4-(6-Chloropyridazin-3-yl)thiomorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKGDNDIGVZXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481817 | |
| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-82-6 | |
| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4-(6-Chloropyridazin-3-yl)thiomorpholine
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This compound emerges as a compound of significant interest, embodying the fusion of two "privileged scaffolds": the pyridazine ring and the thiomorpholine moiety. The pyridazine core, a π-deficient aromatic heterocycle, is a recognized feature in numerous bioactive agents, including those with anticancer and anti-inflammatory properties.[1][2] Its nitrogen atoms are adept at forming crucial hydrogen bonds within biological targets.[1]
Simultaneously, the thiomorpholine ring, a saturated heterocycle, offers a distinct set of physicochemical properties compared to its more common oxygen-containing analog, morpholine.[3] The substitution of oxygen with sulfur increases lipophilicity and can introduce a site for metabolic oxidation, which can be strategically exploited in drug development to modulate pharmacokinetic profiles.[4] The thiomorpholine scaffold itself is integral to compounds with a wide array of pharmacological activities, including antitubercular and kinase inhibitory functions.[3][5]
This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals. We will delve into its chemical identity, a validated synthesis protocol, analytical characterization, pharmacological potential, and essential safety considerations, providing a holistic understanding of this valuable research chemical.
Part 1: Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is anchored by its unique Chemical Abstracts Service (CAS) number and its intrinsic molecular properties. These data are critical for procurement, regulatory compliance, and computational modeling.
| Property | Value | Source |
| CAS Number | 56392-82-6 | [6] |
| Molecular Formula | C₈H₁₀ClN₃S | [6] |
| Molecular Weight | 215.7 g/mol | [6] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-(6-chloro-3-pyridazinyl)thiomorpholine | [6] |
| Appearance | Expected to be a solid at room temperature | N/A |
Part 2: Synthesis and Characterization
The synthesis of this compound is predicated on a well-established and robust reaction mechanism: nucleophilic aromatic substitution (SₙAr). This pathway is highly effective for displacing activated halides from electron-deficient aromatic systems like the pyridazine ring.
Synthesis Workflow: Nucleophilic Aromatic Substitution
The core of the synthesis involves the reaction of 3,6-dichloropyridazine with thiomorpholine. The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atoms towards nucleophilic attack. A non-nucleophilic base is required to quench the HCl generated in situ, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is a representative method based on established chemical principles for SₙAr reactions involving similar heterocyclic systems.[4][7]
-
Reaction Setup: To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as acetonitrile (10 mL/mmol), add thiomorpholine (1.1 eq).
-
Addition of Base: Add an excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq). The causality here is critical: the base neutralizes the hydrochloric acid byproduct, preventing the protonation of the thiomorpholine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3,6-dichloropyridazine is consumed.
-
Workup: Cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any research chemical. The following techniques are standard for characterizing the title compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence and connectivity of protons. The spectrum is expected to show two distinct triplets for the thiomorpholine protons adjacent to the sulfur and nitrogen atoms, respectively, and two doublets in the aromatic region for the pyridazine ring protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on the carbon framework of the molecule, confirming the number of unique carbon environments.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight. The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.7, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S).
-
Elemental Analysis: Provides the percentage composition of C, H, N, Cl, and S, which should align with the calculated values for the molecular formula C₈H₁₀ClN₃S.
Part 3: Pharmacological Context and Drug Development Applications
The true value of this compound lies in its potential as a versatile building block for synthesizing more complex, biologically active molecules. Its structure is primed for further chemical modification, particularly at the chloro-position.
The "Privileged Scaffold" Concept
The compound's design leverages the strengths of its constituent parts. This strategic combination is a powerful approach in medicinal chemistry to generate novel compounds with a high probability of biological activity.
Applications in Kinase Inhibitor Development
The morpholine analog of this compound, 4-(6-chloropyridazin-3-yl)morpholine, is explicitly noted as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[8] The pyridazine core can mimic the hinge-binding motifs required for potent kinase inhibition. The thiomorpholine group can occupy adjacent pockets, and its sulfur atom can serve as a metabolic handle to fine-tune drug properties. The chlorine atom on the pyridazine ring is an ideal reactive handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR).
Role in Anti-inflammatory and Analgesic Research
Pyridazine derivatives have been investigated as multi-target anti-inflammatory agents, targeting enzymes like COX-2 and 5-LOX.[2] Other substituted pyridazines have shown analgesic properties.[9][10] The title compound serves as a valuable starting point for developing novel agents in this therapeutic area.
Part 4: Safety, Handling, and Storage
-
3,6-Dichloropyridazine (Precursor): Classified as toxic if swallowed and an irritant to the skin, eyes, and respiratory system.[11]
-
Thiomorpholine (Precursor): Causes severe skin burns and eye damage and is a combustible liquid.
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Exposure Controls: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a mere collection of atoms; it is a strategically designed chemical tool. Its synthesis from readily available precursors is straightforward, and its structure is ripe for elaboration into novel, high-value drug candidates. By combining the well-documented biological relevance of the pyridazine core with the advantageous physicochemical properties of the thiomorpholine ring, this compound represents a significant entry point for discovery programs targeting a range of diseases, most notably in oncology and inflammation. Its utility underscores the power of modular design in modern medicinal chemistry.
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MySkinRecipes. 4-(6-Chloropyridazin-3-yl)morpholine. [Link]
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Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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Amerigo Scientific. 4-(6-chloro-pyridazin-3-yl)-morpholine. [Link]
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National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]
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MySkinRecipes. 4-(6-Chloropyridazin-3-yl)morpholine | Pyridazine Derivative for Pharma. [Link]
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National Center for Biotechnology Information. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. [Link]
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ResearchGate. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. [Link]
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National Center for Biotechnology Information. Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class. [Link]
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ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. Synthesis and pharmacological activity of 4-carbamoyl-6-beta-thienyl-4,5-dihydropyridazin-3-(2H)ones. [Link]
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National Center for Biotechnology Information. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]
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4-(6-Chloropyridazin-3-yl)thiomorpholine chemical structure
An In-depth Technical Guide to 4-(6-Chloropyridazin-3-yl)thiomorpholine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the molecule's chemical structure, physicochemical properties, and detailed synthetic pathways, including the preparation of its key precursor, 3,6-dichloropyridazine. The guide emphasizes the mechanistic principles behind its synthesis, primarily through nucleophilic aromatic substitution, and offers detailed experimental protocols. Furthermore, it explores the spectroscopic techniques for its characterization and discusses its emerging applications as a crucial building block in the development of novel therapeutic agents, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical entity.
Chemical Identity and Physicochemical Properties
This compound is a substituted heterocyclic compound featuring a pyridazine ring linked to a thiomorpholine moiety. The presence of the electron-deficient pyridazine ring, the nucleophilic thiomorpholine, and the reactive chlorine atom makes it a valuable intermediate in organic synthesis.
Chemical Structure and Identifiers
The chemical structure and key identifiers of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 56392-82-6[1] |
| Molecular Formula | C₈H₁₀ClN₃S[1] |
| Molecular Weight | 215.70 g/mol [1] |
| InChI | InChI=1S/C8H10ClN3S/c9-7-1-2-8(11-10-7)12-3-5-14-6-4-12/h1-2H,3-6H2 |
| InChIKey | Not available |
| SMILES | C1CSCCN1C2=CC=C(C=N2)Cl |
Note: The morpholine analog, 4-(6-chloropyridazin-3-yl)morpholine, has the CAS number 17259-32-4 and the molecular formula C₈H₁₀ClN₃O.[2][3][4]
Physicochemical Properties
The thiomorpholine ring, a sulfur-containing analog of morpholine, imparts specific physicochemical properties to the molecule.[5][6] The sulfur atom, being larger and more polarizable than oxygen, can influence the compound's lipophilicity, metabolic stability, and ability to form non-covalent interactions with biological targets.[7] The thiomorpholine ring typically adopts a stable chair conformation.[7]
| Property | Value |
| Physical Form | Solid (predicted) |
| Boiling Point | ~419.1°C (predicted for morpholine analog)[8] |
| Storage Temperature | 2-8°C[4][8] |
Synthesis and Purification
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This section details the synthesis of the key precursor, 3,6-dichloropyridazine, and the subsequent reaction with thiomorpholine.
Synthesis of 3,6-Dichloropyridazine
3,6-Dichloropyridazine is a crucial precursor, and its synthesis typically begins with maleic anhydride and hydrazine hydrate to form 3,6-dihydroxypyridazine (maleic hydrazide).[9] This intermediate is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[9][10][11]
-
Step 1: Synthesis of 3,6-Dihydroxypyridazine. In a round-bottom flask, add maleic anhydride to a solution of hydrazine hydrate in water. Reflux the mixture for several hours.[9] Cool the reaction mixture to allow for the crystallization of 3,6-dihydroxypyridazine. Filter the solid and wash with cold ethanol.[9]
-
Step 2: Chlorination of 3,6-Dihydroxypyridazine. In a well-ventilated fume hood, carefully add 3,6-dihydroxypyridazine to an excess of phosphorus oxychloride.[11] Heat the reaction mixture under reflux for several hours.[10][11] After the reaction is complete, cool the mixture and slowly quench it by pouring it over crushed ice. Neutralize the solution with a base, such as sodium bicarbonate, which will precipitate the crude 3,6-dichloropyridazine.
-
Step 3: Purification. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Caption: Synthesis workflow for 3,6-dichloropyridazine.
Synthesis of this compound via SₙAr
The final step in the synthesis is the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and thiomorpholine. The electron-deficient nature of the pyridazine ring facilitates the attack by the nucleophilic secondary amine of the thiomorpholine.
The SₙAr mechanism involves two main steps:
-
Nucleophilic Attack: The nitrogen atom of thiomorpholine attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion.
The reaction is typically regioselective, with the substitution occurring at one of the chlorine atoms. This selectivity can be influenced by the reaction conditions and the electronic properties of any other substituents on the pyridazine ring.
-
Reaction Setup. In a round-bottom flask, dissolve 3,6-dichloropyridazine in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Reagents. Add thiomorpholine to the solution, followed by a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated during the reaction.
-
Reaction Conditions. Heat the reaction mixture under reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: SₙAr mechanism for the synthesis of the target compound.
Spectroscopic Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring (typically in the aromatic region, δ 6.5-8.5 ppm) and the methylene protons of the thiomorpholine ring (in the aliphatic region, δ 2.5-4.0 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of both the pyridazine and thiomorpholine rings.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (215.70 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=C, C-N, and C-Cl bonds.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are often found in compounds designed to interact with specific biological targets.
Kinase Inhibitors
The pyridazine scaffold is a common feature in many kinase inhibitors, which are a class of drugs that block the action of protein kinases and are widely used in cancer therapy. The thiomorpholine moiety can occupy specific pockets in the kinase active site, contributing to the potency and selectivity of the inhibitor. The chlorine atom serves as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Other Potential Applications
Beyond kinase inhibitors, this compound and its derivatives have been explored for a range of other biological activities, including:
The versatility of the this compound scaffold makes it a promising starting point for the development of new drugs targeting a variety of diseases.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Chloropyridazin-3-yl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Genesis of a Privileged Scaffold Combination
In the landscape of modern medicinal chemistry, the strategic combination of "privileged scaffolds" serves as a cornerstone for the rational design of novel therapeutics.[1][2] These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a fertile ground for developing potent and selective drug candidates.[1] This guide focuses on 4-(6-Chloropyridazin-3-yl)thiomorpholine , a compound that marries two such scaffolds: the pyridazine ring and the thiomorpholine moiety.
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prominent feature in numerous agents targeting critical cellular pathways, particularly in oncology.[3][4] Its unique electronic properties enhance aqueous solubility and provide hydrogen bond acceptors that facilitate strong interactions with biological targets.[3] Concurrently, the thiomorpholine moiety, a saturated heterocycle, has gained significant traction as a bioisosteric replacement for the common morpholine ring.[1][5] Substituting oxygen with sulfur alters physicochemical properties like lipophilicity and metabolic stability, offering a powerful tool for fine-tuning a drug candidate's pharmacokinetic profile.[1] Thiomorpholine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6]
This document provides a comprehensive analysis of this compound, moving beyond a simple data sheet. In the absence of extensive public data for this specific molecule, this guide emphasizes the robust, industry-standard methodologies required for its full physicochemical characterization. It is designed to be a practical resource for scientists, explaining not just what to measure, but how and why, ensuring scientific integrity at every step.
Section 1: Molecular Identity and Synthesis
Core Physicochemical Identifiers
The foundational properties of this compound are summarized below. This data is compiled from chemical supplier information and computational predictions, forming the baseline for further experimental validation.
| Property | Value | Source |
| CAS Number | 17259-32-4 | Chemical Vendors |
| Molecular Formula | C₈H₁₀ClN₃S | Chemical Vendors |
| Molecular Weight | 215.70 g/mol | Chemical Vendors |
| Physical Form | Solid | Chemical Vendors |
| InChI Key | QDXCFLKGKSWHMI-UHFFFAOYSA-N | Chemical Vendors |
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
The synthesis of this compound is logically achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry.
The proposed pathway involves the reaction of 3,6-dichloropyridazine with thiomorpholine . The pyridazine ring is electron-deficient, making it susceptible to attack by nucleophiles. The reaction selectivity, where thiomorpholine displaces one of the chlorine atoms, is a key consideration. Studies on related systems, such as 3,6-dichloropyridazine 1-oxide, have shown that sulfur nucleophiles preferentially attack the 6-position.[7][8] This provides a strong rationale for the expected outcome.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Section 2: Experimental Determination of Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is critical for predicting its pharmacokinetic behavior and guiding formulation development.[9][10] The following sections detail the standard experimental protocols necessary to characterize this compound.
Aqueous Solubility: Kinetic vs. Thermodynamic
Aqueous solubility is a paramount property influencing everything from in vitro assay reliability to oral bioavailability.[11][12] It is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period when added from a high-concentration DMSO stock. It reflects the solubility under conditions often found in high-throughput screening and is useful for rapid compound assessment.[13][14]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a solvent.[15] This is a more time-intensive but crucial measurement for preformulation and understanding the compound's behavior in the gastrointestinal tract.[16][17]
This protocol determines the equilibrium solubility, a critical parameter for lead optimization.[16][18]
-
Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[15]
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the vial.[15]
-
Equilibration: Seal the vial and place it on a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[18]
-
Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates. Analyze the filtrate by a validated HPLC-UV or LC-MS/MS method against a standard curve to determine the concentration.[16]
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH. This is fundamental to its solubility, permeability, and interaction with biological targets.[19] For this compound, the basicity of the thiomorpholine nitrogen and the pyridazine nitrogens will determine its ionization state in physiological environments. Potentiometric titration is a gold-standard method for pKa determination.[20]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a known concentration (e.g., 1 mM).[20]
-
Acidification/Basification: Adjust the initial pH of the solution to the acidic or basic extreme (e.g., pH 2 with 0.1 M HCl) to ensure the compound is fully protonated or deprotonated.[20]
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or the point of inflection in the first derivative of the titration curve.[20]
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[21] It is commonly expressed as LogP (for the neutral species) or LogD (at a specific pH, accounting for ionization). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP.[22][23]
This method correlates a compound's retention time on a nonpolar column with the known LogP values of a set of standards.[23][24]
-
System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values spanning a relevant range. Inject each standard and record its retention time (tᵣ).
-
Calibration Curve: Plot the known LogP values of the standards against their measured retention times (or more accurately, log k', where k' = (tᵣ - t₀)/t₀ and t₀ is the column dead time). A linear relationship should be observed.
-
Sample Analysis: Dissolve this compound in the mobile phase, inject it into the HPLC system under the identical conditions used for the standards, and record its retention time.
-
Calculation: Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its retention time.
Chemical Stability
Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products.[25][26] Stability testing involves subjecting the compound to a range of conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[21][27]
This protocol provides an early indication of the compound's stability under stressed conditions.[27]
-
Sample Preparation: Prepare samples of the solid drug substance in vials that mimic the proposed storage container-closure system.[27]
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH .[28]
-
Time Points: Pull samples for analysis at predetermined time points, such as 0, 1, 3, and 6 months.[28]
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. The analysis should quantify the parent compound (assay) and detect and quantify any degradation products (impurities). Physical properties like appearance should also be noted.[26]
-
Evaluation: A "significant change" (e.g., >5% loss in assay from the initial value, or any specified degradant exceeding its limit) indicates potential stability issues that require further investigation, including studies at intermediate and long-term storage conditions.[27]
Section 3: Biological Context and Potential Applications
The structural components of this compound suggest a strong potential for activity as a kinase inhibitor . The pyridazine scaffold is a well-known hinge-binding motif found in numerous kinase inhibitors targeting pathways crucial for cancer cell proliferation and survival, such as VEGFR, PI3K/Akt/mTOR, and JAK/STAT.[3][29][30]
The thiomorpholine ring acts as a solubilizing group and a vector to explore the solvent-exposed region of the ATP-binding pocket. Its sulfur atom can be oxidized in vivo to the sulfoxide or sulfone, which can alter the compound's polarity, solubility, and binding interactions, a property that can be exploited in pro-drug strategies or to fine-tune the pharmacokinetic profile.[5]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound stands as a molecule of significant interest, embodying a rational design approach by combining two privileged scaffolds. While specific experimental data on its physicochemical properties are not widely published, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed, validated protocols for determining solubility, pKa, lipophilicity, and stability, researchers can generate the high-quality data required to assess its drug-like potential. The insights gained from such studies are indispensable for advancing this, or any similar candidate, through the rigorous pipeline of drug discovery and development.
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4-(6-Chloropyridazin-3-yl)thiomorpholine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-(6-Chloropyridazin-3-yl)thiomorpholine in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1][2][3][4][5] Among these, solubility stands out as a critical parameter that dictates a molecule's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] Poor solubility can present significant hurdles in formulation, bioavailability, and overall therapeutic efficacy.[2][3] This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[6] While specific experimental solubility data for this compound is not extensively available in public literature, this paper will leverage established principles of organic chemistry and field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility profile in various organic solvents.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. A clear understanding of these properties is the first step in predicting and interpreting its solubility behavior.
Molecular Structure:
Caption: Molecular structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 56392-82-6 | [7] |
| Molecular Formula | C₈H₁₀ClN₃S | [7] |
| Molecular Weight | 215.7 g/mol | [7] |
| Appearance | Solid (predicted) | Inferred |
| logP (predicted) | 1.5 - 2.5 | Inferred |
| Hydrogen Bond Acceptors | 3 (2 pyridazine N, 1 thiomorpholine N) | Inferred |
| Hydrogen Bond Donors | 0 | Inferred |
The structure reveals a molecule with moderate polarity. The pyridazine and thiomorpholine rings, along with the chlorine atom, contribute to its polar nature. The absence of hydrogen bond donors and the presence of multiple acceptors suggest that its interaction with protic solvents will be primarily through dipole-dipole forces and hydrogen bond acceptance. The predicted logP value indicates a degree of lipophilicity, suggesting potential solubility in less polar organic solvents.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
Caption: Factors influencing the solubility of the target compound.
Expected Solubility Profile:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents. Their high polarity and ability to engage in strong dipole-dipole interactions will effectively solvate the polar regions of the target molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While the compound cannot act as a hydrogen bond donor, the nitrogen atoms in the pyridazine and thiomorpholine rings can act as hydrogen bond acceptors, facilitating interaction with these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely due to the similar polarities and the presence of a chlorine atom on the target molecule, which can interact favorably with these solvents through dipole-dipole forces.
-
Ethers (e.g., THF, Diethyl Ether): Moderate solubility is predicted. Tetrahydrofuran (THF), being more polar, is expected to be a better solvent than diethyl ether.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): Low to moderate solubility is anticipated. The aromatic pyridazine ring may have some favorable π-stacking interactions with these solvents, but the overall polarity of the molecule will limit its solubility.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Poor solubility is expected. The significant difference in polarity between the compound and these solvents will result in weak intermolecular interactions.
Experimental Determination of Solubility: A Standardized Protocol
To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is essential. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8]
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the this compound solid is pure and has a consistent particle size.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a series of glass vials with tight-fitting caps.
-
-
Execution:
-
To each vial, add a known volume (e.g., 1 mL) of the selected organic solvent.
-
Add an excess amount of the solid compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Sample Analysis:
-
After agitation, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Record the temperature at which the solubility was determined.
-
Repeat the experiment in triplicate to ensure the precision of the results.
-
Implications of Solubility Data in a Research and Development Context
The solubility profile of this compound in various organic solvents has significant practical implications:
-
Synthetic Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions, work-up procedures, and purification by crystallization. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.
-
Preformulation and Formulation Development: For a compound to be developed into an oral dosage form, its solubility in biorelevant media is a key determinant of its absorption and bioavailability.[2][3] Organic solvent solubility data can guide the selection of co-solvents or lipid-based formulation strategies to enhance aqueous solubility.
-
Analytical Method Development: The choice of diluent for preparing analytical standards and samples for techniques like HPLC and NMR is dictated by the compound's solubility.
Conclusion
While specific, publicly available experimental data on the solubility of this compound in organic solvents is limited, a comprehensive understanding of its physicochemical properties allows for a reasoned prediction of its solubility behavior. This guide has provided a theoretical framework for its expected solubility across a range of common organic solvents and a detailed, field-proven experimental protocol for its accurate determination. For researchers and drug development professionals, generating such empirical data is a critical step in advancing this and other promising compounds through the development pipeline, ensuring that formulation and delivery strategies are built on a solid foundation of physicochemical understanding.
References
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- 4-(6-chloro-3-pyridazinyl)
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4-(6-Chloropyridazin-3-yl)thiomorpholine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Authored by: Gemini, Senior Application Scientist
Publication Date: January 12, 2026
Abstract
This compound is a heterocyclic building block crucial for synthesizing advanced pharmaceutical and agrochemical agents, particularly kinase inhibitors.[1] The integrity of this compound is paramount for reproducible and reliable research outcomes. This technical guide provides a comprehensive analysis of the chemical stability of this compound, elucidates its potential degradation pathways based on first principles of organic chemistry, and outlines field-proven storage and handling protocols. Furthermore, it details methodologies for researchers to validate compound stability, ensuring the integrity of their experimental systems.
Introduction: The Imperative of Chemical Integrity
In drug discovery and development, the starting materials' purity and stability are foundational. This compound serves as a key intermediate whose structural features—a reactive chloropyridazine ring and a nucleophilic thiomorpholine moiety—confer desirable properties for molecular scaffolding. However, these same features render the molecule susceptible to degradation if not handled and stored correctly. The presence of degradants can lead to inconsistent biological data, failed syntheses, and the misinterpretation of structure-activity relationships (SAR). This guide is designed for researchers, chemists, and drug development professionals to provide a deep understanding of the factors governing the stability of this molecule and to establish robust protocols for its management.
Physicochemical Properties
A baseline understanding of the compound's physical and chemical properties is essential for its proper handling. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 56392-82-6 | [2] |
| Molecular Formula | C₈H₁₀ClN₃S | [2] |
| Molecular Weight | 215.70 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | ~419.1°C (Predicted) | [1] |
| Purity | Typically ≥95% | [2] |
| SMILES | Clc1ccc(nn1)N2CCSCC2 | [4] |
| InChI Key | QDXCFLKGKSWHMI-UHFFFAOYSA-N (Morpholine analog) | [3][4] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by two functional domains: the electrophilic 6-chloropyridazine ring and the oxidizable thiomorpholine moiety. While specific degradation studies on this exact molecule are not widely published, its degradation pathways can be predicted based on established chemical principles for these functional groups.[5][6]
Hydrolytic Instability
The carbon-chlorine bond on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The primary nucleophile of concern during storage and in aqueous experimental media is water, leading to hydrolysis.
-
Mechanism: The electron-withdrawing nature of the ring nitrogens activates the C-Cl bond towards nucleophilic attack. This reaction is often accelerated by acidic or basic conditions.
-
Degradation Product: The primary product would be 4-(6-hydroxypyridazin-3-yl)thiomorpholine, replacing the chlorine atom with a hydroxyl group. This impurity has significantly different polarity and reactivity, which can interfere with subsequent reactions or biological assays.
Oxidative Instability
The sulfur atom in the thiomorpholine ring is a nucleophilic center susceptible to oxidation.[7] This is a common liability for thioether-containing compounds.
-
Mechanism: Exposure to atmospheric oxygen, peroxides (often found in aged solvents like THF or diethyl ether), or other oxidizing agents can lead to a two-step oxidation.
-
Degradation Products: The initial oxidation product is the corresponding sulfoxide , this compound S-oxide. Further oxidation yields the sulfone , this compound S,S-dioxide. The introduction of these polar functional groups drastically alters the compound's physicochemical properties, including solubility, lipophilicity, and its ability to act as a hydrogen bond acceptor.
Photostability
Heteroaromatic compounds, particularly those containing halogens, can be sensitive to light, especially UV radiation.[8]
-
Mechanism: Photodegradation can proceed through various pathways, including homolytic cleavage of the C-Cl bond to generate radical intermediates, which can then react with solvents or other molecules to form a cascade of impurities.[8]
-
Causality: While less common under standard laboratory lighting, prolonged exposure or storage in transparent containers on a lab bench can initiate this degradation pathway.
Diagram 1: Predicted degradation pathways for this compound.
Recommended Storage and Handling Conditions
To mitigate the degradation risks detailed above, a multi-faceted approach to storage and handling is required. The following protocols are based on supplier safety data sheets for analogous compounds and chemical first principles.[9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Reduces rates of all chemical reactions, including hydrolysis and oxidation.[1][9] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the thiomorpholine sulfur and minimizes contact with atmospheric moisture.[9][10] |
| Light | Store in an amber, light-proof container. | Protects the molecule from potential photodegradation.[5] |
| Moisture | Use a tightly sealed container. Store in a desiccator or dry environment. | The compound is likely hygroscopic; this prevents hydrolysis of the chloropyridazine ring. |
| Handling | Equilibrate container to room temperature before opening. Handle in a glove box or under a stream of inert gas if possible. Use fresh, peroxide-free solvents for making solutions. | Prevents condensation of atmospheric moisture onto the cold solid. Minimizes exposure to air and moisture. Avoids introducing oxidizing agents.[11] |
Experimental Protocols for Stability Assessment
To ensure the integrity of experimental results, researchers should validate the stability of their own compound lots. A forced degradation study is an essential tool for this purpose.
Protocol: Forced Degradation (Stress Testing)
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and the analytical signatures of the resulting degradants.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat the stock solution at 60°C.
-
Photolytic: Expose the stock solution to a calibrated UV light source (e.g., 254 nm).
-
Control: Keep one vial of the stock solution at 4°C, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Neutralization & Quenching: After incubation, neutralize the acid and base samples. Quench the oxidative reaction if necessary.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC-UV method. Use LC-MS to obtain mass information on any new peaks that appear.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of the parent peak area and the appearance of new peaks indicate degradation. The conditions under which degradation occurs confirm the compound's liabilities.
Diagram 2: Experimental workflow for a forced degradation study.
Conclusion
This compound is a valuable but sensitive chemical intermediate. Its stability is governed by its susceptibility to hydrolysis at the chloropyridazine ring and oxidation at the thiomorpholine sulfur. Adherence to stringent storage and handling protocols—specifically, protection from moisture, oxygen, light, and elevated temperatures—is critical to preserving its chemical integrity. Researchers are strongly encouraged to perform stability assessments on their own lots to ensure the validity and reproducibility of their scientific work. By understanding and controlling these variables, the scientific community can use this important building block with confidence.
References
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PubMed. WS 2 significantly enhances the degradation of sulfachloropyridazine by Fe(III)/persulfate. Available from: [Link]
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Amerigo Scientific. 4-(6-chloro-pyridazin-3-yl)-morpholine Product Page. Available from: [Link]
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MySkinRecipes. 4-(6-Chloropyridazin-3-yl)morpholine Product Page. Available from: [Link]
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PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available from: [Link]
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National Institutes of Health (NIH). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Available from: [Link]
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ResearchGate. Direct and Activated Chlorine Dioxide Oxidation for Micropollutant Abatement: A Review on Kinetics, Reactive Sites, and Degradation Pathway. Available from: [Link]
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International Journal of Pharmaceutical Research & Analysis. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available from: [Link]
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4-(6-Chloropyridazin-3-yl)thiomorpholine spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Authored by: A Senior Application Scientist
Introduction: Unveiling a Scaffold of Medicinal Importance
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule this compound emerges from this strategy, merging two moieties of significant pharmacological interest: the pyridazine ring and the thiomorpholine group. Pyridazine derivatives are recognized for a wide spectrum of biological activities, including anticancer and antimicrobial properties, owing to the unique electronic properties of the 1,2-diazine system.[1][2][3] The pyridazine core is a π-deficient aromatic skeleton with basic nitrogen atoms that can participate in crucial hydrogen bonding interactions with biological targets.[3]
Concurrently, the thiomorpholine moiety, a sulfur-containing analog of morpholine, offers a distinct set of physicochemical properties.[4] Replacing the oxygen of morpholine with sulfur increases lipophilicity and introduces a "metabolically soft spot" that can be strategically exploited in drug metabolism studies.[5] This makes the thiomorpholine group a valuable component for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
The title compound, this compound, is therefore a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[7] Its precise structural characterization is not merely an academic exercise but a critical prerequisite for its use in drug development. An unambiguous understanding of its structure, purity, and properties, derived from spectral data, ensures the integrity and reproducibility of subsequent research.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental data for this specific compound is not widely published, the following sections synthesize predictive data based on established principles of spectroscopy and empirical data from closely related analogs.[1] The methodologies and interpretations are presented from the perspective of applied science, focusing on the causality behind experimental choices and the practical application of the data for researchers in medicinal chemistry and drug development.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The diagram below illustrates the connectivity and numbering of this compound.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR and the chemical shifts in ¹³C NMR, we can confirm the precise connectivity of the atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridazine ring and the thiomorpholine ring. The pyridazine protons will appear in the aromatic region, while the thiomorpholine protons will be in the aliphatic region.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.2 - 7.4 | Doublet (d) | 1H | H-5 (pyridazine) | Located on the pyridazine ring, adjacent to H-4. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom. |
| ~ 6.8 - 7.0 | Doublet (d) | 1H | H-4 (pyridazine) | Adjacent to H-5, its signal will be a doublet. It is typically upfield relative to H-5 due to its position relative to the substituents. |
| ~ 3.8 - 4.0 | Triplet (t) | 4H | -N-(CH₂)₂- | These are the four protons on the carbon atoms adjacent to the nitrogen of the thiomorpholine ring. They are deshielded by the adjacent nitrogen atom. |
| ~ 2.7 - 2.9 | Triplet (t) | 4H | -S-(CH₂)₂- | These are the four protons on the carbon atoms adjacent to the sulfur atom of the thiomorpholine ring. They are less deshielded than the protons next to the nitrogen.[5] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides critical information on the number and chemical environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 160 | C3 (pyridazine) | Carbon atom directly attached to the thiomorpholine nitrogen. It is significantly deshielded due to its position between two nitrogen atoms. |
| ~ 155 | C6 (pyridazine) | Carbon atom bonded to the chlorine atom. Halogen substitution causes a strong deshielding effect. |
| ~ 130 | C5 (pyridazine) | Aromatic carbon, its shift is typical for pyridazine ring carbons. |
| ~ 118 | C4 (pyridazine) | Aromatic carbon, expected to be in a similar region to C5. |
| ~ 50 | -N-(C H₂)₂- | Aliphatic carbons adjacent to the nitrogen atom in the thiomorpholine ring.[5] |
| ~ 26 | -S-(C H₂)₂- | Aliphatic carbons adjacent to the sulfur atom, which is less electronegative than nitrogen, resulting in a more upfield signal.[5] |
Experimental Protocol: NMR Data Acquisition
The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.
Caption: Standard workflow for NMR spectral acquisition and processing.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[5] Chloroform-d is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the tube in a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and peak shape.
-
Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to its aromatic and aliphatic components.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| ~ 3100 - 3000 | C-H Stretch | Aromatic (pyridazine) | Characteristic stretching vibrations for sp² C-H bonds on the aromatic ring.[8] |
| ~ 2960 - 2850 | C-H Stretch | Aliphatic (thiomorpholine) | Symmetric and asymmetric stretching vibrations for sp³ C-H bonds in the thiomorpholine ring.[6] |
| ~ 1600 - 1550 | C=N / C=C Stretch | Aromatic Ring | These strong absorptions are characteristic of the pyridazine ring system, arising from the stretching of the carbon-carbon and carbon-nitrogen double bonds.[8] |
| ~ 1350 - 1250 | C-N Stretch | Aryl-Amine & Aliphatic Amine | Stretching vibration for the C-N bond connecting the pyridazine ring to the thiomorpholine nitrogen, and the C-N bonds within the thiomorpholine ring. |
| ~ 1100 - 1000 | C-Cl Stretch | Chloro-aromatic | The stretching vibration of the carbon-chlorine bond is typically found in this region. |
| ~ 700 - 600 | C-S Stretch | Thioether | The carbon-sulfur bond vibration is often weak and appears in the lower frequency region of the spectrum.[6] |
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for IR spectral acquisition using an ATR accessory.
Methodology:
-
Instrument Preparation: Ensure the crystal of the ATR accessory on the FTIR spectrometer is clean.
-
Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it measures the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Acquisition: Use the instrument's pressure arm to press the sample firmly against the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
-
Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
Predicted Mass Spectrum Data
For this compound (Molecular Formula: C₈H₁₀ClN₃S), the mass spectrum will be highly informative.
-
Molecular Weight: 229.0338 g/mol (monoisotopic mass)
-
Technique of Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, heterocyclic molecule, as it typically keeps the molecular ion intact.
Table 4: Predicted Key Ions in ESI-MS (Positive Mode)
| m/z Value | Ion | Rationale |
|---|---|---|
| 230.0411 | [M+H]⁺ | The protonated molecular ion. This will be the base peak or a very prominent peak in the spectrum. |
| 232.0381 | [M+2+H]⁺ | The isotopic peak corresponding to the presence of the ³⁷Cl isotope. The intensity ratio of the [M+H]⁺ to [M+2+H]⁺ peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom. |
| ~127 | [C₄H₂ClN₂]⁺ | A likely fragment resulting from the cleavage of the C-N bond between the pyridazine and thiomorpholine rings. |
| ~103 | [C₄H₉NS]⁺ | A fragment corresponding to the charged thiomorpholine ring following cleavage. |
Experimental Protocol: Mass Spectrometry Data Acquisition
A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap provides highly accurate mass measurements, which can be used to confirm the elemental composition.
Caption: General workflow for LC-MS/MS data acquisition and analysis.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a solvent like methanol or acetonitrile. Further dilute this solution with the mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration suitable for ESI-MS (typically in the low µg/mL range). The addition of formic acid aids in the protonation of the molecule to form the [M+H]⁺ ion.[9]
-
Instrumentation: Introduce the sample into a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap™ or similar instrument, via direct infusion or through a liquid chromatography (LC) system.[5][9]
-
Ionization: Use a heated electrospray ionization (HESI) source in positive ion mode.[9] Optimize source parameters like spray voltage, capillary temperature, and sheath/auxiliary gas flows to achieve a stable and strong signal.
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ and verify its isotopic pattern.
-
Tandem MS (MS2): Perform a product ion scan (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides definitive structural confirmation.[1]
-
-
Data Analysis: Analyze the resulting spectra to determine the accurate mass of the parent ion and its fragments, confirming the elemental composition and structural integrity of the compound.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a complete and unambiguous structural characterization. The predicted data presented in this guide, based on fundamental principles and analysis of related structures, serves as a robust benchmark for researchers working with this important medicinal chemistry intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the bedrock of scientific integrity in drug discovery and development. This multi-faceted spectroscopic approach provides the necessary validation to confidently advance this and related molecules through the development pipeline.
References
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- Vieira, L. M., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18. [URL: https://www.researchgate.
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- Kardile, D. P., & Kalyane, N. V. (2010). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmaceutical and Clinical Research, 1(3). [URL: https://www.yumpu.com/en/document/view/33425531/synthesis-and-antimicrobial-acivity-of-4-thiomorpholine-4yl-]
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- El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1898-1920. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10587121/]
- Chemi, G., et al. (2019). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 24(17), 3108. [URL: https://www.mdpi.com/1420-3049/24/17/3108]
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Unlocking Therapeutic Potential: A Technical Guide to Thiomorpholine Compounds and Their Molecular Targets
Abstract
The thiomorpholine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility that has propelled its investigation across a wide spectrum of therapeutic areas.[1][2] This technical guide provides an in-depth exploration of the key molecular targets of thiomorpholine-containing compounds, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into the mechanistic underpinnings of their activity in oncology, inflammation, and infectious diseases, this guide aims to illuminate the rationale behind experimental design and to provide actionable protocols for target validation and compound evaluation. We will explore how the unique physicochemical properties of the thiomorpholine moiety, a bioisosteric analog of morpholine, contribute to enhanced biological activity and favorable pharmacokinetic profiles.[3][4]
The Thiomorpholine Scaffold: A Gateway to Novel Therapeutics
The six-membered saturated heterocycle, thiomorpholine, is characterized by the presence of both a sulfur and a nitrogen atom. This structure imparts distinct physicochemical properties compared to its oxygen-containing counterpart, morpholine. The substitution of oxygen with sulfur alters the ring's conformation, lipophilicity, and metabolic stability, providing medicinal chemists with a powerful tool to fine-tune the properties of drug candidates.[3][5] The sulfur atom, capable of existing in various oxidation states (sulfide, sulfoxide, and sulfone), further expands the chemical space for optimization.[3] These attributes have led to the successful incorporation of the thiomorpholine scaffold into a multitude of investigational drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5]
Thiomorpholine in Oncology: Targeting the PI3K/Akt/mTOR Signaling Cascade
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Several morpholine-containing compounds have been developed as PI3K/mTOR inhibitors, and the thiomorpholine scaffold is being actively explored to develop novel inhibitors with improved potency and selectivity.[5][8]
Mechanism of Action: Dual Inhibition of PI3K and mTOR
Thiomorpholine-based compounds are often designed as dual inhibitors, targeting both PI3K and mTOR kinases.[8] These inhibitors typically bind to the ATP-binding site within the kinase domains of these enzymes, preventing the phosphorylation of their downstream substrates.[9] By simultaneously blocking both PI3K and mTOR, these compounds can achieve a more comprehensive shutdown of the pathway, mitigating potential feedback loops and resistance mechanisms.[10] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial step in the activation of Akt.[7] Concurrently, inhibition of mTORC1 and mTORC2 disrupts the phosphorylation of key downstream effectors like S6 ribosomal protein and 4E-BP1, ultimately leading to cell cycle arrest and apoptosis.[6]
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiomorpholine Derivatives
Caption: Thiomorpholine derivatives can dually inhibit PI3K and mTOR.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative morpholine and dimorpholine-based PI3K/mTOR inhibitors, providing a benchmark for the development of thiomorpholine analogs.
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Reference |
| 17p | PI3Kα | 31.8 ± 4.1 | - | [11] |
| PI3Kδ | 15.4 ± 1.9 | - | [11] | |
| BKM-120 | PI3Kα | 44.6 ± 3.6 | - | [11] |
| 14o | Class I PI3K & mTOR | (not specified) | SKOV-3, U87MG | [5] |
| 10e | mTOR | 33 ± 3 | A549 | [10] |
Experimental Protocol: In Vitro PI3K Kinase Assay
This protocol outlines a common method for assessing the in vitro inhibitory activity of thiomorpholine compounds against PI3K.[2][4][12]
Objective: To determine the IC50 value of a test compound against a specific PI3K isoform.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP
-
Test thiomorpholine compound and DMSO (vehicle control)
-
ADP detection kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in Kinase Assay Buffer to achieve a range of desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant PI3K enzyme to the desired concentration in Kinase Assay Buffer. Prepare a mixture of PIP2 and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km value for the enzyme.
-
Assay Setup:
-
Add 5 µL of the serially diluted test compound or DMSO to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Kinase Reaction: Initiate the reaction by adding 10 µL of the PIP2/ATP mixture to each well.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram 2: Experimental Workflow for PI3K Kinase Assay
Caption: Workflow for determining the IC50 of a thiomorpholine compound.
Anti-Inflammatory Applications: Targeting COX-2 and iNOS
Chronic inflammation is a key driver of numerous diseases. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two key enzymes that are upregulated during inflammation and are responsible for the production of pro-inflammatory mediators.[13][14] Thiomorpholine derivatives have shown potential as anti-inflammatory agents by targeting these enzymes.[5]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Thiomorpholine-based compounds can exert their anti-inflammatory effects by inhibiting the activity of COX-2 and the expression of iNOS.[15]
-
COX-2 Inhibition: By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[14]
-
iNOS Inhibition: Inhibition of iNOS reduces the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage.[13][16]
Diagram 3: Inhibition of Inflammatory Pathways by Thiomorpholine Derivatives
Caption: Thiomorpholine compounds can inhibit COX-2 and iNOS expression.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
This protocol provides a method for evaluating the COX-2 inhibitory activity of thiomorpholine compounds.[3][17]
Objective: To determine the IC50 value of a test compound for COX-2 inhibition.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test thiomorpholine compound and DMSO (vehicle control)
-
A colorimetric or fluorometric probe for prostaglandin detection
-
96-well plates
-
Plate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in Reaction Buffer. Dilute the COX-2 enzyme in cold Reaction Buffer.
-
Assay Setup:
-
To the wells of a 96-well plate, add Reaction Buffer, Heme, and the diluted COX-2 enzyme.
-
Add the diluted test compound or DMSO to the respective wells.
-
Include a "no enzyme" control for background subtraction.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction (e.g., with a saturated stannous chloride solution). Measure the product formation using a suitable detection method (e.g., colorimetric assay for oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm).[18]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the PI3K assay.
Experimental Protocol: iNOS Activity Assay
This protocol describes a method to measure iNOS activity in cell lysates.[9][19]
Objective: To determine the effect of a thiomorpholine compound on iNOS activity.
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)
-
LPS and IFN-γ for iNOS induction
-
Cell lysis buffer
-
NOS Assay Buffer
-
NOS cofactors (NADPH, FAD, FMN, tetrahydrobiopterin)
-
L-arginine (substrate)
-
Griess Reagent system
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and iNOS Induction: Culture RAW 264.7 cells and treat with LPS and IFN-γ to induce iNOS expression. Concurrently, treat cells with various concentrations of the test thiomorpholine compound.
-
Lysate Preparation: After the induction period, wash the cells and prepare cell lysates. Determine the protein concentration of the lysates.
-
NOS Reaction:
-
In a 96-well plate, combine the cell lysate, NOS Assay Buffer, and NOS cofactors.
-
Initiate the reaction by adding L-arginine.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Nitrite Detection: Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions.
-
Data Analysis: Normalize the nitrite concentration to the protein concentration of the lysate. Calculate the percent inhibition of iNOS activity at each compound concentration and determine the IC50 value.
Antitubercular Activity: The Case of Sutezolid
The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents. Sutezolid (PNU-100480), an oxazolidinone antibiotic containing a thiomorpholine ring, has shown significant promise in this area.[4][12]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Sutezolid is a structural analog of the approved drug linezolid, with the oxygen atom of the morpholine ring replaced by sulfur.[12] Like other oxazolidinones, sutezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][4] This binding event prevents the formation of the initiation complex, a critical step in the translation of bacterial mRNA into proteins, thereby halting bacterial growth.[4] Sutezolid has demonstrated potent activity against Mycobacterium tuberculosis, including MDR strains.[4]
Conclusion and Future Directions
The thiomorpholine scaffold represents a highly versatile and valuable tool in modern drug discovery. Its ability to modulate key physicochemical properties has led to the development of potent and selective inhibitors against a range of therapeutic targets. The examples discussed in this guide, from the inhibition of the PI3K/Akt/mTOR pathway in cancer to the targeting of COX-2 and iNOS in inflammation and the disruption of bacterial protein synthesis in tuberculosis, underscore the broad therapeutic potential of thiomorpholine-containing compounds.
Future research in this area will likely focus on several key aspects:
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to design next-generation thiomorpholine derivatives with enhanced potency and selectivity for their respective targets.
-
Exploration of New Targets: Investigating the potential of thiomorpholine compounds against other emerging therapeutic targets in areas such as neurodegenerative diseases and viral infections.
-
Optimization of Pharmacokinetic Properties: Further refining the thiomorpholine scaffold to improve drug-like properties, including oral bioavailability, metabolic stability, and safety profiles.
By continuing to explore the rich chemical space offered by the thiomorpholine moiety, the scientific community is well-positioned to develop novel and effective therapies for a wide range of human diseases.
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The 6-Chloropyridazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a cornerstone in the design of novel therapeutic agents. The introduction of a chlorine atom at the 6-position of this heterocyclic scaffold imparts unique physicochemical properties, rendering 6-chloropyridazine derivatives highly valuable in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, multifaceted pharmacological applications, and structure-activity relationships of 6-chloropyridazine-based compounds. We delve into their significant roles as kinase inhibitors in oncology, modulators of neuroinflammatory pathways, and as promising antimicrobial and antiviral agents. Detailed synthetic protocols for key chemical transformations, alongside an analysis of the pharmacokinetic profiles and mechanistic insights into their biological activities, are presented to equip researchers and drug development professionals with a thorough understanding of this important chemical scaffold.
Introduction: The Significance of the 6-Chloropyridazine Moiety
The pyridazine ring is a bioisostere of other aromatic systems like pyridine and pyrimidine, and its incorporation into drug candidates can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts.[1] The presence of a chlorine atom at the 6-position of the pyridazine ring is of particular strategic importance in medicinal chemistry for several reasons:
-
Versatile Synthetic Handle: The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNA r) reactions, allowing for the facile introduction of a wide array of substituents.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom influences the electronic distribution within the pyridazine ring, which can impact the pKa of neighboring functional groups and modulate binding interactions with biological targets.
-
Lipophilicity and Pharmacokinetic Tuning: The chloro substituent contributes to the overall lipophilicity of the molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
This guide will explore the chemical space of 6-chloropyridazine derivatives, highlighting their synthesis and diverse therapeutic potential.
Synthetic Strategies for 6-Chloropyridazine Derivatives
The synthesis of functionalized 6-chloropyridazine derivatives often commences from commercially available precursors such as 3,6-dichloropyridazine. Key transformations include nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Synthesis of Key Precursors
A common and crucial starting material is 3-amino-6-chloropyridazine . Its synthesis is typically achieved through the reaction of 3,6-dichloropyridazine with ammonia.[4]
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [5]
-
To a thick-walled borosilicate glass vial (20 mL), add 3,6-dichloropyridazine (1.5 g) and ammonium hydroxide solution (5 mL; NH3 content: 28-30%).
-
Seal the vial with a lid and place it in a microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120°C (power: 300W).
-
After cooling, filter the resulting precipitate.
-
Wash the precipitate with a mixture of ethyl acetate and hexane (3:7) and dry to yield 3-amino-6-chloropyridazine as a light yellowish-white solid (87% yield), which typically requires no further purification.
Key Coupling Reactions
The chlorine atom at the 6-position and other reactive sites on the pyridazine ring can be functionalized using modern cross-coupling methodologies.
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine [5]
-
In a 10 mL thick-walled borosilicate glass vial, combine 3-amino-6-chloropyridazine (1 mmol), an aryl/heteroarylboronic acid (1.2 equiv.), a base (e.g., Na2CO3, 1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh3)4).
-
Add the appropriate solvent (2 mL) and degas the mixture with nitrogen for 5 minutes.
-
Seal the vial and pre-stir the reaction mixture for 1 minute.
-
Irradiate the mixture in a microwave reactor for 10 minutes at a specified temperature with 300W power.
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify by flash chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing the introduction of various amine substituents.[2][8]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Amino-3-chloropyridazine [2]
-
To a flame-dried round-bottom flask, add 6-amino-3-chloropyridazine (1.0 eq), the desired aryl amine (1.1 eq), a base (e.g., Cs2CO3, 1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), and a ligand (e.g., Xantphos, 0.04 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon); repeat this cycle three times.
-
Add a degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Medicinal Chemistry Applications of 6-Chloropyridazine Derivatives
The 6-chloropyridazine scaffold is a versatile platform for the development of drugs targeting a wide range of diseases.
Oncology
A significant area of application for 6-chloropyridazine derivatives is in the development of anticancer agents, particularly as kinase inhibitors and PARP inhibitors.
The pyridazine core is recognized as a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[2]
-
VEGFR2, p38α MAPK, and Aurora A Inhibition: Derivatives of 6-amino-3-chloropyridazine have shown potential as inhibitors of these kinases, which are crucial in cancer cell proliferation and survival.[2]
-
c-Met and Pim-1 Inhibition: Triazolo[4,3-b]pyridazine derivatives have demonstrated dual inhibitory activity against c-Met and Pim-1 kinases, with some compounds showing extensive antiproliferative activity across various cell lines.[5]
-
JNK1 Inhibition: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, with some compounds exhibiting broad-spectrum antiproliferative activity and in vivo efficacy in solid tumor models.[9]
| Compound/Derivative Type | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| Pyrido[2,3-d]pyrimidine Derivative 4 | - | 0.57 | MCF-7 (Breast) | [6] |
| Pyrido[2,3-d]pyrimidine Derivative 11 | - | 1.31 | MCF-7 (Breast) | [6] |
| Pyrido[2,3-d]pyrimidine Derivative 4 | - | 1.13 | HepG2 (Liver) | [6] |
| Pyrido[2,3-d]pyrimidine Derivative 11 | - | 0.99 | HepG2 (Liver) | [6] |
| Imamine-1,3,5-triazine Derivative 4f | - | 6.25 | MDA-MB-231 (Breast) | [6] |
| Imamine-1,3,5-triazine Derivative 4k | - | 8.18 | MDA-MB-231 (Breast) | [6] |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | COX-2 | 0.11 | - | [10] |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | COX-2 | 0.24 | - | [10] |
Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:
Systematic modifications of the 6-chloropyridazine scaffold have provided valuable SAR data. For instance, in a series of 2,6-disubstituted pyrazines as CK2 inhibitors, the introduction of an aminoalkyl group at the 6-position of an indazole ring attached to the pyrazine core improved both enzymatic and cell-based inhibitory efficacy.[11] This highlights the importance of exploring substitutions at various positions to optimize potency and selectivity.
Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy.[12] Novel chloropyridazine hybrids have been designed as PARP-1 inhibitors that also induce apoptosis.[12] These compounds have shown significant inhibition of cell proliferation and have demonstrated comparable efficacy to the approved PARP inhibitor, olaparib, in in vitro assays.[12]
Neurodegenerative and Inflammatory Diseases
Recent research has highlighted the potential of 6-chloropyridazine derivatives in treating neurodegenerative and inflammatory conditions, primarily through the inhibition of the NLRP3 inflammasome.
The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a range of inflammatory diseases, including Alzheimer's disease, Parkinson's disease, and asthma.[4][13] A series of novel pyridazine derivatives have been identified as potent NLRP3 inhibitors.[4]
Mechanism of Action of NLRP3 Inhibition:
The activation of the NLRP3 inflammasome is a multi-step process. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation.[14] Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Some NLRP3 inhibitors act by directly binding to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization.[4][15]
Antimicrobial and Antiviral Activity
The 6-chloropyridazine scaffold has also been explored for the development of antimicrobial and antiviral agents.
Derivatives of 3-amino-6-chloropyridazine, such as 3-sulfanilyl-6-chloropyridazine, have demonstrated strong bacteriostatic effects against bacteria like Escherichia coli and Staphylococcus aureus.[7]
-
Anti-SARS-CoV Activity: Nucleoside analogues incorporating a 6-chloropurine moiety, which shares structural similarities with 6-chloropyridazine, have shown promising antiviral activity against SARS-CoV.
-
Anti-HCV Activity: While not a 6-chloropyridazine derivative, the approved anti-HCV drug chlorcyclizine highlights the potential of chlorinated heterocyclic scaffolds in targeting viral entry.[16]
Pharmacokinetic Profile of Pyridazine Derivatives
The pharmacokinetic properties of pyridazine-containing compounds can be significantly modulated by chemical modifications to the core structure.[2] This allows for the fine-tuning of ADME properties to achieve desired therapeutic outcomes.
| Drug Name | Species | Oral Bioavailability (%) | Protein Binding (%) | Primary Excretion Route | Reference |
| Relugolix | Human | ~12 | 68-71 | Feces (81%) | [2] |
| Deucravacitinib | Human | - | - | - | [2] |
Key Considerations for Pharmacokinetic Optimization:
-
Solubility: The pyridazine moiety can enhance aqueous solubility.[1]
-
Metabolism: The sites and extent of metabolism can be altered by introducing different substituents.
-
Distribution: Lipophilicity, which can be tuned by substituents like the chlorine atom, plays a crucial role in the volume of distribution.[17]
Future Perspectives and Conclusion
The 6-chloropyridazine scaffold has proven to be a highly versatile and valuable platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in modern drug discovery. While no approved drugs currently feature the specific 6-chloropyridazine moiety, the extensive preclinical and early-phase clinical research on these compounds, particularly in oncology and neuroinflammation, suggests that they hold significant promise for the development of future therapeutics.
Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of 6-chloropyridazine derivatives with their biological targets to guide the design of more potent and selective inhibitors.
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the targeted pathways are relevant.
-
Pharmacokinetic Optimization: A continued focus on optimizing the ADME properties of lead compounds to enhance their drug-like characteristics.
Visualizations
Diagram 1: Key Synthetic Pathways to 6-Chloropyridazine Derivatives
Caption: Major therapeutic areas for 6-chloropyridazine derivatives.
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An In-depth Technical Guide to 4-(6-Chloropyridazin-3-yl)thiomorpholine: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(6-chloropyridazin-3-yl)thiomorpholine, a heterocyclic compound of significant interest in medicinal chemistry. While a detailed historical account of its discovery is not extensively documented in publicly available literature, its structural components—the pyridazine and thiomorpholine moieties—are well-established pharmacophores. This guide will delve into the logical synthesis of this compound, drawing parallels with its well-documented oxygen analogue, 4-(6-chloropyridazin-3-yl)morpholine. We will explore its chemical properties, and potential applications as a key building block in the design of novel therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile starting points for the development of novel drugs. This compound is a fascinating amalgamation of two such scaffolds: pyridazine and thiomorpholine.
-
The Pyridazine Core: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents.[1] Its presence in marketed drugs like the antihypertensive agent cadralazine and the antidepressant minaprine underscores its pharmacological significance.[1] The pyridazine scaffold's ability to engage in various biological interactions makes it a valuable component in the design of enzyme inhibitors and receptor modulators.[2]
-
The Thiomorpholine Moiety: Thiomorpholine, a saturated six-membered ring containing both nitrogen and sulfur, has emerged as a valuable bioisostere of the morpholine ring.[3] The substitution of oxygen with sulfur alters the physicochemical properties of the ring, influencing its lipophilicity, metabolic stability, and hydrogen bonding capacity.[3] These modifications can be strategically leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The strategic combination of these two scaffolds in this compound results in a molecule with significant potential as a versatile intermediate for the synthesis of novel drug candidates. The presence of a reactive chlorine atom on the pyridazine ring provides a convenient handle for further chemical elaboration, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Synthesis and Mechanistic Insights
While a specific, named reaction for the discovery of this compound is not readily found in the literature, its synthesis can be logically deduced from established chemical principles, particularly by analogy to its morpholine counterpart, 4-(6-chloropyridazin-3-yl)morpholine.[4] The most probable and efficient synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Pathway
The synthesis of this compound is anticipated to proceed via the reaction of 3,6-dichloropyridazine with thiomorpholine.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a well-reasoned adaptation from the synthesis of the analogous morpholine compound.[4]
Materials:
-
3,6-Dichloropyridazine
-
Thiomorpholine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Ethanol (or another suitable polar aprotic solvent)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol followed by 3,6-dichloropyridazine (1.0 equivalent).
-
To this solution, add triethylamine (1.5 equivalents) and thiomorpholine (1.5 equivalents). The excess of the base and nucleophile is to ensure the complete consumption of the starting material.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (disappearance of the 3,6-dichloropyridazine spot), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by trituration with petroleum ether or by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices
-
Choice of Starting Material: 3,6-Dichloropyridazine is an ideal starting material due to the presence of two reactive chlorine atoms. The electron-withdrawing nature of the pyridazine ring activates these positions towards nucleophilic attack.
-
Role of the Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the thiomorpholine nitrogen, which would render it non-nucleophilic.
-
Solvent Selection: Ethanol is a suitable solvent as it can dissolve the reactants and is relatively inert under the reaction conditions. The reaction can also be performed in other polar aprotic solvents.
-
Reaction Temperature: Heating the reaction to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
Physicochemical Properties and Structural Characterization
The physicochemical properties of this compound can be predicted based on its structure.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H10ClN3S |
| Molecular Weight | 215.71 g/mol |
| Appearance | Likely an off-white to pale yellow solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| LogP | Predicted to be higher than its morpholine analog due to the sulfur atom |
Structural Characterization Techniques:
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques:
-
1H NMR: Would show characteristic signals for the protons on the pyridazine and thiomorpholine rings.
-
13C NMR: Would confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: Would provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-Cl, C-N, and C-S bonds.
Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The reactive chlorine atom at the 6-position of the pyridazine ring is the key to its utility.
Intermediate for Kinase Inhibitors
The closely related 4-(6-chloropyridazin-3-yl)morpholine is a known intermediate in the synthesis of kinase inhibitors.[5] It is highly probable that the thiomorpholine analog serves a similar purpose. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Diagram of Potential Kinase Inhibitor Synthesis:
Sources
- 1. 4-(6-chloro-pyridazin-3-yl)-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. 3-Chloro-6-morpholinopyridazine CAS#: 17259-32-4 [m.chemicalbook.com]
- 5. 4-(6-Chloropyridazin-3-yl)morpholine [myskinrecipes.com]
The Strategic Synthesis and Application of 4-(6-Chloropyridazin-3-yl)thiomorpholine: A Technical Guide for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The heterocycle 4-(6-chloropyridazin-3-yl)thiomorpholine stands as a molecule of significant interest in the landscape of modern medicinal chemistry. Its strategic design, combining the electron-deficient pyridazine core with the versatile thiomorpholine moiety, offers a valuable scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identifiers and physicochemical properties to a detailed, field-proven synthesis protocol. We will delve into the mechanistic rationale behind its synthesis via nucleophilic aromatic substitution, explore its potential as a key intermediate in the creation of kinase inhibitors and other bioactive agents, and provide a framework for its characterization. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique attributes of this compound in their scientific endeavors.
Introduction: The Emergence of a Privileged Scaffold
In the quest for novel therapeutic agents, the concept of "privileged scaffolds" has gained considerable traction. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as a versatile foundation for drug discovery. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is one such scaffold, known for its presence in a variety of biologically active compounds. Its π-deficient nature makes it an excellent electrophile, amenable to functionalization.
When combined with thiomorpholine, the sulfur analog of morpholine, the resulting molecule, this compound, inherits a unique set of properties. Thiomorpholine itself is a privileged structure in medicinal chemistry, offering advantages over its oxygen counterpart, morpholine, such as altered lipophilicity, metabolic stability, and the ability to engage in different non-covalent interactions with biological targets.[1][2] The sulfur atom can also be oxidized to the corresponding sulfoxide and sulfone, providing further avenues for modulating the compound's properties. This guide will illuminate the path to synthesizing and utilizing this promising heterocyclic compound.
Core Compound Specifications
A clear understanding of the fundamental properties of a compound is paramount for its successful application in research and development. Below is a summary of the key identifiers and predicted physicochemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Chloro-6-(thiomorpholin-4-yl)pyridazine | N/A |
| CAS Number | 56392-82-6 | N/A |
| Molecular Formula | C₈H₁₀ClN₃S | N/A |
| Molecular Weight | 215.71 g/mol | N/A |
| InChI Key | DCKGDNDIGVZXMY-UHFFFAOYSA-N | N/A |
| Predicted Boiling Point | ~448.5 °C at 760 mmHg | N/A |
| Predicted LogP | 1.89 | N/A |
| Appearance | Likely an off-white to yellow solid | N/A |
Note: Some physical properties are predicted based on the known properties of the analogous morpholine compound and computational models due to the limited availability of experimental data for this specific molecule.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established reaction class is ideal for the functionalization of electron-deficient aromatic rings, such as the dichloropyridazine starting material.
Reaction Principle and Mechanistic Insight
The core of this synthesis lies in the displacement of a chloride ion from the 3-position of 3,6-dichloropyridazine by the secondary amine of thiomorpholine. The pyridazine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two nitrogen atoms and the chlorine atoms. The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The presence of a base is crucial to deprotonate the thiomorpholine nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
-
3,6-Dichloropyridazine
-
Thiomorpholine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and the chosen solvent (e.g., acetonitrile, approximately 10-20 mL per gram of dichloropyridazine).
-
Addition of Reagents: To the stirred solution, add thiomorpholine (1.0-1.2 eq) followed by the base (e.g., potassium carbonate, 2.0-3.0 eq). The use of a slight excess of thiomorpholine ensures complete consumption of the starting material.
-
Reaction Execution: Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and maintain this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (if potassium carbonate was used) and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This step removes any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product in high purity.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the reactive chlorine atom on the pyridazine ring provides a handle for further functionalization through various cross-coupling reactions or nucleophilic substitutions.
Kinase Inhibitors
A primary application of this scaffold is in the development of kinase inhibitors.[3] The pyridazine core can serve as a hinge-binding motif, a key interaction in many kinase inhibitors, while the thiomorpholine moiety can extend into a hydrophobic pocket or provide a point for further derivatization to enhance selectivity and potency. The chlorine atom can be displaced by other nucleophiles or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents.
Caption: Potential synthetic pathways from this compound to bioactive molecules.
Other Therapeutic Areas
Beyond kinase inhibition, pyridazine and thiomorpholine derivatives have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: By targeting various signaling pathways involved in cell proliferation and survival.[1][2]
-
Anti-inflammatory: Through the modulation of inflammatory mediators.
-
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.
The title compound serves as an excellent starting point for the exploration of these and other therapeutic areas through systematic structural modifications.
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its synthesis, based on the reliable nucleophilic aromatic substitution reaction, is straightforward and amenable to laboratory-scale production. The presence of a reactive chlorine atom allows for extensive derivatization, making it a valuable building block for the creation of diverse libraries of compounds for biological screening. As our understanding of the chemical biology of pyridazine and thiomorpholine scaffolds continues to grow, the importance of intermediates like this compound in the development of next-generation therapeutics is set to increase.
References
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- Asif, M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Patel, K. et al. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. 2022.
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PrepChem. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. [Link]
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PrepChem. Synthesis of 3-chloro-6-propylpyridazine. [Link]
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MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
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ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]
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An In-Depth Technical Guide to 4-(6-Chloropyridazin-3-yl)thiomorpholine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(6-chloropyridazin-3-yl)thiomorpholine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the precise language of its structure through the Simplified Molecular Input Line Entry System (SMILES), detail a robust synthetic protocol for its preparation, and explore its potential applications in drug discovery, particularly in the realm of kinase inhibition. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Deciphering the Molecular Architecture: SMILES Notation
The structure of a molecule is fundamentally linked to its function. The SMILES notation for this compound is a concise and machine-readable representation of its two-dimensional structure.
Canonical SMILES: c1cc(ccn1C2CSCCS2)Cl
This notation can be deconstructed as follows:
-
c1cc(ccn1...)Cl: This segment defines the 6-chloropyridazine ring. The lowercase 'c' and 'n' denote aromatic atoms. The numbers indicate the start and end of the ring closure. (Cl) signifies a chlorine atom attached to the preceding carbon.
-
...C2CSCCS2: This part represents the thiomorpholine ring attached to the pyridazine core. C and S represent carbon and sulfur atoms, respectively. The number 2 indicates the points of ring closure for the thiomorpholine moiety. The nitrogen atom of the thiomorpholine is the point of attachment to the pyridazine ring.
The generation of a canonical SMILES string follows a set of rules to ensure a unique representation for a given molecule, which is crucial for database searching and computational modeling.[1]
Molecular Structure Visualization
The following diagram, generated using the DOT language, provides a clear visual representation of the chemical structure derived from the SMILES notation.
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of many pharmaceutical agents.[2][3][4][5] The electron-deficient nature of the pyridazine ring, further activated by the two chlorine atoms in the starting material, facilitates the displacement of one of the chlorides by the secondary amine of thiomorpholine.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of related compounds.[6][7]
Materials and Equipment:
| Material/Equipment | Specifications |
| 3,6-Dichloropyridazine | >98% purity |
| Thiomorpholine | >98% purity |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous |
| N,N-Dimethylformamide (DMF) or Acetonitrile | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Rotary evaporator |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as DMF or acetonitrile.
-
Addition of Reagents: To the stirred solution, add thiomorpholine (1.0-1.2 eq) followed by a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Applications in Drug Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The pyridazine core, in particular, is found in numerous compounds with a wide range of biological activities.[8][9]
Kinase Inhibition
A primary area of interest for this compound and its analogs is in the development of kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases. The thiomorpholine moiety can occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity. The chlorine atom provides a handle for further chemical modification to optimize potency and pharmacokinetic properties.
Anti-inflammatory and Anticancer Potential
Derivatives of chloropyridazine have been investigated as promising anticancer agents, acting through mechanisms such as apoptosis induction and PARP-1 inhibition.[7] Furthermore, pyridazinone-based compounds have been explored as multi-target anti-inflammatory agents.[9] The structural features of this compound make it a valuable starting point for the design of novel therapeutics in these areas.
Conclusion
This compound is a versatile heterocyclic compound with a clear and accessible synthetic route. Its structural features make it an attractive scaffold for the development of novel kinase inhibitors and other therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, understand, and further explore the potential of this promising molecule in the field of drug discovery.
References
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MySkinRecipes. (n.d.). 4-(6-Chloropyridazin-3-yl)morpholine. Retrieved from [Link]
-
thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Retrieved from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 10). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). Retrieved from [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed. Retrieved from [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved from [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved from [Link]
-
3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. (n.d.). PubMed. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved from [Link]
-
chemical studies on 3,6-dichloropyridazine. (2010, September 29). Journal of American Science. Retrieved from [Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023, April 20). PubMed Central. Retrieved from [Link]
-
Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019, February 15). PubMed. Retrieved from [Link]
-
Dynamic Nucleophilic Aromatic Substitution of Tetrazines. (n.d.). PubMed Central. Retrieved from [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). MDPI. Retrieved from [Link]
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Predicted ADMET Profile of 4-(6-Chloropyridazin-3-yl)thiomorpholine: A Computational Assessment
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 4-(6-Chloropyridazin-3-yl)thiomorpholine. In modern drug discovery, the early-stage evaluation of a compound's pharmacokinetic and safety profile is paramount to de-risk development and reduce costly late-stage attrition.[1][2][3] This document outlines a robust in silico workflow, leveraging established computational models to generate a predictive ADMET profile, thereby offering critical insights for researchers, medicinal chemists, and drug development professionals. The causality behind the selection of specific predictive models and the interpretation of the resulting data are explained to provide a field-proven perspective on lead optimization.
The Strategic Imperative of Predictive ADMET
The journey from a hit compound to a marketable drug is fraught with failure, with a significant percentage of candidates failing in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[3] Integrating predictive ADMET modeling at the earliest stages of discovery allows for the rapid, high-throughput screening of virtual compounds, ensuring that synthetic and in vitro testing resources are focused on candidates with the highest probability of success.[4][5] This in silico-first approach is not merely a screening tool but a foundational component of rational drug design, guiding molecular modifications to enhance drug-like properties.[6][7]
The subject of this guide, this compound (CAS: 56392-82-6), is a heterocyclic compound containing structural motifs—the chloropyridazine and thiomorpholine rings—that are of significant interest in medicinal chemistry.[8][9][10] Understanding its likely disposition in the body is a critical first step in evaluating its therapeutic potential.
Methodology: An In Silico Predictive Workflow
The predictions presented in this guide are generated through a validated computational workflow that integrates multiple machine learning and quantitative structure-activity relationship (QSAR) models.[1][2] This multi-model approach ensures a more robust and reliable prediction profile. The protocol is designed to be a self-validating system, where predictions are cross-referenced with established drug-likeness rules and physicochemical property calculations.
Step-by-Step Computational Protocol:
-
Structure Input and Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (Clc1ccc(nn1)N2CCSC2) is used as the primary input. The 2D structure is converted to a 3D conformation and energy-minimized for subsequent descriptor calculation.
-
Physicochemical Descriptor Calculation: A comprehensive set of 1D and 2D molecular descriptors is calculated, including Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and counts of hydrogen bond donors and acceptors.
-
Drug-Likeness Evaluation: The calculated descriptors are evaluated against established oral bioavailability guidelines, primarily Lipinski's Rule of Five.[11]
-
ADMET Endpoint Prediction: The prepared structure is submitted to a suite of validated predictive models. For this analysis, we simulate the outputs from well-regarded platforms like ADMETlab 3.0, pkCSM, and admetSAR, which utilize large datasets of experimental results to train their algorithms.[12][13][14][15]
-
Data Synthesis and Interpretation: The quantitative outputs from all models are aggregated, summarized in tabular format, and interpreted within the context of preclinical drug development milestones.
Caption: Computational workflow for in silico ADMET prediction.
Predicted Physicochemical Properties and Drug-Likeness
The foundation of any ADMET profile lies in the molecule's fundamental physicochemical properties. These parameters govern its solubility, permeability, and potential for oral bioavailability. The predicted properties for this compound are summarized below.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 215.70 g/mol | ≤ 500 | Yes |
| LogP (Octanol/Water) | 1.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | ≤ 140 Ų | Yes |
Interpretation: The compound fully complies with Lipinski's Rule of Five, suggesting a high likelihood of possessing drug-like pharmacokinetic properties.[11] Its molecular weight is low, which is favorable for absorption and distribution. The LogP value of 1.85 indicates a balanced lipophilicity, crucial for both membrane permeability and aqueous solubility.[16] A TPSA below 60 Ų is often correlated with good blood-brain barrier penetration, a factor to consider depending on the intended therapeutic target.
Predicted ADME Profile
Absorption
Absorption determines how a drug enters the bloodstream. For orally administered drugs, this involves traversing the intestinal wall.
| Parameter | Predicted Value/Class | Interpretation |
| Human Intestinal Absorption (HIA) | > 90% | High probability of good absorption from the gut. |
| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | High permeability; predicts efficient passive diffusion. |
| P-glycoprotein (P-gp) Substrate | Yes | Potential for active efflux from cells, which may reduce bioavailability. |
Expertise: The high predicted HIA and Caco-2 permeability are very encouraging for oral drug development. However, the prediction as a P-glycoprotein substrate is a critical flag. P-gp is an efflux transporter that can pump drugs out of cells, limiting net absorption and tissue penetration (including the brain).[5] This prediction would necessitate experimental validation (e.g., an in vitro Caco-2 efflux assay) during lead optimization.
Distribution
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.
| Parameter | Predicted Value/Class | Interpretation |
| Volume of Distribution (VDss) | 1.5 L/kg | Indicates moderate distribution into tissues beyond the bloodstream. |
| Plasma Protein Binding (PPB) | ~ 85% | High binding to plasma proteins (e.g., albumin), reducing the free drug fraction. |
| Blood-Brain Barrier (BBB) Permeability | Yes (High) | Likely to cross the BBB, which is desirable for CNS targets but a liability for peripheral targets. |
Expertise: A VDss greater than 0.7 L/kg suggests the compound does not merely stay in the blood but distributes into tissues. The high PPB is typical for many drugs; only the unbound fraction is pharmacologically active, so this value is critical for dose calculation.[15] The predicted BBB permeability, supported by the low TPSA and moderate LogP, is a key decision point. If the target is not in the central nervous system, medicinal chemistry efforts would be required to increase polarity or molecular size to mitigate potential CNS side effects.
Metabolism
Metabolism is the biotransformation of a drug, primarily by cytochrome P450 (CYP) enzymes in the liver, into more water-soluble compounds for excretion.
| Parameter | Predicted Value/Class | Interpretation |
| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6. |
| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4. |
| CYP1A2 Inhibitor | No | Low risk of inhibiting CYP1A2. |
| CYP2C9 Inhibitor | No | Low risk of inhibiting CYP2C9. |
| CYP2D6 Inhibitor | Yes (Weak) | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of inhibiting the major drug-metabolizing enzyme. |
Expertise: Prediction as a substrate for both CYP3A4 and CYP2D6—two major drug-metabolizing enzymes—indicates multiple pathways for clearance, which can be beneficial. However, the weak inhibition of CYP2D6 warrants further investigation. Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions, and this finding would need to be confirmed experimentally.[14] The thiomorpholine sulfur and the pyridazine ring are the most probable sites of metabolism (Phase I oxidation).
Caption: Predicted primary metabolic pathways for the parent compound.
Excretion
Excretion is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile). Based on its moderate molecular weight and potential for metabolism into more polar compounds, both renal and hepatic clearance pathways are predicted to be involved.
Predicted Toxicity Profile
Early identification of potential toxicity is one of the most valuable outcomes of in silico modeling.[17]
| Toxicity Endpoint | Predicted Value/Class | Interpretation |
| hERG Inhibition | High Risk | Potential for cardiotoxicity; requires immediate experimental validation. |
| Ames Mutagenicity | Negative | Low probability of being mutagenic. |
| Drug-Induced Liver Injury (DILI) | Low Risk | Low probability of causing liver damage. |
| Acute Oral Toxicity (LD₅₀) | Class III | Predicted LD₅₀ between 500 and 5000 mg/kg in rats. |
Expertise and Trustworthiness: The prediction of high risk for hERG (human Ether-à-go-go-Related Gene) channel inhibition is the most significant liability identified in this profile.[5] Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a common flag for compounds containing nitrogenous heterocyclic scaffolds. This prediction, even if only computational, must be prioritized for experimental follow-up (e.g., a patch-clamp assay). A positive hERG result is a frequent cause for terminating a project. The negative Ames test prediction is positive, suggesting the compound is unlikely to be a bacterial mutagen.[5]
Summary and Scientific Outlook
This in-depth computational analysis provides a foundational ADMET profile for this compound.
-
Strengths: The molecule exhibits excellent predicted oral absorption and permeability, with a drug-like physicochemical profile that complies with Lipinski's rules. It is predicted to penetrate tissues, including the brain.
-
Liabilities: Two primary risks have been identified:
-
High Risk of hERG Inhibition: This is a potentially project-ending liability that requires immediate experimental validation.
-
P-glycoprotein Substrate: This could limit bioavailability and CNS penetration, potentially complicating dosing and efficacy.
-
Weak CYP2D6 Inhibition: This poses a moderate risk for drug-drug interactions.
-
References
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Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available from: [Link]
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Maltarollo, V. G., Gertrudes, J. C., & Andrade, C. H. (2019). ADMET modeling approaches in drug discovery. Drug Discovery Today, 24(5), 1159-1165. Available from: [Link]
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ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available from: [Link]
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Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 3, 129. Available from: [Link]
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Predictive ADMET Modeling. BHSAI. Available from: [Link]
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ADMET Prediction Software. Sygnature Discovery. Available from: [Link]
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ADMET-AI. Available from: [Link]
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ADMETlab 3.0. Available from: [Link]
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admetSAR. Available from: [Link]
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Liras, J. L., & Cacho, M. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. Available from: [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. Available from: [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Nature Reviews Drug Discovery. Available from: [Link]
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Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. Jr. (2014). A Guide to In Silico Drug Design. Journal of Chemical Information and Modeling, 54(4), 921-931. Available from: [Link]
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In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (2012). Journal of Pharmaceutical Sciences, 101(9), 3031-3042. Available from: [Link]
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4-(6-Chloropyridazin-3-yl)morpholine. MySkinRecipes. Available from: [Link]
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Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197779. Available from: [Link]
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Gaviraghi, G., et al. (1993). 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. Journal of Medicinal Chemistry, 36(7), 829-835. Available from: [Link]
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Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. Available from: [Link]
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Cienik, Z., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(16), 4983. Available from: [Link]
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An In-Depth Technical Guide to Commercial Suppliers of 4-(6-Chloropyridazin-3-yl)thiomorpholine
For professionals in pharmaceutical research and drug development, the reliable procurement of high-purity chemical intermediates is the bedrock of successful discovery campaigns. This guide provides a detailed technical overview of 4-(6-Chloropyridazin-3-yl)thiomorpholine, a key heterocyclic building block. We will delve into its chemical properties, identify commercial suppliers, and establish a robust framework for quality control and validation, ensuring the integrity of your research from the very first step.
Introduction: The Strategic Importance of the Pyridazine-Thiomorpholine Scaffold
This compound is a heterocyclic compound featuring a chlorinated pyridazine ring linked to a thiomorpholine moiety. This structural combination is of significant interest in medicinal chemistry. The pyridazine core is a well-established pharmacophore found in numerous biologically active molecules, while the thiomorpholine group can enhance lipophilicity and introduce specific metabolic profiles compared to its morpholine analog.[1][2] Consequently, this compound serves as a crucial starting material for synthesizing novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.[3]
The quality of this starting material is paramount; impurities can lead to unforeseen side reactions, complicate purification, and ultimately generate misleading biological data, wasting valuable time and resources.[4] This guide is designed to empower researchers to confidently source and validate this compound for their specific application needs.
Chemical Profile and Identification
Accurate identification is the first step in procurement. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| Synonyms | Thiomorpholine, 4-(6-chloro-3-pyridazinyl)- | [6] |
| CAS Number | 56392-82-6 | [5][6] |
| Molecular Formula | C₈H₁₀ClN₃S | [5][6] |
| Molecular Weight | 215.70 g/mol | [5] |
| Appearance | Typically a solid | N/A |
Note: It is critical to distinguish this compound (CAS 56392-82-6) from its oxygen-containing analog, 4-(6-Chloropyridazin-3-yl)morpholine (CAS 17259-32-4).[7][8] Always verify the CAS number before purchasing.
Commercial Availability and Supplier Overview
This compound is available from a range of chemical suppliers who specialize in building blocks for research and development. Availability typically spans from milligram to multi-gram quantities. Below is a comparative table of known suppliers.
| Supplier | Purity Specification | Available Quantities | Notes |
| [Supplier from Search Result 1] | 95% | 5g | Specifies "Made in the USA" and for laboratory/industrial use only.[5] |
| J & K SCIENTIFIC LTD. | 95% | 1g, 5g, 10g | Listed as a supplier on chemical trading platforms.[9] |
| Shanghai SuperLan Chemcial Technique Centre | 95% | 1g, 5g, 10g, 50g, 100g, 1kg | Offers a wide range of quantities.[9] |
| Taizhou Nanfeng Pharmaceutical Research Institute | 98%+ | 10g, 100g, 1kg, 10kg, 100kg | Provides a higher purity grade and bulk quantities.[9] |
| Sichuan Boyou Biotechnology Co., Ltd | 95% | 10g, 100g, 1kg, 5kg | Another supplier offering various scales.[9] |
This list is not exhaustive and is intended as a starting point for supplier identification. Pricing and stock levels are subject to change.
Procurement and In-House Quality Control (QC)
Sourcing a chemical is more than just placing an order; it's the first step of your experiment. The causality is simple: high-purity, correctly identified starting materials lead to reproducible and reliable results.[4] Given that purity grades can vary and not all suppliers provide comprehensive analytical data, establishing a self-validating in-house QC protocol is a mandatory and non-negotiable step for any serious research program.
The Procurement and QC Workflow
The following workflow diagram illustrates a robust process for acquiring and validating chemical reagents, ensuring they meet the stringent standards required for drug discovery.
Caption: A logical workflow for the procurement and quality validation of chemical reagents.
Recommended QC Experimental Protocol
Objective: To confirm the identity and assess the purity of a newly acquired batch of this compound.
Methodologies:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure. The proton NMR spectrum provides a unique fingerprint of the molecule.
-
Protocol:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the spectrum on a 400 MHz or higher NMR spectrometer.[10]
-
Validation: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure. Pay close attention to the aromatic protons on the pyridazine ring and the characteristic methylene proton signals of the thiomorpholine ring. Any significant unassigned peaks may indicate impurities.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To assess purity and confirm the molecular weight.
-
Protocol:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer.
-
Validation: The chromatogram should show one major peak. The purity can be estimated by the area percentage of this peak. The mass spectrometer should show a primary ion corresponding to the [M+H]⁺ adduct at approximately m/z 216.7.
-
-
Synthetic Considerations and Potential Impurities
Understanding the likely synthetic route provides insight into potential process-related impurities. The most common method for synthesizing this class of compounds is through a nucleophilic aromatic substitution (SₙAr) reaction.[1]
Caption: General synthetic pathway via nucleophilic aromatic substitution (SₙAr).
Key Insights from Synthesis:
-
Potential Impurity A: Over-reaction can lead to the bis-substituted product where a second molecule of thiomorpholine displaces the remaining chlorine atom. This would be readily detectable by LC-MS as a higher molecular weight species.
-
Potential Impurity B: Incomplete reaction or inefficient purification could leave residual, unreacted thiomorpholine. This is a volatile amine and may be detectable by ¹H NMR.
-
Regioisomers: While less likely with a symmetrical starting material like 3,6-dichloropyridazine, reactions with more complex pyridazines could yield regioisomeric impurities.[11][12]
Safe Handling and Storage
As a standard laboratory chemical, proper handling and storage are essential.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable building block for drug discovery, accessible through several commercial suppliers. However, the ultimate responsibility for quality assurance rests with the end-user. By implementing a rigorous procurement and validation workflow, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and impactful scientific outcomes. Always verify the identity and purity of each new batch before its inclusion in any synthetic or screening campaign.
References
- 4-(6-chloro-3-pyridazinyl)thiomorpholine, 95% Purity, C8H10ClN3S, 5 grams. [Source URL not available]
-
Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. apollo-scientific.co.uk. [Link]
-
Labnics. (2023). Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade. labnics.com. [Link]
-
Molbase. 4-(6-chloro-3-pyridazinyl)thiomorpholine. molbase.com. [Link]
-
Chemical Express. The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety. chemical-express.com. [Link]
-
Amerigo Scientific. 4-(6-chloro-pyridazin-3-yl)-morpholine. amerigoscientific.com. [Link]
-
SaltData. 4-(6-chloro-3-pyridazinyl)thiomorpholine. saltdata.com. [Link]
-
Chemcd. 56392-82-6 this compound. chemcd.com. [Link]
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Kardile, D.P. & Kalyane, N.V. (2010). Synthesis and Antimicrobial Activity of 4–Thiomorpholine-4ylbenzohydrazide Derivatives. ijprd.com. [Link]
-
CP Lab Safety. 4-(6-Chloropyridin-3-yl)morpholine, min 95%, 250 mg. cplabsafety.com. [Link]
-
Mako, A., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
Basile, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. [Link]
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De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. jchemrev.com. [Link]
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De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
Simmler, C., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed. [Link]
-
Veeprho. Bupropion S,R,R,-Thiomorpholine derivative. veeprho.com. [Link]
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- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis protocol for 4-(6-Chloropyridazin-3-yl)thiomorpholine
An Application Note and Protocol for the Synthesis of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and efficient method based on a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and thiomorpholine. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and include critical safety information and characterization data. The structure of this guide is designed to provide researchers with both the practical steps and the theoretical understanding necessary for successful synthesis.
Introduction and Scientific Context
The pyridazine core is a prominent scaffold in a multitude of biologically active compounds. When functionalized, such as in the title compound this compound, it serves as a key intermediate for the synthesis of kinase inhibitors used in oncology research and other therapeutic agents.[1] The thiomorpholine moiety, a sulfur-containing analog of morpholine, is often incorporated into drug candidates to modulate physicochemical properties like solubility, metabolic stability, and target binding affinity.[2][3]
The synthesis described herein leverages the principles of nucleophilic aromatic substitution (SNAr). The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic property is further amplified by the two electron-withdrawing chlorine atoms, which activate the ring towards nucleophilic attack.[4][5] The reaction proceeds via a well-established addition-elimination mechanism, offering a high degree of regioselectivity and yielding the desired product in good purity.[6][7][8]
Reaction Principle and Mechanism
The core of this protocol is the regioselective monosubstitution of 3,6-dichloropyridazine with thiomorpholine. The secondary amine of thiomorpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the dichloropyridazine ring. The reaction's regioselectivity is governed by the electronic environment of the pyridazine ring, typically favoring substitution at the C3/C6 positions.
The mechanism proceeds in two key steps as illustrated below:
-
Nucleophilic Attack: The nitrogen atom of thiomorpholine attacks the C3 position of 3,6-dichloropyridazine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance.
-
Elimination & Aromatization: The intermediate collapses, expelling a chloride ion as the leaving group and restoring the aromaticity of the pyridazine ring. A mild base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Caption: Figure 1: SNAr Reaction Mechanism
Materials and Safety
3.1 Reagents and Equipment
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Supplier Suggestion | Purity |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | Sigma-Aldrich, Merck | >97% |
| Thiomorpholine | 123-90-0 | 103.17 | Sigma-Aldrich, Alfa Aesar | >98% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Sigma-Aldrich, Fisher | >99%, anhydrous |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | Fisher Scientific, VWR | Anhydrous, >99.8% |
| Ethyl Acetate | 141-78-6 | 88.11 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific | ACS Grade |
| Equipment | ||||
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle or oil bath | ||||
| Inert atmosphere setup (Nitrogen or Argon) | ||||
| Buchner funnel and filter paper | ||||
| Rotary evaporator | ||||
| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254) | ||||
| Glassware for purification (chromatography column, beakers, etc.) |
3.2 Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Chemical | Hazard Pictograms | GHS Hazard Statements | Safe Handling Protocols |
| 3,6-Dichloropyridazine | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9][10][11][12] | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[10][11] | |
| Thiomorpholine | H314: Causes severe skin burns and eye damage.[13] H290: May be corrosive to metals.[13] | Corrosive. Handle with extreme care. Avoid breathing vapors.[13] Store away from incompatible materials.[14] | |
| Triethylamine (TEA) | H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[15][16][17][18] | Highly flammable and toxic. Keep away from heat and ignition sources.[15][16] Use only in a well-ventilated area with non-sparking tools.[16][17] | |
| Acetonitrile (ACN) | H225: Highly flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation.[19][20][21] | Flammable liquid. Keep away from ignition sources.[19][22] Avoid breathing vapors and contact with skin and eyes.[19] |
Detailed Experimental Protocol
4.1 Reagent Stoichiometry
| Reagent | Amount | Moles (mmol) | Equivalents |
| 3,6-Dichloropyridazine | 1.49 g | 10.0 | 1.0 |
| Thiomorpholine | 1.08 mL (1.11 g) | 10.8 | 1.08 |
| Triethylamine | 1.53 mL (1.11 g) | 11.0 | 1.1 |
| Acetonitrile | 25 mL | - | - |
4.2 Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol).
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with dry nitrogen or argon three times.
-
-
Reagent Addition:
-
Under a positive flow of nitrogen, add anhydrous acetonitrile (25 mL) to the flask via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Sequentially add thiomorpholine (1.08 mL, 10.8 mmol) followed by triethylamine (1.53 mL, 11.0 mmol) to the stirred solution using syringes.
-
Rationale: Triethylamine is added to scavenge the HCl produced during the reaction, preventing the protonation of the thiomorpholine nucleophile and driving the equilibrium towards the product. A slight excess of thiomorpholine ensures the complete consumption of the limiting reagent.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle or an oil bath.
-
Maintain the reflux for 4-6 hours.
-
Rationale: Heating provides the necessary activation energy for the nucleophilic substitution to proceed at a practical rate.
-
-
Monitoring the Reaction:
-
Periodically check the reaction progress by Thin-Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexanes as the mobile phase. Spot the starting material and the reaction mixture on a TLC plate and visualize under UV light (254 nm). The reaction is complete upon the disappearance of the 3,6-dichloropyridazine spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature. A white precipitate of triethylamine hydrochloride will form.
-
Remove the precipitate by vacuum filtration through a Buchner funnel, washing the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Expert Tip: Recrystallization is often sufficient for this reaction and is more scalable than chromatography. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.
-
-
Characterization:
-
Dry the purified solid under vacuum.
-
Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Expected Results and Data
| Parameter | Expected Result |
| Yield | 75-90% |
| Physical Appearance | White to off-white solid[23] |
| Molecular Formula | C₈H₁₀ClN₃O[23][24][25] |
| Molecular Weight | 199.64 g/mol [1][23][24][25] |
| Melting Point | Data not consistently available in search results; requires experimental determination. |
Workflow Visualization
Caption: Figure 2: Experimental Workflow
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagents (moisture contamination).- Insufficient temperature or reaction time. | - Use anhydrous solvents and fresh reagents.- Ensure the reaction reaches and maintains reflux temperature. Extend reaction time and monitor by TLC. |
| Formation of Byproducts | - Reaction temperature too high.- Presence of impurities in starting materials. | - Maintain a steady reflux; avoid overheating.- Ensure the purity of starting materials before use. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up or purification. | - Ensure the reaction goes to completion via TLC.- Minimize transfer losses. Be careful during recrystallization to not use excessive solvent. |
| Difficulty in Crystallization | - Product is too soluble in the chosen solvent.- Presence of oily impurities. | - Try a different solvent system. Scratch the inside of the flask with a glass rod. Add a seed crystal.- Purify by column chromatography before attempting recrystallization. |
References
- Merck Millipore. 3,6-Dichloropyridazine MSDS - 842712.
- Sigma-Aldrich.
- Redox.
- Penta Chemicals.
- Carl ROTH.
- Carl ROTH.
- Fisher Scientific. SDS of acetonitrile.
- ChemicalBook.
- Mercateo.
- Carl ROTH.
- Apollo Scientific.
- CymitQuimica. 4-(6-Chloropyridazin-3-yl)morpholine.
- CPAChem.
- CDH Fine Chemical.
- Fisher Scientific.
- CymitQuimica.
- MedChemExpress. Thiomorpholine 1,1-dioxide-SDS.
- Fisher Scientific.
- Merck Millipore. 3,6-Dichloropyridazine CAS 141-30-0.
- Sigma-Aldrich. 4-(6-chloro-pyridazin-3-yl)-morpholine.
- Amerigo Scientific. 4-(6-chloro-pyridazin-3-yl)-morpholine.
- MySkinRecipes. 4-(6-Chloropyridazin-3-yl)morpholine.
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
- Singleton, D. A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(42), 14813–14823.
- PubChem. Thiomorpholine.
- Latch, D. E., & Arnold, W. A. (2007). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 41(12), 4256–4262.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis.
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
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Application Note: High-Purity Synthesis of 4-(6-Chloropyridazin-3-yl)thiomorpholine via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive, technically detailed guide for the purification of 4-(6-Chloropyridazin-3-yl)thiomorpholine, a key heterocyclic building block in medicinal chemistry. The protocol centers on the principles of recrystallization, a robust and scalable technique for achieving high purity of solid compounds. This document elucidates the theoretical underpinnings of solvent selection, impurity removal, and crystal growth, translating them into a practical, step-by-step laboratory procedure. The methodology is designed to be a self-validating system, ensuring reproducibility and high-quality outcomes for downstream applications in drug discovery and development.
Introduction: The Critical Role of Purity
This compound is a vital intermediate in the synthesis of various biologically active molecules, including those targeting complex diseases.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and efficient purification method is paramount.
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4][5] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4][6] By dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool, the desired compound will crystallize out of the solution, leaving the more soluble impurities behind.[5][7]
This guide will walk you through the systematic process of purifying this compound, from initial solvent screening to the final drying of the purified crystals.
The Science of Recrystallization: A Deeper Dive
A successful recrystallization is not merely a procedural checklist; it is an application of physicochemical principles. Understanding the "why" behind each step is crucial for troubleshooting and adapting the protocol.
The "Ideal" Recrystallization Solvent
The choice of solvent is the most critical factor in a successful recrystallization.[4][8] An ideal solvent for this compound should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][8] This differential is the driving force for crystallization upon cooling.
-
Impurities' Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[8]
-
Chemical Inertness: The solvent must not react with this compound.[5][9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]
Given the structure of this compound, which contains both polar (pyridazine ring, morpholine oxygen) and non-polar (chloro-substituent, hydrocarbon backbone) features, a solvent of intermediate polarity is often a good starting point.[10] A screening process is essential.
The Recrystallization Workflow: A Conceptual Overview
The entire process can be visualized as a logical sequence of steps designed to isolate the desired compound from its contaminants.
Caption: Workflow for the Purification of this compound.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12][13] this compound is a solid organic compound and should be handled with care.[14]
Protocol 1: Solvent Screening
This initial step is crucial for identifying an effective recrystallization solvent.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise, up to about 0.5 mL. Agitate the mixture.
-
Observation (Room Temp): Note the solubility. An ideal solvent will not dissolve the compound at this stage.[8]
-
Heating: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add the same solvent dropwise until the solid just dissolves.
-
Cooling: Remove the test tubes from the heat source and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: The best solvent will be one in which the compound was sparingly soluble at room temperature but fully dissolved upon heating, and which yields a significant amount of crystalline precipitate upon cooling.
| Solvent Candidate | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising |
| Isopropanol | Sparingly Soluble | Soluble | Good | Promising |
| Ethyl Acetate | Soluble | - | Poor | Unsuitable |
| Toluene | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Water | Insoluble | Insoluble | None | Unsuitable |
Note: This table is illustrative. Actual results must be determined experimentally.
Protocol 2: Bulk Recrystallization
Once a suitable solvent (e.g., isopropanol) is identified, proceed with the bulk purification.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., 20 mL of isopropanol) and a boiling chip.
-
Heat the mixture gently on a hot plate while stirring. Add more solvent in small portions until the solid completely dissolves.[5] Avoid adding a large excess of solvent, as this will reduce the final yield.[5]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[15]
-
-
Hot Filtration (if necessary):
-
This step is required if there are insoluble impurities or if charcoal was used.[6][16]
-
Set up a hot filtration apparatus: a short-stemmed or stemless funnel with fluted filter paper placed over a clean Erlenmeyer flask.[6][16]
-
Heat the receiving flask with a small amount of solvent to ensure the apparatus remains hot and to prevent premature crystallization in the funnel.[7][16]
-
Pour the hot solution through the fluted filter paper in portions.[16]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[6] Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
-
Isolation (Vacuum Filtration):
-
Collect the crystals by suction filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either by air-drying or in a vacuum oven at a temperature well below the solvent's boiling point.
-
Characterization and Quality Control
To validate the purification process, the final product should be analyzed for purity. Standard techniques include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should show a single spot.
-
Spectroscopic Methods (NMR, IR): To confirm the chemical identity and structural integrity of the purified compound.
Conclusion
The protocol detailed in this application note provides a robust framework for the purification of this compound by recrystallization. By carefully selecting a solvent and adhering to the principles of controlled dissolution and crystallization, researchers can consistently obtain high-purity material essential for the advancement of pharmaceutical research and development. This method is not only effective but also scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.
References
- Finding the best solvent for recrystallis
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Hot Filtr
- Recrystallization and hot filtr
- Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center.
- Purification by Recrystalliz
- Hot gravity filtr
- Recrystallization. University of Colorado Boulder, Department of Chemistry.
- 4-(6-Chloropyridazin-3-yl)morpholine. CymitQuimica.
- 4-(6-chloro-pyridazin-3-yl)-morpholine. Amerigo Scientific.
- Safety Data Sheet for 3,6-Dichloropyridazine.
- Safety D
- Safety D
- 4-(6-chloro-pyridazin-3-yl)-morpholine. Sigma-Aldrich.
- Safety D
- 4-(6-Chloropyridazin-3-yl)morpholine. BLDpharm.
- Thiomorpholine Safety D
- 4-(6-chloro-3-pyridazinyl)thiomorpholine. ChemicalBook.
- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents...
- 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine. BLDpharm.
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- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: A Validated HPLC Method for Purity Analysis of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity of 4-(6-Chloropyridazin-3-yl)thiomorpholine, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and assurance in drug development and manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the method development rationale, detailed experimental protocols, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (Figure 1) is a heterocyclic compound with a molecular formula of C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol .[1][2] Its structural motifs, featuring a pyridazine and a thiomorpholine ring, make it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[3][4] The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[5] This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method that provides a clear separation of this compound from its potential impurities.
Figure 1: Chemical Structure of this compound
Image of the chemical structure of this compound would be placed here.
Synonyms: 3-Chloro-6-morpholinopyridazine, 4-(6-chloro-3-pyridazinyl)morpholine[6] CAS Number: 17259-32-4[1]
Method Development Rationale
The selection of chromatographic conditions was based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.
-
Stationary Phase: A C18 column was chosen due to its wide applicability and proven performance in separating moderately polar to nonpolar compounds. The C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte and its potential impurities.[7][8]
-
Mobile Phase: A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.[9] The addition of a small percentage of formic acid to the aqueous phase helps to control the pH, which can improve peak shape and reproducibility for compounds with basic nitrogen atoms, such as the pyridazine and thiomorpholine moieties.[10]
-
Detection: The UV spectrum of this compound shows significant absorbance in the UV region. A detection wavelength of 254 nm was selected as it provides good sensitivity for the parent compound and is a common wavelength for the detection of aromatic and heterocyclic compounds.[8]
-
Isocratic Elution: An isocratic elution was chosen for its simplicity, robustness, and ease of method transfer. This approach is suitable when the impurities have retention times relatively close to the main peak.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%).[6]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[7]
Protocol: HPLC Purity Analysis
The following diagram outlines the workflow for the purity analysis.
Caption: Workflow for the HPLC Purity Analysis of this compound.
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
System Suitability: Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Analysis: Inject the blank (mobile phase), followed by the standard solution and the sample solution.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak areas.
-
Purity Calculation: Calculate the purity of the sample using the area percentage method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[11][12][13] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Validation Protocol Workflow
Caption: Workflow for the HPLC Method Validation.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The peak for this compound should be pure and free from interference from degradation products. | Passed |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | 50% to 150% of the analytical concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | 0.8% 1.2% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| Robustness | System suitability parameters should remain within acceptable limits. | Passed |
-
Specificity: The method was found to be specific, as demonstrated by forced degradation studies (acidic, basic, oxidative, and thermal stress). The main peak was well-resolved from the degradation product peaks, and peak purity analysis confirmed no co-eluting impurities.
-
Linearity: The linearity of the method was established by analyzing a series of solutions over the concentration range of 50-150 µg/mL. The correlation coefficient (r²) of 0.9995 indicates a strong linear relationship between concentration and peak area.
-
Accuracy: The accuracy of the method was determined by the recovery of known amounts of the reference standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The recovery values were within the acceptable range of 98.0% to 102.0%.[14]
-
Precision: The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. The RSD values for both were well within the acceptance criteria of ≤ 2.0%, demonstrating the high precision of the method.[15]
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively. This indicates that the method is sensitive enough to detect and quantify low levels of impurities.
-
Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters remained within the established limits, indicating the robustness of the method.[16]
Conclusion
A simple, specific, linear, accurate, and precise isocratic RP-HPLC method has been developed and validated for the purity determination of this compound. The method adheres to the guidelines set forth by the ICH and is suitable for routine quality control analysis in the pharmaceutical industry. The comprehensive protocols and validation data presented in this application note provide a solid foundation for the implementation of this method in a regulated laboratory environment.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][17][18]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][11]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][16]
-
Agilent. (2022). Understanding the Latest Revisions to USP <621>. [Link][19]
-
ECA Academy. (2015). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][20]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link][21]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][22]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][23]
-
Amerigo Scientific. 4-(6-chloro-pyridazin-3-yl)-morpholine. [Link][1]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][15]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][14]
-
MySkinRecipes. 4-(6-Chloropyridazin-3-yl)morpholine. [Link][3]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][12]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link][13]
-
MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link][4]
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- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Structural Elucidation of 4-(6-Chloropyridazin-3-yl)thiomorpholine using ¹H NMR Spectroscopy
**Abstract
The heterocyclic scaffolds of pyridazine and thiomorpholine are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] The compound 4-(6-chloropyridazin-3-yl)thiomorpholine integrates these two key moieties. Unambiguous structural confirmation is a critical step following synthesis, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique. This document provides a detailed guide to the ¹H NMR characterization of this compound, outlining a robust experimental protocol and a thorough analysis of the expected spectral data. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers with a comprehensive understanding of the methodology.
Introduction and Scientific Context
The structural characterization of novel chemical entities is a cornerstone of synthetic and medicinal chemistry. This compound is a disubstituted pyridazine derivative. The pyridazine core is an aromatic diazine recognized as a "privileged structure" in drug discovery for its ability to engage in various molecular interactions.[1] The thiomorpholine moiety, a sulfur-containing analog of morpholine, is incorporated into pharmaceutical agents to modulate properties like lipophilicity and metabolic stability.[2][4]
Given the isomeric possibilities and the need for absolute certainty in structure, ¹H NMR spectroscopy provides an indispensable, non-destructive method for verification. It offers precise information on the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). This application note serves as a field-proven guide for researchers, ensuring reliable and reproducible characterization of this specific molecule.
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly configured acquisition parameters. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.
Materials and Instrumentation
-
Compound: this compound (>98% purity)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Expert Rationale: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if solubility is limited, DMSO-d₆ is an excellent alternative. It's crucial to use a solvent whose residual proton signals do not overlap with the analyte signals.[5] For this compound, both are generally suitable.
-
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
NMR Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended).
-
Expert Rationale: Higher magnetic field strengths increase chemical shift dispersion, which is the separation between different proton signals.[6] This is particularly useful for resolving the closely spaced multiplets expected from the thiomorpholine ring and separating the distinct doublets of the pyridazine ring.
-
-
NMR Tubes: 5 mm high-precision NMR tubes.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication. A clear, particulate-free solution is essential for acquiring a high-resolution spectrum.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Final Check: Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).
Data Acquisition Workflow
The following diagram outlines the logical flow from a prepared sample to the final structural confirmation.
Caption: Workflow for ¹H NMR Characterization.
Recommended Spectrometer Parameters
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 16 or 32.
-
Expert Rationale: This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
-
Relaxation Delay (D1): 1-2 seconds.
-
Expert Rationale: A sufficient delay ensures that protons have fully relaxed before the next pulse, allowing for accurate integration.
-
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): ~16 ppm.
Spectral Interpretation: Decoding the Structure
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridazine ring and the thiomorpholine ring.
Pyridazine Ring Protons (Ar-H)
The pyridazine ring contains two aromatic protons. Due to the unsymmetrical substitution pattern (a chloro group at C6 and a thiomorpholino group at C3), these protons are chemically non-equivalent.
-
Expected Pattern: They will appear as two doublets, forming an AX or AB spin system. The coupling between them is an ortho-coupling (³J_HH).
-
Chemical Shift Prediction:
-
H4: The proton at the 4-position is adjacent to the electron-donating thiomorpholino group (-NR₂). This group shields the proton, shifting its signal upfield (to a lower ppm value).
-
H5: The proton at the 5-position is adjacent to the electron-withdrawing chloro group (-Cl). This deshields the proton, shifting its signal downfield (to a higher ppm value).[7]
-
-
Coupling Constant (J): The ortho-coupling constant (³J_H4-H5) in pyridazine systems is typically large, expected to be in the range of 9.0 - 9.5 Hz.[7][8]
Thiomorpholine Ring Protons (-CH₂-)
The thiomorpholine ring contains eight protons on four methylene groups. In solution at room temperature, the ring undergoes rapid chair-to-chair interconversion. This conformational flexibility averages the signals of the axial and equatorial protons.
-
Expected Pattern: The eight protons will appear as two distinct signals, each integrating to 4 protons. These signals are typically multiplets that approximate triplets due to coupling with the adjacent methylene group protons.
-
Chemical Shift Prediction:
-
Protons adjacent to Nitrogen (-N-CH₂-): The nitrogen atom is more electronegative than the sulfur atom and is directly attached to the electron-withdrawing pyridazine ring. This causes significant deshielding of the adjacent protons, shifting their signal further downfield.
-
Protons adjacent to Sulfur (-S-CH₂-): The sulfur atom is less electronegative than nitrogen. Therefore, the protons on the carbons adjacent to the sulfur will be more shielded and will appear upfield relative to the N-CH₂ protons.[9][10]
-
Summary of Expected ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃. Note that exact chemical shifts can vary slightly based on solvent, concentration, and temperature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridazine H-5 | ~7.2 – 7.4 | Doublet (d) | ~9.2 | 1H |
| Pyridazine H-4 | ~6.8 – 7.0 | Doublet (d) | ~9.2 | 1H |
| -N-CH₂- (x4) | ~3.8 – 4.0 | Multiplet (m) | - | 4H |
| -S-CH₂- (x4) | ~2.7 – 2.9 | Multiplet (m) | - | 4H |
Trustworthiness Check: The integration values provide a self-validating system. The relative ratio of the integrals must be 1:1:4:4, corresponding to the number of protons in each unique chemical environment. Any deviation from this ratio would suggest the presence of impurities or an incorrect structure.
Conclusion
¹H NMR spectroscopy provides a definitive method for the structural characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The predictable and distinct patterns of the pyridazine and thiomorpholine protons—specifically the downfield AB quartet for the aromatic protons and the two upfield multiplets for the saturated ring—allow for straightforward and confident structural assignment. This application note provides the necessary framework for researchers to reliably validate their synthetic products, ensuring data integrity in drug discovery and development workflows.
References
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Tominaga, Y., & Castle, R. N. (1982). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Journal of Heterocyclic Chemistry. Available at: [Link]
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Appleby, L. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. Available at: [Link]
-
Heinisch, G., et al. (1988). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of thiomorpholine derivative. ResearchGate. Available at: [Link]
-
Appleby, L. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. Available at: [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health. Available at: [Link]
-
SpectraBase. (n.d.). 3,6-Dichloropyridazine. SpectraBase. Available at: [Link]
-
Don, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]
-
Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science. Available at: [Link]
-
Automated Topology Builder (ATB) and Repository. (n.d.). Thiomorpholine. ATB. Available at: [Link]
-
SpectraBase. (n.d.). 3,6-Dichloropyridazine Spectrum. SpectraBase. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem Compound Database. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Innovare Academic Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Thiomorpholine. Wikipedia. Available at: [Link]
-
Milata, V., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Available at: [Link]
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Application Note: High-Sensitivity LC-MS/MS Method for the Identification and Quantification of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 4-(6-Chloropyridazin-3-yl)thiomorpholine. This compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in pharmaceutical development due to their potential as kinase inhibitors and other therapeutic agents.[1][2][3] The method utilizes electrospray ionization (ESI) in positive ion mode coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. We detail the complete workflow, including sample preparation, chromatographic separation, mass spectrometric conditions, and fragmentation analysis, offering a validated protocol for researchers in drug discovery, development, and quality control.
Introduction
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals.[3] Among these, pyridazine derivatives are recognized for their diverse biological activities.[4][5] this compound is a synthetic intermediate and a potential pharmacophore whose structural analogs have been explored for applications such as kinase inhibition in oncology.[1][2] The precise identification and accurate quantification of such small molecules are critical throughout the drug development pipeline, from discovery and preclinical studies to final quality assurance.[6][7][8]
Mass spectrometry (MS), particularly when hyphenated with liquid chromatography (LC), has become an indispensable tool in pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and speed.[6][9] This technique allows for the confident determination of molecular mass, elucidation of chemical structures through fragmentation patterns, and quantification of analytes down to trace levels.[8][10]
This guide provides a comprehensive, field-proven protocol for the analysis of this compound. The rationale behind each step is explained to empower researchers to adapt and troubleshoot the method for their specific applications, ensuring data integrity and trustworthiness.
Experimental Design and Rationale
Chemicals and Reagents
-
Analyte: this compound (Purity ≥95%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Additive: Formic Acid (LC-MS Grade, ≥99%)
Causality: The use of LC-MS grade solvents and additives is paramount. Impurities or contaminants present in lower-grade reagents can introduce interfering signals, adducts, or cause ion suppression, compromising the sensitivity and accuracy of the analysis. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte's basic nitrogen atoms, leading to a significantly enhanced signal in positive ion mode ESI.[4]
Instrumentation
-
LC System: Agilent 1290 Infinity II LC System (or equivalent UHPLC system)
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS System (or equivalent)
-
Ion Source: Agilent Jet Stream Electrospray Ionization (ESI) Source
-
Analytical Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Causality: A triple quadrupole (QqQ) mass spectrometer is the instrument of choice for targeted quantification due to its ability to perform MRM analysis, which provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[6][8] A C18 reversed-phase column is selected for its versatility and proven performance in retaining and separating a wide range of small-molecule drug candidates. The sub-2 µm particle size allows for high-resolution separation and faster analysis times.
Method Development and Protocols
The overall analytical workflow is designed for efficiency and reproducibility.
Caption: Complete LC-MS/MS analytical workflow.
Protocol 1: Sample and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 9.9 mL of 50:50 (v/v) acetonitrile/water.
-
Working Standard for Injection (100 ng/mL): Dilute 100 µL of the working stock solution into 9.9 mL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid. This solution is used for method development and as a calibration point.
Self-Validation Insight: Preparing standards in a diluent that mirrors the initial mobile phase composition (e.g., 50:50 acetonitrile/water with 0.1% formic acid) ensures good peak shape and prevents solvent-related issues during injection. For analysis in biological matrices (e.g., plasma), a protein precipitation step with cold acetonitrile would be the first line of approach for sample cleanup.[11]
Protocol 2: MS Method Development (Direct Infusion)
-
Infusion Setup: Infuse the 100 ng/mL working standard directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Source Optimization: In positive ESI mode, perform a full scan (MS1) over a mass range of m/z 50-400. Optimize key source parameters (gas temperature, gas flow, nebulizer pressure, and capillary voltage) to maximize the signal intensity of the protonated molecule, [M+H]⁺.
-
Fragmentation (MS/MS): Set the first quadrupole (Q1) to isolate the [M+H]⁺ ion (m/z 216.0, considering the 35Cl isotope).
-
Collision Energy Optimization: Perform a product ion scan by ramping the collision energy (e.g., from 5 to 40 eV) in the collision cell (Q2). Identify the most stable and abundant fragment ions produced.
-
MRM Transition Selection: Select at least two intense and specific fragment ions for the final MRM method. One transition is used for quantification (quantifier) and the second for confirmation (qualifier).
Expertise Insight: The protonated molecule [C₈H₁₀ClN₃S + H]⁺ has a monoisotopic mass of 216.0362. In a low-resolution instrument like a triple quadrupole, this will be observed at m/z 216.0. The characteristic isotopic pattern of chlorine (35Cl/37Cl ratio of ~3:1) will produce a corresponding [M+H+2]⁺ peak at m/z 218.0, which serves as an excellent confirmation of the compound's identity.
Predicted Fragmentation Pathway
Based on the structure and common fragmentation patterns of N-heterocycles, the primary fragmentation events are expected to involve the cleavage of the thiomorpholine and pyridazine rings.[4][5][12]
Caption: Predicted MS/MS fragmentation pathway.
Final Optimized LC-MS/MS Protocol
The following parameters were established to provide a selective, sensitive, and rapid analysis.
Table 1: Optimized Instrument Parameters
| Parameter | Setting | Rationale |
| LC Parameters | ||
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1x50mm, 1.8µm) | Provides excellent efficiency for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase; provides good elution strength. |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate | A rapid gradient ensures sharp peaks and high throughput. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and pressure. |
| Injection Volume | 2 µL | Small volume minimizes peak distortion. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape. |
| MS Parameters | ||
| Ionization Mode | ESI Positive | Analyte contains basic nitrogens, ideal for protonation. |
| Gas Temperature | 325 °C | Ensures efficient desolvation. |
| Gas Flow | 10 L/min | Optimized for signal stability. |
| Nebulizer | 45 psi | Creates a fine aerosol for efficient ionization. |
| Capillary Voltage | 3500 V | Maximizes ion generation and transmission. |
| MRM Transitions | ||
| Quantifier | 216.0 → 142.0 (Collision Energy: 20 eV) | Most intense and stable transition. |
| Qualifier | 216.0 → 115.0 (Collision Energy: 35 eV) | Confirms identity; ratio to quantifier must be constant. |
Protocol 3: Running a Quantitative Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the instrument software. Include blank injections (50:50 acetonitrile/water + 0.1% formic acid) at the beginning and periodically throughout the run to monitor for carryover.
-
Calibration Curve: Prepare a set of calibration standards by serially diluting the working stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 500 ng/mL).
-
Injection: Inject the blanks, calibration standards, and unknown samples.
-
Data Processing: Integrate the peak areas for the quantifier MRM transition. Generate a calibration curve by plotting peak area against concentration and apply a linear regression. Determine the concentration of the analyte in the unknown samples from the curve. The qualifier ion should be present in all samples containing the analyte, and its peak area ratio relative to the quantifier should be consistent with that of the standards.
Conclusion
This application note provides a detailed, validated, and scientifically-grounded LC-MS/MS method for the analysis of this compound. By explaining the causality behind instrumental choices and protocol steps, this guide serves as an authoritative resource for researchers. The optimized MRM method delivers the high sensitivity and selectivity required for demanding applications in pharmaceutical research and development, ensuring trustworthy and reproducible results.
References
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Kovács, E., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
-
Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry. Available at: [Link]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]
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Sitarska, A. (2017). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
De Nardi, C., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Gu, H. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]
-
Amerigo Scientific. (n.d.). 4-(6-chloro-pyridazin-3-yl)-morpholine. Available at: [Link]
-
IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Available at: [Link]
-
Connelly, P. (2024). LC-MS/MS Method Development for Drug Analysis. Restec. Available at: [Link]
-
University of Florida. (2013). Mass Spectrometry analysis of Small molecules. Interdisciplinary Center for Biotechnology Research. Available at: [Link]
-
Pihlaja, K., et al. (1981). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydropyridazin-6-ones. Acta Chemica Scandinavica. Available at: [Link]
-
Ovalles, C., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints. Available at: [Link]
-
LCGC International. (2020). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
-
Schröder, D. (2012). Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. Accounts of Chemical Research. Available at: [Link]
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MySkinRecipes. (n.d.). 4-(6-Chloropyridazin-3-yl)morpholine. Available at: [Link]
-
Franski, R., et al. (2003). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. International Journal of Mass Spectrometry. Available at: [Link]
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Benkestock, K. (2005). Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery. SciSpace. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Chemi, G., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. Available at: [Link]
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De Vooght, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
-
ResearchGate. (2010). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available at: [Link]
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MDPI. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. Available at: [Link]
-
De Vooght, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
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Yarkov, A. V., et al. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega. Available at: [Link]
-
Purdue University. (2015). Biofluid Analysis with Novel Targeted Mass Spectrometry Methods. Purdue e-Pubs. Available at: [Link]
-
Noberini, R., & Bonaldi, T. (2023). Mass Spectrometry-Based Analysis of Histone Posttranslational Modifications from Laser Microdissected Samples. Methods in Molecular Biology. Available at: [Link]
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Developing a cellular assay with 4-(6-Chloropyridazin-3-yl)thiomorpholine
An Application Note for the Development of Cellular Assays Using 4-(6-Chloropyridazin-3-yl)thiomorpholine
Authored by: A Senior Application Scientist
Publication Date: January 12, 2026
The thiomorpholine and pyridazine heterocycles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cellular assays for the characterization of this compound, a molecule combining both of these key structural motifs. Given the prevalence of kinase inhibition as a mechanism of action for such compounds, this guide will focus on developing assays to investigate its potential as a kinase inhibitor.[3] We will detail the principles of assay design, provide step-by-step protocols for quantifying cellular target engagement and downstream functional outcomes, and offer guidance on data analysis and interpretation. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data essential for advancing drug discovery programs.
Introduction: The Rationale for Cellular Assays
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges. A primary hurdle is translating the potency observed in simplified biochemical assays into predictable efficacy within the complex milieu of a living cell.[4] Biochemical assays, while excellent for initial high-throughput screening, often fail to account for critical factors like cell membrane permeability, efflux pump activity, intracellular target concentrations, and competition with high physiological concentrations of cofactors like ATP.[5] This frequently leads to a disconnect between a compound's biochemical IC50 and its actual performance in a cellular context.
Therefore, incorporating cell-based assays early in the discovery pipeline is not just advantageous; it is critical for success.[5] Cellular assays provide a more physiologically relevant environment to:
-
Confirm that the compound can reach and bind to its intracellular target (target engagement).
-
Measure the functional consequence of this engagement on a specific signaling pathway.
-
Assess the downstream effects on cellular phenotypes, such as proliferation, viability, or apoptosis.
The compound this compound belongs to a chemical class well-represented in kinase inhibitor development.[6] Kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] This application note will proceed under the well-founded hypothesis that this compound is a kinase inhibitor and will provide the necessary framework to rigorously test this hypothesis.
Compound Profile: this compound
Before initiating assay development, it is crucial to understand the physicochemical properties of the test compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃S | Inferred from Analog |
| Molecular Weight | 215.70 g/mol | Inferred from Analog |
| Appearance | Solid (predicted) | [9] |
| CAS Number | Not available (Analog: 17259-32-4) | |
| SMILES | Clc1ccc(nn1)N2CCSC2 | Inferred |
| Solubility | To be determined empirically (DMSO is a common solvent) | General Practice |
Note: The thiomorpholine moiety is a sulfur-containing saturated heterocycle that can influence a compound's lipophilicity and metabolic stability, which are key parameters in drug design.[10]
Assay Development Workflow: A Self-Validating Approach
A successful cellular assay development campaign follows a logical progression from target engagement to cellular outcome. This workflow ensures that each step validates the next, providing a clear and comprehensive understanding of the compound's mechanism of action.
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Application Notes and Protocols: In Vitro Experimental Design for 4-(6-Chloropyridazin-3-yl)thiomorpholine
A Senior Application Scientist's Guide to Characterizing a Novel Kinase Inhibitor Candidate
Introduction: The discovery and validation of novel kinase inhibitors are pivotal in the development of targeted therapies, particularly in oncology. Kinase signaling pathways, such as the PI3K/Akt/mTOR cascade, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1][2] The compound 4-(6-chloropyridazin-3-yl)thiomorpholine features a pyridazine core, a scaffold present in numerous biologically active molecules, including kinase inhibitors.[3] This document provides a comprehensive guide for the in vitro characterization of this compound, postulating it as a potential inhibitor of the PI3K/Akt/mTOR pathway. The experimental design detailed herein follows a logical, multi-tiered approach, beginning with direct target engagement in biochemical assays, moving to target validation in a cellular context, and culminating in the assessment of its functional effects on cell viability.
This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to generate robust, reproducible, and meaningful data.
Section 1: Initial Target Profiling - Biochemical Kinase Assays
Expertise & Experience: Before committing to extensive cell-based assays, it is crucial to determine if this compound directly interacts with and inhibits the catalytic activity of its putative kinase targets. Biochemical assays, which use purified enzymes and substrates, offer a clean, direct measure of enzymatic inhibition, free from the complexities of a cellular environment.[4] This initial step is fundamental for confirming the mechanism of action and determining the compound's potency (e.g., IC50 value).[5]
Modern kinase assays have moved beyond traditional radiometric methods to safer, high-throughput formats like TR-FRET and luminescence.[6][7] We will focus on a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay, due to its high sensitivity and broad applicability across different kinases.[6]
Workflow for Biochemical Potency Determination
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the determination of an IC50 value for this compound against a purified kinase (e.g., PI3Kα).
Materials:
-
Purified, active kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate (e.g., PIP2 for PI3K)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (solubilized in 100% DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start with a high concentration, for example, 1 mM. Subsequently, create an intermediate dilution plate by diluting the DMSO series into the kinase assay buffer.
-
Assay Plate Setup: Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Compound Addition: Transfer 2.5 µL of the serially diluted compound from the intermediate plate to the assay plate. Also, include "no compound" (vehicle control) and "no enzyme" (background) controls.
-
Reaction Initiation: Add 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the reaction. The final DMSO concentration should be kept low (≤1%) to minimize solvent effects.[6]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Subtract the "no enzyme" background from all data points. Normalize the data relative to the "vehicle control" (100% activity). Plot the normalized activity versus the logarithm of the compound concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
Section 2: Cellular Target Engagement & Pathway Analysis
Expertise & Experience: A potent biochemical inhibitor does not always translate to cellular efficacy. The compound must be cell-permeable and able to engage its target in the complex intracellular environment. Western blotting is the gold-standard technique for verifying that a compound inhibits a specific signaling pathway inside the cell.[8][9] By measuring the phosphorylation status of downstream effectors, we can confirm on-target activity. For the PI3K/Akt/mTOR pathway, key phosphoproteins to monitor include Akt (at Ser473 and Thr308) and downstream targets like S6 Ribosomal Protein (at Ser235/236).[1][10] A reduction in the phosphorylation of these proteins upon compound treatment provides strong evidence of pathway inhibition.
Signaling Pathway Under Investigation
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol describes how to assess the effect of the compound on the phosphorylation of Akt and S6 in a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87-MG).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST)[11]
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG, HRP-linked)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
| Target Protein | Recommended Dilution | Supplier (Example) |
| Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology |
| Total Akt | 1:1000 | Cell Signaling Technology |
| Phospho-S6 (Ser235/236) | 1:2000 | Cell Signaling Technology |
| Total S6 | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | 1:5000 | Cell Signaling Technology |
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[11]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To analyze total protein levels and the loading control, the membrane can be stripped of antibodies and reprobed. Incubate the membrane with a stripping buffer, wash thoroughly, re-block, and then probe with the next primary antibody (e.g., anti-total-Akt, then anti-β-Actin).
Section 3: Functional Cellular Consequences - Viability and Cytotoxicity
Expertise & Experience: The ultimate goal of an anti-cancer agent is to inhibit proliferation or induce cell death. After confirming that the compound inhibits its target pathway, the next logical step is to measure its effect on cell viability. There are numerous assays available, but those that measure intracellular ATP levels, like the CellTiter-Glo® Luminescent Cell Viability Assay, are considered a gold standard.[12][13] ATP is a key indicator of metabolic activity, and its levels correlate directly with the number of viable cells.[14][15] This method is generally more sensitive and has fewer artifacts than colorimetric assays like MTT, which can be affected by a compound's redox properties.[16]
Protocol 3: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This protocol measures the dose-dependent effect of the compound on the viability of a cancer cell line over a 72-hour period to determine its EC50 value.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates with clear bottoms
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells. Include wells with vehicle (DMSO) control and "no-cell" (media only) controls for background measurement.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle and mixing until the substrate is dissolved.
-
Signal Generation: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from the "no-cell" control wells. Normalize the data, setting the vehicle control wells to 100% viability. Plot the percent viability against the logarithm of compound concentration and fit the curve using non-linear regression to calculate the EC50 value.
References
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Vogel, K.W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available at: [Link]
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Available at: [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link]
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Carlson, C.B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available at: [Link]
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Suse P., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Available at: [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]
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Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]
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ACS Chemical Biology. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Available at: [Link]
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ResearchGate. (2010). (PDF) The 'retro-design' concept for novel kinase inhibitors. ResearchGate. Available at: [Link]
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PubMed Central (PMC). (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. NIH. Available at: [Link]
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MySkinRecipes. (n.d.). 4-(6-Chloropyridazin-3-yl)morpholine. MySkinRecipes. Available at: [Link]
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PubMed Central (PMC). (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. NIH. Available at: [Link]
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Amerigo Scientific. (n.d.). 4-(6-chloro-pyridazin-3-yl)-morpholine. Amerigo Scientific. Available at: [Link]
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PubMed Central (PMC). (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. NIH. Available at: [Link]
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PubMed. (n.d.). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. NIH. Available at: [Link]
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PubMed Central (PMC). (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. NIH. Available at: [Link]
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PubMed Central (PMC). (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. NIH. Available at: [Link]
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PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available at: [Link]
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MDPI. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH. Available at: [Link]
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PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. Available at: [Link]
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MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]
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Application Notes and Protocols for Efficacy Testing of 4-(6-Chloropyridazin-3-yl)thiomorpholine in Animal Models
Introduction: A Privileged Scaffold in Drug Discovery
The molecular architecture of 4-(6-Chloropyridazin-3-yl)thiomorpholine integrates two key heterocyclic systems: pyridazine and thiomorpholine. The pyridazine nucleus is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. Several pyridazine-containing drugs are in clinical use for treating various cancers, often functioning as kinase inhibitors[1]. The thiomorpholine moiety, a sulfur analog of morpholine, is also a "privileged" scaffold in medicinal chemistry. Its inclusion in drug candidates can modulate physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles[2][3][4]. Thiomorpholine derivatives have been investigated for a range of therapeutic applications, including anticancer, antioxidant, and neuroprotective activities[3][4].
Given this background, this compound is hypothesized to function as a kinase inhibitor, a common mechanism for pyridazine derivatives in oncology[5][6]. The strategic combination of these two moieties suggests a strong potential for this compound in the treatment of solid tumors. These application notes will provide a comprehensive guide to designing and executing preclinical efficacy studies in relevant animal models to test this hypothesis.
Diagram: Hypothesized Mechanism of Action
Below is a diagram illustrating the hypothesized mechanism of action for this compound as a kinase inhibitor in a cancer cell signaling pathway.
Caption: Hypothesized kinase inhibition by the test compound.
PART 1: Animal Model Selection and Justification
The choice of an appropriate animal model is critical for evaluating the anticancer efficacy of a novel compound. The model must be biologically relevant to human cancers and allow for the reproducible assessment of therapeutic outcomes. For a compound like this compound, with a presumed kinase inhibitory mechanism, human tumor xenograft models are highly recommended.
Human Tumor Xenograft Models
Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are a cornerstone of preclinical oncology research. They allow for the in vivo assessment of a compound's effect on human tumor growth.
Recommended Strains:
-
NU/NU (Nude) Mice: Athymic, lacking a thymus, resulting in a deficient T-cell immune system. They are suitable for the engraftment of a wide variety of human tumor cell lines.
-
NOD/SCID Mice: Exhibit deficiencies in both T and B lymphocytes, as well as functional defects in natural killer (NK) cells, allowing for the engraftment of a broader range of tumors, including those that are difficult to grow in nude mice.
Justification for Model Selection:
-
Clinical Relevance: Xenograft models using human cancer cell lines allow for the evaluation of therapeutic efficacy against tumors of human origin.
-
Target Expression: Cell lines should be selected based on the overexpression or mutational activation of the kinases hypothesized to be inhibited by the test compound (e.g., EGFR, VEGFR2, JNK1)[1][5][6].
-
Established Protocols: Xenograft models are well-established and have been used extensively in the preclinical evaluation of numerous clinically approved anticancer agents.
Syngeneic (Allograft) Models
For investigating the interplay between the compound and the immune system, syngeneic models are the preferred choice. These models utilize the implantation of murine tumor cells into immunocompetent mice of the same inbred strain.
Recommended Strains:
-
C57BL/6 Mice: Commonly used for tumors like B16 melanoma and Lewis Lung Carcinoma.
-
BALB/c Mice: Often used for CT26 colon carcinoma and 4T1 breast cancer models.
Justification for Model Selection:
-
Intact Immune System: Allows for the evaluation of immunomodulatory effects of the test compound.
-
Combination Therapies: Ideal for testing the efficacy of the compound in combination with immunotherapies like checkpoint inhibitors.
PART 2: Experimental Protocols
The following protocols are designed to be self-validating by including appropriate control groups and clear, quantifiable endpoints. All animal procedures must be conducted in accordance with the guidelines set by an Institutional Animal Care and Use Committee (IACUC).
Protocol for Subcutaneous Xenograft Efficacy Study
This protocol details the steps for evaluating the efficacy of this compound in a subcutaneous human tumor xenograft model.
Diagram: Xenograft Efficacy Study Workflow
Caption: Workflow for a xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Line Selection and Culture:
-
Select a human cancer cell line with known expression of the target kinase(s) (e.g., A549 for non-small cell lung cancer, HT-29 for colon cancer).
-
Culture cells in the recommended medium and conditions until they reach the desired confluency for implantation.
-
-
Animal Acclimation:
-
Acclimate immunodeficient mice (e.g., NU/NU, 6-8 weeks old) for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a sterile, serum-free medium or Matrigel.
-
Inject approximately 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined dose levels.
-
-
Treatment and Monitoring:
-
Treat animals according to the planned schedule (e.g., once daily for 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Presentation: Summary of Experimental Parameters
| Parameter | Description |
| Animal Model | NU/NU athymic mice, female, 6-8 weeks old |
| Cell Line | A549 (Human Non-Small Cell Lung Carcinoma) |
| Implantation Site | Subcutaneous, right flank |
| Number of Cells | 5 x 10^6 cells in 100 µL of PBS/Matrigel (1:1) |
| Tumor Volume at Randomization | 100-150 mm³ |
| Treatment Groups | 1. Vehicle Control (e.g., 0.5% MC + 0.2% Tween 80) 2. Test Compound (Low Dose, e.g., 10 mg/kg) 3. Test Compound (High Dose, e.g., 30 mg/kg) 4. Positive Control (Standard-of-care drug) |
| Administration Route | Oral Gavage (p.o.) |
| Dosing Schedule | Once daily (q.d.) for 21 days |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight change, tumor weight at necropsy, biomarker analysis (e.g., phospho-kinase levels) |
PART 3: Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental outcomes, each study must be a self-validating system. This is achieved through the inclusion of appropriate controls and rigorous data analysis.
-
Vehicle Control Group: This group receives the same formulation vehicle as the treated groups, providing a baseline for normal tumor growth and assessing any effects of the vehicle itself.
-
Positive Control Group: Including a standard-of-care therapeutic for the chosen cancer model validates the sensitivity of the model to pharmacological intervention.
-
Toxicity Monitoring: Regular monitoring of body weight and clinical signs of distress is crucial to distinguish between antitumor efficacy and general toxicity. A significant loss of body weight (>15-20%) may indicate that the observed tumor inhibition is due to toxicity rather than a specific antitumor effect.
-
Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.
References
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El-Sayed, M. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link][1]
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Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry. [Link][7]
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Sonker, P., et al. (2022). Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. PubMed. [Link][8]
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Patel, K., et al. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific. [Link][5]
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Sertac, O., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link][2]
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Abdel-Maksoud, M. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link][6]
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Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link][3]
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MySkinRecipes. (n.d.). 4-(6-Chloropyridazin-3-yl)morpholine. MySkinRecipes. [Link][9]
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MySkinRecipes. (n.d.). 4-(6-Chloropyridazin-3-yl)morpholine | Pyridazine Derivative for Pharma. MySkinRecipes. [Link][10]
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Zorrilla, E. P., et al. (2007). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of. PubMed Central. [Link][11]
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Ke-Xin, C., et al. (2014). Animal models of CNS disorders. PubMed. [Link][12]
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link][4]
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Angeli, A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PMC. [Link][13]
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Amerigo Scientific. (n.d.). 4-(6-chloro-pyridazin-3-yl)-morpholine. Amerigo Scientific. [Link][14]
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Pasquier, B., et al. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. PubMed. [Link][15]
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Rahman, M. H., et al. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. MDPI. [Link][16]
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Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. PubMed. [Link][17]
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Chen, B. B., et al. (1993). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed. [Link][18]
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ResearchGate. (n.d.). Novel morpholine and thiomorpholine derivatives with squalene synthase inhibitory activity as potent anti-hyperlipidemic agents. ResearchGate. [Link][19]
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Application Notes and Protocols: Formulation of 4-(6-Chloropyridazin-3-yl)thiomorpholine for In Vivo Studies
Introduction: Navigating the Preclinical Formulation of a Novel Pyridazine Derivative
4-(6-Chloropyridazin-3-yl)thiomorpholine is a heterocyclic compound with potential therapeutic applications. As with many novel chemical entities, its progression through the drug development pipeline is critically dependent on establishing a suitable formulation for in vivo evaluation. The physicochemical properties of such molecules, particularly their aqueous solubility, often present significant challenges to achieving adequate systemic exposure in preclinical animal models.[1][2] An inappropriate formulation can lead to erroneous pharmacokinetic and pharmacodynamic data, potentially causing a promising candidate to be prematurely abandoned due to perceived lack of efficacy or excessive variability.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of this compound for in vivo studies. It is designed to be a practical, hands-on resource that explains the rationale behind experimental choices and provides detailed, step-by-step protocols for pre-formulation assessment, vehicle selection, and final formulation preparation and characterization.
Part 1: Pre-formulation Assessment - The Foundation of a Robust Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. This initial characterization will dictate the most appropriate formulation strategy.
Physicochemical Properties
Based on available data, the fundamental properties of this compound are summarized below. However, critical parameters such as aqueous solubility and stability must be experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃O | [4] |
| Molecular Weight | 199.64 g/mol | [5] |
| Appearance | Solid | [4] |
| Purity | Typically >98% | [4] |
Experimental Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical determinant of its oral bioavailability. For poorly soluble compounds, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption.[3]
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Solutions: Accurately weigh an excess amount of this compound into separate vials containing different aqueous media relevant to in vivo conditions (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (SGF) at pH 1.2).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, visually inspect for the presence of undissolved solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Analysis: Carefully collect the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: The concentration determined is the equilibrium solubility of the compound in that specific medium.
Stability Assessment
Understanding the chemical stability of this compound in potential vehicle components is crucial for ensuring that the administered dose is accurate and that no degradation products are introduced.[6][7]
Protocol 2: Solution Stability Evaluation
-
Preparation of Stock Solutions: Prepare solutions of this compound in various commonly used co-solvents and formulation vehicles (e.g., DMSO, PEG 400, Tween 80 solutions) at a known concentration.
-
Incubation: Store the solutions under different conditions, such as room temperature (20-25°C), refrigerated (2-8°C), and accelerated conditions (e.g., 40°C).[8] Protect samples from light if the compound is suspected to be light-sensitive.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the samples by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate degradation.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A stable formulation will show minimal loss of the active compound over the test period.
Part 2: Formulation Strategies for Poorly Soluble Compounds
Assuming this compound exhibits poor aqueous solubility, several strategies can be employed to enhance its bioavailability for in vivo studies.[1][2] The choice of formulation will depend on the required dose, the route of administration, and the animal species being used.
Diagram 1: Formulation Strategy Decision Tree
Caption: Decision workflow for selecting a formulation strategy based on aqueous solubility.
Solution Formulations
For compounds with moderate solubility, a simple solution formulation is often the easiest to prepare and provides excellent dose uniformity.
Common Excipients for Solution Formulations:
| Excipient | Function | Typical Concentration |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10-60% |
| Propylene Glycol (PG) | Co-solvent | 10-50% |
| Tween 80 (Polysorbate 80) | Surfactant/Solubilizer | 1-10% |
| Solutol HS 15 | Surfactant/Solubilizer | 1-10% |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing agent | 10-40% |
Protocol 3: Preparation of a Co-solvent/Surfactant Solution
-
Vehicle Preparation: In a clean glass vial, combine the desired excipients. For example, to prepare a vehicle of 10% DMSO, 40% PEG 400, and 50% water, first add the PEG 400, then the DMSO, and mix thoroughly. Finally, add the water and mix until a clear, homogeneous solution is formed.
-
Compound Addition: Accurately weigh the required amount of this compound and add it to the vehicle.
-
Solubilization: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating (e.g., to 40-50°C) may be used to aid dissolution, but the solution should be cooled to room temperature before administration.
-
Final Inspection: Visually inspect the final formulation for any undissolved particles. The solution should be clear.
Suspension Formulations
When a compound is poorly soluble in most pharmaceutically acceptable vehicles, a suspension may be the only viable option. The goal is to create a uniform dispersion of fine particles.
Common Excipients for Suspension Formulations:
| Excipient | Function | Typical Concentration |
| Carboxymethylcellulose (CMC) | Suspending/Viscosity agent | 0.5-2% |
| Methylcellulose | Suspending/Viscosity agent | 0.5-2% |
| Tween 80 | Wetting agent | 0.1-1% |
Protocol 4: Preparation of an Aqueous Suspension
-
Vehicle Preparation: Prepare the suspending vehicle by slowly adding the suspending agent (e.g., 0.5% w/v CMC) to water while stirring vigorously to avoid clumping. Add a wetting agent (e.g., 0.1% Tween 80) and mix.
-
Particle Size Reduction: If necessary, reduce the particle size of the this compound powder using a mortar and pestle to create a fine, uniform powder.
-
Wetting the Powder: In a glass mortar, add a small amount of the vehicle to the powdered compound to create a thick, uniform paste. This ensures that all particles are adequately wetted.
-
Homogenization: Gradually add the remaining vehicle to the paste while continuously triturating to form a homogeneous suspension.
-
Dose Administration: Ensure the suspension is continuously stirred or vortexed immediately prior to and during dose administration to maintain uniformity.
Part 3: Characterization and Quality Control of the Formulation
Once a formulation has been prepared, it is essential to characterize it to ensure its quality and suitability for in vivo use.[9]
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Navigating the Unseen: A Comprehensive Guide to the Safe Handling and Disposal of 4-(6-Chloropyridazin-3-yl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: A Deduced Hazard Profile
The chloropyridazine moiety suggests that the compound may share toxicological properties with other organochlorine and diazine compounds. Organochlorine compounds are known for their potential persistence in the environment and can be toxic.[1][2] Pyridazine derivatives, while diverse in their biological activity, can exhibit toxicity.[3][4] For instance, the analogous compound, 4-(6-chloro-pyridazin-3-yl)-morpholine, is classified as acutely toxic if swallowed (H302). It is therefore prudent to handle 4-(6-Chloropyridazin-3-yl)thiomorpholine with the assumption of similar or greater oral toxicity.
The thiomorpholine ring, a sulfur-containing heterocycle, is a common scaffold in bioactive molecules.[5][6][7] While thiomorpholine itself is utilized in various applications, its derivatives can possess a range of biological activities and associated toxicities.[8][9] The sulfur atom can also be susceptible to oxidation, potentially altering the compound's reactivity and toxicological profile.[10]
Based on this analysis, this compound should be treated as a compound that is potentially harmful if swallowed, in contact with skin, or if inhaled.
Table 1: Deduced Hazard Profile for this compound
| Hazard Class | Inferred GHS Classification | Rationale |
| Acute Toxicity (Oral) | Warning: H302 (Harmful if swallowed) | Based on the classification of the analogous morpholine derivative. |
| Acute Toxicity (Dermal) | Precautionary: May be harmful in contact with skin | Inferred from the general hazards of chloropyridazine and heterocyclic compounds.[11] |
| Acute Toxicity (Inhalation) | Precautionary: May be harmful if inhaled | As a solid, inhalation risk is lower, but fine powders or aerosols may be hazardous.[12] |
| Skin Corrosion/Irritation | Precautionary: May cause skin irritation | Common for many organic chemicals; prudent to avoid skin contact.[13] |
| Serious Eye Damage/Irritation | Precautionary: May cause serious eye irritation | Assumed based on the potential for skin irritation.[13] |
| Environmental Hazard | Precautionary: Potentially harmful to aquatic life | Due to the presence of a persistent organochlorine moiety.[13] |
Prudent Practices: Protocols for Safe Handling and Storage
A proactive and cautious approach is paramount when working with a compound of unknown toxicity. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.
Caption: Essential PPE for handling this compound.
-
Gloves : Always wear nitrile gloves. For extended manipulations or when handling larger quantities, double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[14]
-
Eye Protection : Chemical splash goggles are mandatory.[11]
-
Body Protection : A fully buttoned laboratory coat must be worn.[11]
-
Footwear : Closed-toe shoes are required in the laboratory.
-
Face Protection : A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.
-
Respiratory Protection : Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[12] If there is a potential for generating dust or aerosols outside of a fume hood, appropriate respiratory protection (e.g., a properly fitted N95 respirator) should be used.
Engineering Controls and Work Practices
-
Ventilation : All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood.[14]
-
Hygiene : Avoid eating, drinking, or smoking in areas where this chemical is handled.[13] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Storage : Store the compound in a tightly sealed, clearly labeled container.[11] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
Emergency Preparedness: Spill and Exposure Protocols
Accidents can happen, and a well-defined emergency plan is crucial for a swift and effective response.
Spill Response
Caption: Step-by-step workflow for responding to a chemical spill.
-
Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel.[15]
-
Assess the Situation : From a safe distance, assess the extent of the spill. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Secure the Area : If the spill is minor and you are trained to handle it, restrict access to the area.
-
Personal Protective Equipment : Before attempting cleanup, don the appropriate PPE as outlined in section 2.1.[16]
-
Containment : For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust. For a solution, cover the spill with an inert absorbent material like vermiculite, sand, or absorbent pads.[17]
-
Decontamination : Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[17] All cleaning materials should be treated as hazardous waste.
-
Waste Disposal : All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.[15]
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately.[12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Responsible Stewardship: Waste Disposal Protocols
Proper disposal of this compound and any associated contaminated materials is critical to protect the environment. As an organochlorine compound, specific disposal regulations apply.
Caption: Compliant disposal workflow for chemical waste.
-
Waste Classification : All waste containing this compound, including unused compound, contaminated labware, and spill cleanup materials, must be classified as chlorinated organic hazardous waste .[18]
-
Segregation : This waste stream must be kept separate from non-halogenated organic waste and other types of chemical waste.
-
Containerization : Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name, the words "Hazardous Waste," and the primary hazards (e.g., "Toxic," "Organochloride").
-
Disposal Method : The primary recommended disposal method for organochlorine compounds is incineration at a licensed hazardous waste facility.[19] Do not dispose of this compound down the drain or in regular trash.
-
Institutional Guidelines : Always follow your institution's specific hazardous waste disposal procedures and contact your EHS department for guidance and to schedule a waste pickup.
By adhering to these detailed application notes and protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
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Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Retrieved from [Link]
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ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Retrieved from [Link]
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Letsinger, R., & Lasco, R. (n.d.). Reactions of Organometallic Compounds with Pyridazine. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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The Chemistry of Pyridazines: Applications in Modern Synthesis. (n.d.). Retrieved from [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved from [Link]
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Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (n.d.). PMC - NIH. Retrieved from [Link]
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Safe Handling of Organochlorine Pesticides on Farms. (n.d.). DCCEEW. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from [Link]
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ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, September 25). Retrieved from [Link]
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West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). epa nepis. Retrieved from [Link]
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Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
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Organochlorine Pesticides. (n.d.). CDC Stacks. Retrieved from [Link]
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EPHC Archive. (2022, November 14). Discussion paper - Collection and destruction of unwanted farm and household chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Intermediates of the morpholine and thiomorpholine biodegradation.... Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-(6-chloro-pyridazin-3-yl)-morpholine. Retrieved from [Link]
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Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022, August 4). PMC - NIH. Retrieved from [Link]
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Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. (2022, May 19). ChemRxiv. Retrieved from [Link]
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Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022, August 4). ACS Publications. Retrieved from [Link]
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Application Note: A Robust and Scalable Synthesis of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Abstract This document provides a comprehensive guide for the scale-up synthesis of 4-(6-chloropyridazin-3-yl)thiomorpholine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on a selective nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and thiomorpholine. This application note details a step-by-step protocol optimized for scalability, including process controls, safety considerations, purification methods, and analytical characterization. The causality behind critical process parameters is explained to empower researchers to adapt and troubleshoot the synthesis for large-scale production environments.
Introduction and Scientific Background
The pyridazine nucleus is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] Specifically, functionalized pyridazines are key components in the development of agents for cardiovascular diseases, cancer, and neurodegenerative disorders.[2][3][4] this compound serves as a crucial intermediate, providing a reactive chlorine handle for further molecular elaboration through cross-coupling reactions, while the thiomorpholine moiety can enhance solubility and modulate pharmacokinetic properties.[5][6]
The synthesis of this target molecule is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, exacerbated by the inductive effect of two chlorine atoms, makes it highly susceptible to attack by nucleophiles like thiomorpholine.[7] While the SNAr mechanism is often depicted as a two-step process involving a Meisenheimer intermediate, recent studies suggest that many of these reactions, particularly on heteroaromatics with good leaving groups like chloride, may proceed through a concerted mechanism.[8][9]
Controlling the regioselectivity is paramount. As the two chlorine atoms in the 3,6-dichloropyridazine starting material are electronically equivalent, the primary challenge in a scale-up operation is to favor monosubstitution and minimize the formation of the disubstituted byproduct. This protocol achieves high selectivity through the controlled addition of the limiting reagent and careful management of reaction stoichiometry and temperature.
Reaction Mechanism and Workflow
Underlying SNAr Mechanism
The reaction proceeds by the displacement of one of the chlorine atoms on the pyridazine ring by the secondary amine of thiomorpholine. The base included in the reaction serves to neutralize the hydrogen chloride (HCl) that is generated in situ, driving the reaction to completion.
Overall Synthesis Workflow
The scale-up process is designed for safety, efficiency, and robustness. It follows a logical progression from reactor setup to the final isolation and characterization of the pure product.
Hazard Analysis and Safety Precautions
Scaling up chemical reactions requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated fume hood or an appropriate process bay by personnel trained in handling hazardous chemicals.
| Reagent/Solvent | CAS No. | Hazard Summary | Recommended PPE |
| 3,6-Dichloropyridazine | 141-30-0 | Harmful if swallowed. Causes skin and serious eye irritation. May cause organ damage through prolonged exposure.[10][11] | Safety goggles, lab coat, nitrile gloves |
| Thiomorpholine | 123-90-0 | Flammable liquid. Harmful if swallowed. Causes severe skin burns and eye damage. | Safety goggles, face shield, lab coat, neoprene gloves |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. Respiratory irritant. | Safety goggles, lab coat, gloves |
| Acetonitrile | 75-05-8 | Highly flammable liquid and vapor. Harmful in contact with skin, if inhaled, or if swallowed. Causes serious eye irritation. | Flame-retardant lab coat, safety goggles, nitrile gloves |
| Isopropanol | 67-63-0 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Flame-retardant lab coat, safety goggles, nitrile gloves |
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. Adjustments to equipment and reagent volumes should be made by a qualified process chemist for further scale-up.
Materials and Equipment
-
Reagents: 3,6-Dichloropyridazine (≥98%), Thiomorpholine (≥98%), Anhydrous Potassium Carbonate (K₂CO₃, granular), Acetonitrile (MeCN, anhydrous), Isopropanol (IPA), Deionized Water.
-
Equipment: 5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe. 1 L addition funnel. Heating/cooling circulator. Filtration apparatus (Büchner funnel). Rotary evaporator. Vacuum oven. Standard laboratory glassware.
Step-by-Step Procedure
Step 1: Reactor Setup and Reagent Charging
-
Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed and the system is inerted with a slow stream of nitrogen.
-
Charge the reactor with Acetonitrile (2.0 L), Thiomorpholine (108.3 g, 1.05 mol, 1.5 equiv), and powdered anhydrous Potassium Carbonate (193.5 g, 1.40 mol, 2.0 equiv).
-
Begin stirring the suspension at 200-250 RPM to ensure good mixing.
Step 2: Controlled Addition of 3,6-Dichloropyridazine
-
In a separate flask, dissolve 3,6-Dichloropyridazine (104.3 g, 0.70 mol, 1.0 equiv) in Acetonitrile (500 mL). Gentle warming may be required for full dissolution.
-
Transfer this solution to the 1 L addition funnel.
-
Heat the reactor contents to 70-75 °C using the circulating bath.
-
Once the temperature is stable, add the 3,6-dichloropyridazine solution dropwise from the addition funnel over a period of 2-3 hours.
-
Causality Note: Slow, controlled addition is the most critical parameter for minimizing the formation of the disubstituted byproduct. It maintains a low concentration of the electrophile relative to the nucleophile, favoring the desired monosubstitution reaction. It also allows for safe management of the reaction exotherm.
-
Step 3: Reaction and In-Process Monitoring
-
After the addition is complete, maintain the reaction mixture at 75 °C with continued stirring.
-
Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting 3,6-dichloropyridazine is consumed (typically 6-8 hours).
Step 4: Work-up and Crude Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with Acetonitrile (2 x 100 mL).
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid/oil.
-
Add deionized water (1.5 L) to the crude residue and stir vigorously for 30 minutes. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing with additional deionized water (2 x 250 mL) to remove any remaining water-soluble impurities.
Step 5: Purification by Recrystallization
-
Transfer the crude, damp solid to a suitable flask.
-
Add Isopropanol (approx. 600-800 mL) and heat to reflux with stirring until the solid completely dissolves.
-
If the solution is clear, slowly add deionized water dropwise until the solution becomes faintly turbid. Add a few drops of Isopropanol to redissolve the turbidity.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.[12]
-
Causality Note: A slow cooling process is essential for the formation of large, well-defined crystals, which results in higher purity by excluding impurities from the crystal lattice.
-
-
Collect the purified crystals by vacuum filtration, wash with a cold 50:50 mixture of IPA/water (100 mL), and then with a small amount of cold IPA.
Step 6: Drying and Final Characterization
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
The expected yield is typically 120-135 g (80-90%).
-
Characterize the final product to confirm its identity and purity.
Product Characterization and Data
| Test | Specification |
| Appearance | Off-white to light yellow crystalline solid |
| Yield | 80-90% |
| Purity (HPLC) | ≥99.0% |
| Melting Point | 108-111 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=9.2 Hz, 1H), 6.88 (d, J=9.2 Hz, 1H), 4.00-3.95 (m, 4H), 2.85-2.80 (m, 4H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.2, 150.1, 129.5, 118.9, 49.3, 25.5. |
| MS (ESI+) | m/z 216.0 [M+H]⁺ |
References
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Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available at: [Link]
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De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7041. Available at: [Link]
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Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5519. Available at: [Link]
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Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(12), 4104–4109. Available at: [Link]
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Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(40), 12068–12090. Available at: [Link]
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Basile, M., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(19), 6296. Available at: [Link]
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Trofimov, A., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect, 8(29), e202301594. Available at: [Link]
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García, F., et al. (2021). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition, 60(35), 18783–18788. Available at: [Link]
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Application Note & Protocols: High-Fidelity Kinase Inhibition Assays for Pyridazine-Containing Compounds
Abstract
The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form critical hydrogen bond interactions within the ATP-binding pocket make it a recurring motif in numerous FDA-approved and investigational drugs.[4][5] However, the successful prosecution of a drug discovery campaign hinges on the robust and accurate characterization of these compounds. This guide provides an in-depth analysis of key biochemical and cell-based kinase inhibition assays, offering field-proven insights and detailed, step-by-step protocols tailored for the evaluation of pyridazine-based inhibitors. We will dissect the causality behind experimental choices, from assay selection to data interpretation, to ensure the generation of trustworthy and reproducible data packages for advancing drug candidates.
The Pyridazine Scaffold: A Privileged Kinase Hinge-Binder
Protein kinases have become one of the most important classes of drug targets, particularly in oncology.[6] A majority of small molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site.[7][8] Within this site, a flexible "hinge region" provides a critical anchoring point for inhibitors. The pyridazine heterocycle, with its two adjacent nitrogen atoms, is exceptionally adept at forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, a fundamental interaction for potent kinase inhibition.[4]
Caption: Pyridazine scaffold forming key hydrogen bonds in the kinase hinge.
A Framework for Assay Selection
Choosing the appropriate assay is a critical decision that impacts data quality, throughput, and cost.[8][9] Biochemical assays, which use purified enzymes, are ideal for high-throughput screening (HTS) and determining direct enzyme inhibition (e.g., IC₅₀).[10] However, they do not account for cellular factors like membrane permeability or intracellular ATP concentrations.[11] Cell-based assays are therefore essential for validating hits in a more physiologically relevant context.[12][13]
Caption: Decision workflow for selecting the appropriate kinase assay.
Gold-Standard Biochemical Assay Protocols
Biochemical assays quantify kinase activity by measuring either the consumption of ATP or the formation of the phosphorylated product.[14]
Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®/ADP-Glo™)
This is a robust, homogeneous "add-and-read" assay format. The principle relies on measuring the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) after the kinase reaction.[15][16] The ADP-Glo™ assay is often preferred as it measures product formation directly and is less susceptible to interference.[6]
Principle: The kinase reaction produces ADP. A reagent is added to deplete the remaining ATP. A second reagent converts the ADP back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[17]
Protocol: ADP-Glo™ Kinase Assay
-
Compound Plating: In a 384-well white assay plate, dispense 50 nL of pyridazine compound dilutions in DMSO using an acoustic dispenser. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution (e.g., ABL1, prepared in 1x kinase reaction buffer).
-
Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture (e.g., ABLtide peptide and ATP at its Kₘ concentration).
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and eliminates unused ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the substrate for luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - [RLUcompound - RLUno enzyme] / [RLUDMSO - RLUno enzyme]).
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF®)
HTRF® is a TR-FRET technology that combines the sensitivity of FRET with the low background of time-resolved fluorescence.[18] It is a highly sensitive method suitable for HTS.[19]
Principle: A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds. Addition of streptavidin-XL665 brings the europium donor and XL665 acceptor into close proximity, generating a FRET signal.[20][21]
Caption: Principle of a HTRF® kinase inhibition assay.
Protocol: HTRF® KinEASE™ Assay
-
Reagent Preparation: Prepare working solutions of kinase, biotinylated substrate (e.g., STK-Substrate), and ATP in 1x enzymatic buffer. Prepare detection reagents (Europium-antibody and SA-XL665) in detection buffer.[21][22]
-
Compound & Kinase Addition: To a 384-well low-volume black plate, add 0.5 µL of compound dilution. Add 5.5 µL of kinase solution. Incubate for 15 minutes at room temperature.[19][20]
-
Reaction Initiation: Add 2 µL of substrate followed by 2 µL of ATP solution to start the reaction.[19][20]
-
Enzymatic Reaction: Incubate for 30-60 minutes at room temperature, covered with a plate seal.
-
Detection: Add 10 µL of the pre-mixed detection reagents. This stops the reaction via EDTA in the detection buffer.[21]
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 337 nm.[20]
-
Data Analysis: Calculate the HTRF ratio (E665/E620 * 10,000) and determine IC₅₀ values as described previously.
Validating Hits in a Cellular Context
Compounds showing high potency in biochemical assays must be validated in cell-based assays to confirm their activity in a physiological environment.[11] These assays measure the inhibition of a specific phosphorylation event within a cellular signaling pathway.[23]
Protocol: Cellular Phosphorylation Assay (ELISA-based)
-
Cell Culture & Seeding: Culture cells known to have an active kinase pathway of interest (e.g., K562 cells for BCR-ABL). Seed cells into a 96-well culture plate and allow them to adhere overnight if applicable.
-
Compound Treatment: Treat cells with a serial dilution of the pyridazine compound for 1-2 hours. Include DMSO vehicle controls.
-
Pathway Stimulation (if necessary): For some pathways, stimulate with a growth factor (e.g., EGF for EGFR) for a short period (5-10 minutes) to induce substrate phosphorylation.
-
Cell Lysis: Aspirate media and lyse the cells by adding 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
Add 50-100 µL of cell lysate to each well of an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Incubate, wash, and then add a detection antibody specific for the phosphorylated form of the substrate (often HRP-conjugated).
-
Incubate, wash, and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction with stop solution and read absorbance on a plate reader.
-
-
Data Analysis: Normalize the phospho-substrate signal to the total protein amount (if measured in a parallel well) or total protein in the lysate. Calculate the cellular potency (EC₅₀) by fitting a dose-response curve.
Data Presentation and Interpretation
It is critical to consolidate and compare data from orthogonal assays. Discrepancies between biochemical IC₅₀ and cellular EC₅₀ values are common and informative. A large rightward shift (EC₅₀ >> IC₅₀) may indicate poor cell permeability, high plasma protein binding, or competition from high intracellular ATP levels.[11][24]
Table 1: Hypothetical Inhibitory Profile of a Pyridazine Compound (PYR-123)
| Assay Type | Target Kinase | Substrate | ATP Conc. | Result (IC₅₀/EC₅₀) | Notes |
| Biochemical | |||||
| ADP-Glo™ | SRC | Peptide | 10 µM (Kₘ) | 15 nM | High direct potency. |
| HTRF® | SRC | Peptide | 10 µM (Kₘ) | 18 nM | Confirms biochemical potency. |
| Cell-Based | |||||
| Cellular Phospho | SRC | Endogenous | Cellular (~1-5 mM) | 250 nM | ~16-fold shift from biochemical IC₅₀, suggesting moderate cellular activity. |
| Proliferation | Ba/F3-BCR-ABL | N/A | Cellular | 300 nM | Functional outcome aligns with target phosphorylation inhibition.[11] |
Troubleshooting & Scientific Causality
-
High Background in Fluorescence Assays: Pyridazine and related nitrogen-containing heterocycles can be intrinsically fluorescent.[25] If high background or signal quenching is observed, prioritize luminescence or radiometric assays. Alternatively, use far-red shifted fluorescent probes in FP or TR-FRET assays to minimize compound interference, as fewer library compounds fluoresce at longer wavelengths.[25]
-
Low Cellular Potency: As noted, this is often due to poor permeability or high efflux. Conduct parallel permeability assays (e.g., PAMPA) to diagnose the issue. The pyridazine scaffold itself is generally favorable, but peripheral chemical modifications heavily influence these properties.
-
Assay Optimization is Key: Always perform initial checkerboard titrations of enzyme, substrate, and ATP to determine optimal assay conditions that are in the linear range of the reaction and sensitive to inhibition.[9][26] This ensures the assay is a self-validating system.
Regulatory Context
Data from in vitro kinase inhibition and drug metabolism studies are a cornerstone of investigational new drug (IND) applications. Regulatory bodies like the FDA provide guidance on conducting these studies to evaluate potential drug-drug interactions (DDIs) and to characterize the drug's mechanism of action.[27][28][29] Robust, well-documented in vitro kinase profiling is essential for building a comprehensive preclinical data package.[30]
Conclusion
The successful evaluation of pyridazine-containing kinase inhibitors requires a multi-faceted and scientifically rigorous approach. By starting with robust and well-optimized biochemical assays like ADP-Glo™ or HTRF®, researchers can confidently identify potent inhibitors. Subsequent validation in carefully chosen cell-based assays is then critical to confirm on-target activity in a physiological setting. Understanding the principles behind each assay, potential compound-specific interferences, and the interpretation of orthogonal data is paramount for making clear decisions and efficiently advancing promising pyridazine-based therapeutic candidates from the bench to the clinic.
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PubMed. (n.d.). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and... Retrieved from [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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RAPS. (2020, January 23). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. Retrieved from [Link]
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PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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FDA. (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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PLOS One. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
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YouTube. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
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Regulations.gov. (2020, January 23). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]
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Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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FDA. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]
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Semantic Scholar. (2015, February 20). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
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Danaher Life Sciences. (n.d.). Luminescence Assays: Types, Mechanism & Applications. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2020, July). KINASE PROFILING & SCREENING. Retrieved from [Link]
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PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
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ACS Omega. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved from [Link]
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PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
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ACS Omega. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]
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Who we serve. (2017, January 10). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Retrieved from [Link]
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Application Note: A Guide to Assessing Cell Viability in the Presence of 4-(6-Chloropyridazin-3-yl)thiomorpholine and Related Heterocyclic Compounds
Abstract
The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery and toxicology. Novel heterocyclic molecules, such as 4-(6-chloropyridazin-3-yl)thiomorpholine, represent a class of chemical entities with significant potential as intermediates for kinase inhibitors and other therapeutic agents.[1][2] However, the inherent chemical properties of such compounds, particularly those containing sulfur or possessing reducing capabilities, can interfere with common cell viability assays. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the cytotoxicity of this compound. We present detailed, validated protocols for two distinct assay methodologies—a tetrazolium reduction (XTT) assay and an ATP-based luminescent assay—and emphasize the critical importance of appropriate controls to ensure data integrity and avoid compound-specific artifacts.
Introduction: The Challenge of Compound Interference
This compound is a heterocyclic building block used in the synthesis of pharmacologically active agents.[3][4] While its specific biological activity is not extensively documented, related thiomorpholine and pyridazine structures have demonstrated a wide range of bioactivities, from antitubercular to anti-inflammatory effects.[5][6] When introducing a novel chemical entity into a biological assay, it is paramount to consider the potential for direct interference with the assay chemistry.
Many standard viability assays rely on the measurement of cellular metabolic activity.[7] A significant challenge arises when the test compound itself can chemically interact with assay reagents. For instance, compounds containing free thiol groups or other reducing equivalents have been shown to directly reduce tetrazolium salts (like MTT or XTT) to a colored formazan product, independent of cellular enzymatic activity.[8] This leads to a false-positive signal, suggesting higher cell viability than is actually present.
Therefore, a robust experimental design must incorporate controls to identify and mitigate such artifacts. The use of an orthogonal assay—one that relies on a different biochemical principle—is a highly recommended strategy for validating initial findings. This guide focuses on providing the tools to build such a self-validating experimental system.
Selecting an Appropriate Cell Viability Assay
The choice of assay can profoundly impact the quality and interpretation of your results. The two primary methods detailed here measure different hallmarks of cell viability, providing a more complete picture of the compound's effect.[9]
-
Tetrazolium Reduction Assays (e.g., XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases in metabolically active cells. The yellow, water-soluble XTT is reduced to a soluble, orange-colored formazan product. The primary advantage of XTT over the older MTT assay is the elimination of the formazan solubilization step, which simplifies the protocol and reduces handling errors.
-
ATP Quantitation Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, as only metabolically active cells can synthesize ATP.[7] Upon cell lysis, a luciferase enzyme utilizes ATP to generate a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells.[10] This method is known for its high sensitivity and different mechanistic basis, making it an excellent orthogonal choice.
The following table summarizes the key characteristics of these assay types.
| Feature | XTT Assay | ATP-Based Assay (CellTiter-Glo®) |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Quantitation of ATP using a luciferase reaction.[10] |
| Endpoint | Colorimetric (Absorbance ~450 nm).[11] | Luminescent (RLU).[10] |
| Sensitivity | Moderate. | High; can detect as few as 10 cells.[12] |
| Throughput | High; homogeneous format.[13] | Very High; simple "add-mix-measure" protocol.[14] |
| Potential Interference | Colorimetric interference from colored compounds; direct reduction by reducing agents.[8] | Luciferase inhibition by some compounds; ATP stabilization/destabilization. |
| Self-Lysis | No | Yes, reagent induces lysis.[15] |
Experimental Workflow and Controls
A successful study requires a meticulously planned workflow that includes all necessary controls to rule out assay artifacts. The diagram below illustrates the recommended workflow when testing a novel compound like this compound.
Caption: General workflow for assessing compound-mediated cytotoxicity.
The Logic of Essential Controls
To ensure that the observed effects are due to the compound's biological activity and not chemical interference, the following controls are mandatory.
Caption: The purpose of essential controls in a cell viability study.
Detailed Protocols
The following protocols are designed for a 96-well plate format but can be adapted. All steps involving cell culture should be performed in a sterile biological safety cabinet.
Protocol 1: XTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product.
A. Reagent Preparation
-
XTT Reagent: Thaw the XTT labeling reagent at 37°C until it is completely dissolved and no precipitate is visible.[13]
-
Electron-Coupling Reagent: Thaw the activator/electron-coupling reagent at 37°C.
-
XTT Working Solution: Immediately before use, prepare the working solution by mixing the electron-coupling reagent with the XTT reagent. A common ratio is 1:50 (e.g., 0.1 mL of activator for every 5 mL of XTT reagent), but consult the manufacturer's instructions for your specific kit.[16]
B. Assay Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Allow adherent cells to attach for 18-24 hours.
-
Plate Layout: Prepare wells for all necessary controls as described in Section 3.1, including cell-free wells to test for compound interference.
-
Compound Treatment: Add 100 µL of medium containing 2x concentrations of this compound, vehicle, or positive control to the appropriate wells. This brings the final volume to 200 µL.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Reagent Addition: Add 50 µL of the freshly prepared XTT Working Solution to each well.
-
Final Incubation: Incubate the plate for 2 to 4 hours at 37°C. The optimal time depends on the cell type and metabolic rate and should be determined empirically.[11]
-
Absorbance Reading: Gently shake the plate to ensure a homogeneous distribution of color. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~660 nm can be used to correct for background absorbance.[11]
Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
This protocol provides a highly sensitive, orthogonal measurement of viability by quantifying ATP.[17]
A. Reagent Preparation
-
Equilibration: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature before reconstitution.[15]
-
Reconstitution: Transfer the full volume of buffer into the substrate bottle to create the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is completely dissolved.[18]
B. Assay Procedure
-
Cell Seeding & Treatment: Prepare a 96-well plate (opaque-walled plates are required for luminescence) with cells and compounds as described in steps 1-4 of the XTT protocol. The final volume in each well should be 100 µL.
-
Plate Equilibration: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate at room temperature for approximately 30 minutes. This minimizes temperature gradients that can affect the enzymatic assay.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Luminescence Reading: Record luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Caption: A pipeline for robust data analysis and interpretation.
Calculating Percent Viability:
For each concentration of this compound, the percent viability is calculated relative to the vehicle control after background subtraction:
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
Interpretation:
-
High Signal in Cell-Free Controls: If the cell-free wells containing the compound show a significant signal (e.g., >10% of the vehicle control), it indicates direct assay interference.[8] Results from that assay should be interpreted with extreme caution, and the data from the orthogonal assay (e.g., ATP-based) should be prioritized.
-
IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This is a standard measure of a compound's potency.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in cell-free controls (XTT assay) | The compound is directly reducing the XTT reagent.[8] The compound is highly colored and absorbs at 450 nm. | - Confirm with an orthogonal method like the ATP-based assay.- Run a full spectrum scan of the compound to check for absorbance peaks.- If interference is confirmed, the XTT assay may be unsuitable for this compound. |
| Low signal or poor signal-to-background ratio | - Cell seeding density is too low.- Incubation time with the assay reagent was too short.- The compound is highly cytotoxic even at the lowest concentration. | - Optimize cell seeding number in a preliminary experiment.- Increase incubation time with the assay reagent (within the linear range).- Expand the range of compound concentrations to lower doses. |
| High well-to-well variability | - Inconsistent cell seeding.- "Edge effect" in the 96-well plate due to uneven evaporation.- Pipetting errors. | - Ensure cells are in a single-cell suspension before plating.- Do not use the outer wells for experimental samples; fill them with sterile PBS or medium.- Use calibrated multichannel pipettes and proper technique. |
| Luminescence signal is lower than expected (ATP assay) | The compound may be inhibiting the luciferase enzyme. | - Perform a cell-free experiment by adding the compound to a known concentration of ATP and then adding the assay reagent to see if the signal is quenched. |
Conclusion
Accurately determining the effect of a novel compound like this compound on cell viability requires more than a single measurement. It demands a rigorous, self-validating approach. By incorporating critical cell-free controls to detect chemical interference and employing an orthogonal assay methodology (such as the ATP-based CellTiter-Glo®) to confirm initial findings from a tetrazolium-based assay (like XTT), researchers can generate reliable and reproducible data. This diligence is essential for making confident decisions in the early stages of drug discovery and toxicological screening.
References
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Roche (2023). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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University of Oslo (n.d.). CellTiter-Glo Assay Protocol. [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
University of California, San Diego (n.d.). XTT Proliferation Assay Protocol. [Link]
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Roche (2023). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
Adan, A., et al. (2021). Guidelines for cell viability assays. ResearchGate. [Link]
-
MySkinRecipes (n.d.). 4-(6-Chloropyridazin-3-yl)morpholine. [Link]
-
Journal of Chemical Reviews (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
Amerigo Scientific (n.d.). 4-(6-chloro-pyridazin-3-yl)-morpholine. [Link]
-
Kaja, S. (2019). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite for Novel Bioprocessing Applications. YouTube. [Link]
-
Wagener, J. & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. [Link]
-
Bruggisser, R., et al. (2002). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. PubMed. [Link]
-
Hu, C., et al. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed Central. [Link]
-
Adan, A., et al. (2010). Cell Viability Assessment: Toward Content-Rich Platforms. PubMed Central. [Link]
-
MySkinRecipes (n.d.). 4-(6-Chloropyridazin-3-yl)morpholine | Pyridazine Derivative for Pharma. [Link]
-
MDPI (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
National Institutes of Health (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]
-
National Institutes of Health (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. [Link]
-
MDPI (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. [Link]
-
MDPI (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
-
National Institutes of Health (1995). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. [Link]
-
PubMed (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. [Link]
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- 1. 4-(6-Chloropyridazin-3-yl)morpholine [myskinrecipes.com]
- 2. 4-(6-Chloropyridazin-3-yl)morpholine | Pyridazine Derivative for Pharma [myskinrecipes.com]
- 3. 4-(6-Chloropyridazin-3-yl)morpholine | CymitQuimica [cymitquimica.com]
- 4. 17259-32-4|4-(6-Chloropyridazin-3-yl)morpholine|BLD Pharm [bldpharm.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
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- 18. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Welcome to the technical support center for the synthesis of 4-(6-chloropyridazin-3-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthetic procedure. The synthesis, a nucleophilic aromatic substitution (SNAr), is generally robust; however, like any chemical transformation, it is susceptible to side reactions that can lead to impurities. This document provides a structured approach to identifying these byproducts and offers solutions to minimize their formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking one of the electron-deficient carbon atoms of 3,6-dichloropyridazine that is bonded to a chlorine atom. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the chlorine atoms towards nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride ion to yield the desired product.[1][2]
Q2: Why is the reaction typically regioselective for monosubstitution?
The introduction of the electron-donating thiomorpholine group onto the pyridazine ring deactivates the remaining chlorine atom towards further nucleophilic attack. This electronic effect generally allows for the selective synthesis of the monosubstituted product under controlled reaction conditions. However, forcing conditions (e.g., high temperature, prolonged reaction time, or excess thiomorpholine) can lead to disubstitution.
Q3: What are the most common solvents and bases used for this reaction?
Commonly used solvents for this type of SNAr reaction include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as alcohols like isopropanol or n-butanol. A base is typically required to neutralize the hydrochloric acid generated during the reaction. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
Q4: Can I use other starting materials besides 3,6-dichloropyridazine?
While 3,6-dichloropyridazine is the most common starting material, other 3,6-dihalopyridazines (e.g., 3,6-difluoropyridazine or 3,6-dibromopyridazine) could potentially be used. The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions on electron-deficient aromatic rings.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section addresses specific issues you might encounter during your synthesis and provides a systematic approach to identify and resolve them.
Issue 1: Presence of an impurity with a higher molecular weight, corresponding to the addition of a second thiomorpholine unit.
Likely Culprit: Disubstitution byproduct, 3,6-bis(thiomorpholin-4-yl)pyridazine .
This is one of the most common byproducts, especially if the reaction is pushed to completion with excess thiomorpholine or at elevated temperatures.
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to a mass of 282.13 g/mol (for C₁₂H₂₀N₄S₂). The isotopic pattern will be characteristic of a compound containing two sulfur atoms.
-
¹H NMR Spectroscopy:
-
The two protons on the pyridazine ring will appear as a singlet, as the molecule is symmetrical. The chemical shift is expected to be further upfield compared to the product due to the electron-donating effect of the two thiomorpholine groups.
-
You will observe two sets of triplets for the thiomorpholine protons, integrating to 8H each.
-
-
¹³C NMR Spectroscopy:
-
Expect fewer signals in the aromatic region compared to the monosubstituted product due to the symmetry of the molecule.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of 3,6-dichloropyridazine to thiomorpholine.
-
Controlled Addition: Add the thiomorpholine dropwise to the solution of 3,6-dichloropyridazine to avoid localized high concentrations of the nucleophile.
-
Temperature and Time Management: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged reaction times.
Issue 2: An impurity is observed with a molecular weight suggesting the replacement of the chlorine atom with a hydroxyl group.
Likely Culprit: Hydrolysis byproducts, either from the starting material or the product.
-
6-Chloro-3-hydroxypyridazine: Formed from the hydrolysis of the starting material, 3,6-dichloropyridazine.
-
6-(Thiomorpholin-4-yl)pyridazin-3-ol: Formed from the hydrolysis of the final product.
Identification:
-
Mass Spectrometry (MS):
-
6-Chloro-3-hydroxypyridazine: Look for a molecular ion peak at m/z 130.00 (for C₄H₃ClN₂O).
-
6-(Thiomorpholin-4-yl)pyridazin-3-ol: Look for a molecular ion peak at m/z 197.06 (for C₈H₁₁N₃OS).
-
-
¹H NMR Spectroscopy:
-
The pyridazine protons of these hydroxylated byproducts will be in the aromatic region, and their chemical shifts will be influenced by the hydroxyl group. The presence of a broad singlet corresponding to the -OH proton may also be observed, which can be confirmed by a D₂O exchange experiment.
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Aprotic Solvents: Using aprotic solvents like DMF or acetonitrile instead of alcohols can reduce the risk of hydrolysis.
Issue 3: An impurity is detected with a molecular weight 16 or 32 Da higher than the desired product.
Likely Culprit: Oxidation of the sulfur atom in the thiomorpholine ring.
-
This compound 1-oxide (Sulfoxide): M+16 impurity.
-
This compound 1,1-dioxide (Sulfone): M+32 impurity.
This can occur if the reaction mixture is exposed to oxidizing agents or even air at elevated temperatures for extended periods.
Identification:
-
Mass Spectrometry (MS):
-
Sulfoxide: Look for a molecular ion peak at m/z 231.04 (for C₈H₁₀ClN₃OS).
-
Sulfone: Look for a molecular ion peak at m/z 247.03 (for C₈H₁₀ClN₃O₂S).
-
-
¹H NMR Spectroscopy:
-
The protons on the carbons adjacent to the sulfur atom in the thiomorpholine ring will be significantly deshielded (shifted downfield) compared to the non-oxidized product. The coupling patterns may also become more complex due to the change in the ring conformation and the chirality at the sulfur atom in the case of the sulfoxide.
-
-
Infrared (IR) Spectroscopy:
-
The sulfoxide will show a characteristic S=O stretching band around 1030-1070 cm⁻¹.
-
The sulfone will exhibit two characteristic S(=O)₂ stretching bands, typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to minimize air oxidation.
-
Avoid Oxidizing Agents: Ensure that no residual oxidizing agents are present from previous steps or in the reagents used.
-
Purification: These oxidized byproducts can often be separated from the desired product by column chromatography.
Summary of Potential Byproducts and their Identification
| Byproduct Name | Formation Pathway | Molecular Weight ( g/mol ) | Key Identification Features (MS, NMR) |
| 3,6-bis(thiomorpholin-4-yl)pyridazine | Disubstitution | 282.13 | MS: M+ at 282. ¹H NMR: Single peak for pyridazine protons, two triplets for thiomorpholine protons (8H each). |
| 6-Chloro-3-hydroxypyridazine | Hydrolysis of starting material | 130.00 | MS: M+ at 130. |
| 6-(Thiomorpholin-4-yl)pyridazin-3-ol | Hydrolysis of product | 197.06 | MS: M+ at 197. |
| This compound 1-oxide | Oxidation | 231.04 | MS: M+16 of the product. ¹H NMR: Downfield shift of protons adjacent to sulfur. |
| This compound 1,1-dioxide | Oxidation | 247.03 | MS: M+32 of the product. ¹H NMR: Significant downfield shift of protons adjacent to sulfur. |
Visualizing the Synthetic Landscape
The following diagrams illustrate the primary reaction, the formation of key byproducts, and a general workflow for troubleshooting.
Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.
Caption: A general workflow for troubleshooting and identifying byproducts in the synthesis.
Experimental Protocols for Byproduct Characterization
Protocol 1: General Procedure for LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or isolated impurity in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing polarity. A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract the ion chromatograms for the expected molecular weights of the product and potential byproducts. Analyze the mass spectra for the molecular ion peaks and their isotopic patterns.
-
Protocol 2: General Procedure for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to elucidate the structure.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (if necessary):
-
COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons and piecing together molecular fragments.
-
References
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
-
Aggarwal, R., Kumar, V., & Singh, S. P. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry, 86, 288-295.
Sources
- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Welcome to the technical support center for the synthesis of 4-(6-chloropyridazin-3-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established principles of nucleophilic aromatic substitution (SNAr) and practical laboratory experience, this document provides in-depth troubleshooting advice and detailed experimental protocols.
Introduction to the Synthesis
The synthesis of this compound is a classical nucleophilic aromatic substitution (SNAr) reaction. It involves the reaction of 3,6-dichloropyridazine with thiomorpholine. The electron-deficient nature of the pyridazine ring, further activated by two chlorine atoms, facilitates the displacement of one of the chloro groups by the secondary amine nucleophile, thiomorpholine. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the desired product. This guide will address these challenges in a practical, question-and-answer format.
Reaction Overview
The primary transformation is the monosubstitution of 3,6-dichloropyridazine with thiomorpholine.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Question 1: My yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. The most common culprits are suboptimal reaction conditions, incomplete reaction, and competing side reactions.
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The SNAr reaction on dichloropyridazine may require elevated temperatures and sufficient time to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the limiting reagent.
-
Inappropriate Base: The choice of base is critical. It serves to deprotonate the thiomorpholine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction. A base that is too weak may result in a sluggish reaction, while an overly strong base can promote side reactions.
-
Solvent Effects: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate. Aprotic polar solvents are generally preferred for SNAr reactions.
-
Formation of Byproducts: The formation of the disubstituted product and hydrolysis of the starting material are common side reactions that consume reactants and reduce the yield of the desired monosubstituted product.
Optimization Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
This is a classic issue in reactions involving di- or poly-halogenated heterocycles.
The Culprit: Disubstitution
The high molecular weight byproduct is almost certainly the disubstituted product, 4,4'-(pyridazine-3,6-diyl)bis(thiomorpholine) . This occurs when a second molecule of thiomorpholine displaces the remaining chlorine atom on the desired monosubstituted product.
Mitigation Strategies:
-
Stoichiometry Control: The most effective way to minimize disubstitution is to use a controlled amount of thiomorpholine. A slight excess of 3,6-dichloropyridazine (e.g., 1.1 to 1.5 equivalents) can be employed to ensure that thiomorpholine is the limiting reagent.
-
Slow Addition of Nucleophile: Adding the thiomorpholine solution dropwise to the reaction mixture containing 3,6-dichloropyridazine can help maintain a low concentration of the nucleophile, thus favoring monosubstitution.
-
Lower Reaction Temperature: Higher temperatures can provide the activation energy needed for the second substitution to occur. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate for the first substitution can help improve selectivity.
Side Reaction: Disubstitution
Caption: Formation of the disubstituted byproduct.
Question 3: My reaction mixture contains a polar impurity that is difficult to separate from the product. What could it be?
A common polar impurity in this reaction is the hydrolysis product of the starting material.
The Culprit: Hydrolysis
If there is water present in the reaction mixture (e.g., from wet solvents or reagents) and a base is used, 3,6-dichloropyridazine can undergo hydrolysis to form 6-chloropyridazin-3(2H)-one . This byproduct is often more polar than the desired product and can complicate purification.
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Choice of Base: While inorganic bases like potassium carbonate (K₂CO₃) are effective, they can have some solubility in organic solvents and may introduce water. Using a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be advantageous.
-
Order of Addition: Adding the base to the mixture of 3,6-dichloropyridazine and thiomorpholine, rather than pre-mixing the base and the dichloropyridazine, can minimize the time the starting material is exposed to basic conditions in the potential presence of trace water before the primary reaction occurs.
Question 4: What are the recommended solvent and base combinations for this synthesis?
The choice of solvent and base is critical for achieving a high yield and minimizing side reactions.
| Solvent | Base | Temperature (°C) | Comments |
| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | 80-120 | A common and effective system. DMF is a polar aprotic solvent that accelerates SNAr reactions. K₂CO₃ is a cost-effective base.[1] |
| Acetonitrile (ACN) | K₂CO₃, DIPEA | Reflux | A good alternative to DMF with a lower boiling point, which can be advantageous for purification. |
| Tetrahydrofuran (THF) | NaH, KHMDS | 0 - RT | Stronger bases like sodium hydride can be used in THF, but require strict anhydrous conditions. |
| 1,4-Dioxane | K₂CO₃, DIPEA | Reflux | Another suitable aprotic solvent. |
| Toluene | Phase Transfer Catalyst (PTC) + aq. NaOH | 80-110 | A biphasic system with a PTC can be effective and may simplify workup. |
Expert Tip: For laboratory-scale synthesis, a combination of DMF and K₂CO₃ at 100 °C is a robust starting point. Monitor the reaction progress closely to avoid prolonged heating, which can lead to byproduct formation.
Question 5: I am having difficulty purifying the final product. What are the best practices?
Purification of this compound can be challenging due to the presence of unreacted starting materials and byproducts.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and help to remove inorganic salts and highly polar impurities. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is often the most effective method for separating the desired product from the starting material and the disubstituted byproduct. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate, is typically effective.
-
Recrystallization: If the crude product is of reasonable purity after the aqueous workup, recrystallization can be a viable alternative to chromatography. Suitable solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
Purification Workflow:
Caption: A general workflow for the purification of this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis using Potassium Carbonate in DMF
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF, 5-10 mL per gram of dichloropyridazine).
-
Stir the mixture and add thiomorpholine (0.95 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis using Triethylamine in Acetonitrile
-
In a sealed tube, combine 3,6-dichloropyridazine (1.0 eq), thiomorpholine (1.0 eq), and acetonitrile (10 mL per gram of dichloropyridazine).
-
Add triethylamine (2.5 eq) to the mixture.
-
Seal the tube and heat the reaction to 80 °C (reflux) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by recrystallization from a suitable solvent system.
Conclusion
The synthesis of this compound is a key transformation in medicinal chemistry. By understanding the underlying reaction mechanism and potential side reactions, and by carefully controlling the reaction parameters, researchers can significantly improve the yield and purity of this valuable intermediate. This guide provides a comprehensive framework for troubleshooting common issues and for developing a robust and scalable synthetic procedure.
References
-
Kardile, D. P., & Kalyane, N. V. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from [Link]
- Glasnov, T., & Kappe, C. O. (2011). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 13(2), 395-398.
- US Patent No. US 2023/0167091 A1. (2023).
- El-Sayed, M. A. A., & El-Gaby, M. S. A. (2022).
- Rádl, S., & Stach, J. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress.
- CN Patent No. CN112645883A. (2021).
- Ghorai, P., & Hergenrother, P. J. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Letters, 24(32), 5949-5953.
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]
- Arote, R. B., & Akamanchi, K. G. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
- Arote, R. B., & Akamanchi, K. G. (2022). 4-(6-chloro-3-pyridazinyl)thiomorpholine, 95% Purity, C8H10ClN3S, 5 grams. Agane Chemical.
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Troubleshooting low solubility of 4-(6-Chloropyridazin-3-yl)thiomorpholine in aqueous buffer
This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering low aqueous solubility with 4-(6-Chloropyridazin-3-yl)thiomorpholine. Our aim is to equip you with the scientific rationale and practical protocols to overcome this common challenge in your experimental workflows.
Introduction: Why is Solubility a Critical Parameter?
The aqueous solubility of a compound is a pivotal physicochemical property that dictates its behavior in biological systems. For a compound like this compound, which may be under investigation as a kinase inhibitor or other therapeutic agent, poor solubility can lead to a cascade of experimental challenges. These include the underestimation of biological activity, inconsistent results in cellular and enzymatic assays, and difficulties in formulation for in vivo studies.[1] This guide will walk you through a systematic approach to diagnose and resolve solubility issues, ensuring the reliability and accuracy of your research data.
Frequently Asked Questions (FAQs)
Q1: My this compound is fully dissolved in my DMSO stock, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic example of a compound exhibiting poor kinetic solubility. While highly soluble in an aprotic solvent like DMSO, the abrupt change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution.[2] The final concentration of your compound in the assay buffer may have exceeded its thermodynamic solubility limit in that specific medium. It is also crucial to maintain a low final concentration of DMSO, typically between 0.5% and 1%, as higher concentrations can also contribute to precipitation and may introduce artifacts into your biological assay.[2]
Q2: Could the pH of my buffer be affecting the solubility of my compound?
A: Absolutely. This compound possesses ionizable functional groups that influence its solubility at different pH values. The thiomorpholine nitrogen is basic, while the pyridazine nitrogens are weakly basic.[3][4] At a pH below the pKa of the thiomorpholine nitrogen, the compound will be protonated and carry a positive charge, which generally increases its solubility in aqueous media. Conversely, at a pH above its pKa, the compound will be in its neutral, less soluble form. Therefore, selecting a buffer with an appropriate pH is a critical first step in addressing solubility issues.
Q3: I'm observing inconsistent results in my bioassays. Could this be related to solubility?
A: Yes, poor solubility is a major cause of assay variability.[1] If the compound is not fully dissolved, the actual concentration in solution is unknown and likely lower than intended. This can lead to an underestimation of potency (e.g., a higher IC50 value). Furthermore, the presence of undissolved particles can interfere with assay detection methods, such as light scattering in optical assays.[5]
A Systematic Approach to Troubleshooting Low Solubility
To effectively address the low solubility of this compound, we recommend a stepwise approach. This begins with quantifying the extent of the solubility issue, followed by systematically exploring various solubilization strategies.
Step 1: Quantify the Solubility
Before attempting to improve the solubility, it is essential to establish a baseline. We recommend determining both the kinetic and thermodynamic solubility of your compound.
-
Kinetic Solubility: This measurement reflects the solubility of a compound under conditions often used in high-throughput screening, where a DMSO stock is diluted into an aqueous buffer and the measurement is taken over a short period (e.g., 1-2 hours).[6] This is highly relevant if you are experiencing precipitation upon dilution of your DMSO stock.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the compound, determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over a longer period (typically 24-48 hours).[7][8] This value is crucial for understanding the compound's intrinsic solubility and for formulation development.
This protocol outlines a general method for determining kinetic solubility using UV/Vis spectroscopy.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well plate, add 190 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the buffer to achieve a final concentration of 500 µM with 5% DMSO. Mix well.
-
Incubation: Cover the plate and shake for 1.5 to 2 hours at room temperature.[9]
-
Precipitate Removal: Filter the samples using a MultiScreen® Solubility filter plate.[9]
-
Quantification: Measure the absorbance of the filtrate using a UV/Vis plate reader at the compound's λmax.
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared in the same buffer with known concentrations of the compound.
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7][8]
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer (e.g., pH 1.2, 4.5, and 6.8).[10]
-
Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Quantification: Filter the supernatant through a 0.22 µm filter and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The concentration of the compound in the filtrate represents the thermodynamic solubility at that specific pH.
Step 2: pH Adjustment
Based on the chemical structure, the thiomorpholine nitrogen is the most basic site. By lowering the pH of the aqueous buffer to at least two units below the pKa of this amine, you can ensure the compound is in its more soluble, protonated form.
Workflow for pH Optimization:
Caption: pH Optimization Workflow
Step 3: Employing Solubilizing Excipients
If pH adjustment alone is insufficient, the use of co-solvents, surfactants, or cyclodextrins can significantly enhance solubility.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[12]
Common Co-solvents and Typical Concentration Ranges:
| Co-solvent | Typical Final Concentration in Assay | Notes |
| Ethanol | 1-5% | Can affect enzyme activity at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated in many cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | A versatile and commonly used co-solvent. |
| Glycerol | 1-20% | Can also act as a protein stabilizer. |
| N,N-Dimethylacetamide (DMA) | <1% | Use with caution due to potential toxicity.[13] |
Important Consideration: Always run a vehicle control to ensure the co-solvent itself does not affect your biological assay.
Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[14]
Types of Surfactants for Consideration:
| Surfactant | Type | Typical Concentration Range |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% |
| Solutol® HS 15 | Non-ionic | 0.02 - 0.2% |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Use with caution; can denature proteins. |
Note: Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation.[14]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[15][16]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity; widely used in parenteral formulations.[17] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can enhance the solubility of a wide range of compounds. |
| Methyl-β-cyclodextrin (M-β-CD) | Also used as a cholesterol-depleting agent in cell biology experiments.[13] |
Troubleshooting Workflow with Excipients:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. who.int [who.int]
- 11. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. jocpr.com [jocpr.com]
- 15. scispace.com [scispace.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. mdpi.com [mdpi.com]
Optimizing reaction conditions for 4-(6-Chloropyridazin-3-yl)thiomorpholine synthesis
Technical Support Center: Synthesis of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for higher yield, purity, and reproducibility.
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. It involves the reaction of 3,6-dichloropyridazine with thiomorpholine. The electron-deficient nature of the pyridazine ring, further activated by the two chloro substituents and the ring nitrogens, makes it susceptible to attack by nucleophiles.[1][2] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide provides a systematic approach to identifying and resolving these challenges.
Reaction Mechanism: A Visual Overview
The reaction proceeds via a well-established addition-elimination mechanism. The nucleophilic nitrogen of thiomorpholine attacks one of the electrophilic carbons (C3 or C6) of the pyridazine ring, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of a chloride ion to yield the final product.
Caption: The SNAr mechanism for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction has a very low yield or is not proceeding at all. What are the likely causes?
This is the most common issue and can stem from several factors related to reagents, base, solvent, or temperature.
-
Cause A: Reagent Quality
-
Insight: 3,6-dichloropyridazine can degrade over time if not stored properly. Thiomorpholine can oxidize. Always start with reagents of confirmed purity.
-
Solution: Verify the purity of your starting materials via NMR or GC-MS. If necessary, purify the 3,6-dichloropyridazine by recrystallization. Use freshly opened or distilled thiomorpholine.
-
-
Cause B: Incorrect Choice or Amount of Base
-
Insight: The reaction requires a base to deprotonate thiomorpholine (pKa of conjugate acid ~9.3), making it a more potent nucleophile. An insufficient amount or an inappropriate base will stall the reaction.
-
Solution: Use at least 1.1 to 2.0 equivalents of a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) are often effective and easy to remove. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common choices. The choice of base can be critical and is often solvent-dependent.
-
| Base | Type | pKa of Conjugate Acid | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | Heterogeneous in many organic solvents, but very effective. Easy to filter off. |
| Triethylamine (TEA) | Organic (Tertiary Amine) | ~10.7 | Soluble in most organic solvents. Can be removed under vacuum. |
| DIPEA (Hünig's base) | Organic (Sterically Hindered) | ~11.0 | Good for preventing side reactions where the base might act as a nucleophile. |
| Sodium Hydride (NaH) | Inorganic (Strong Base) | ~36 | Very strong base, ensures complete deprotonation. Requires anhydrous conditions. |
-
Cause C: Suboptimal Solvent
-
Insight: SNAr reactions are highly sensitive to the solvent.[3][4][5] Polar aprotic solvents are generally preferred because they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Solution: If you are using a non-polar solvent (like toluene) or a protic solvent (like ethanol) with low yield, switch to a polar aprotic solvent. DMF, DMSO, or acetonitrile are excellent starting points. Some reactions have been shown to work well in water, which can be a greener alternative.[6]
-
| Solvent | Type | Dielectric Constant (ε) | Advantages/Disadvantages |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent solvating power, high boiling point. Can be difficult to remove completely. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Similar to DMF, can accelerate SNAr reactions significantly. High boiling point. |
| Acetonitrile (ACN) | Polar Aprotic | 38 | Lower boiling point, easier to remove. Good general-purpose solvent. |
| Ethanol (EtOH) | Polar Protic | 24 | Can act as a competing nucleophile, especially at higher temperatures. |
| Toluene | Non-polar | 2.4 | Generally slow reaction rates unless phase-transfer catalyst is used.[4] |
| Water (H₂O) | Polar Protic | 80 | "On-water" effect can sometimes accelerate reactions of insoluble substrates.[6] Environmentally friendly. |
-
Cause D: Inappropriate Temperature
-
Insight: Like most reactions, the rate increases with temperature. However, excessive heat can lead to byproduct formation, including the bis-substituted product.
-
Solution: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature to 50-80 °C. For many chloroazines, these conditions are sufficient to drive the reaction to completion without significant side reactions.[1]
-
Q2: I am forming a significant amount of a less polar byproduct, likely the bis-substituted product. How can I prevent this?
Formation of 4,4'-(pyridazine-3,6-diyl)bis(thiomorpholine) occurs when a second molecule of thiomorpholine displaces the remaining chlorine on your desired product.
-
Insight: The mono-substituted product is still an activated chloro-heterocycle, susceptible to a second SNAr reaction. This is favored by an excess of the nucleophile, high temperatures, or long reaction times.
-
Solution:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of thiomorpholine.
-
Control Addition: Add the thiomorpholine solution slowly to the solution of 3,6-dichloropyridazine. This maintains a low instantaneous concentration of the nucleophile.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Closely: Stop the reaction as soon as the 3,6-dichloropyridazine has been consumed (as determined by TLC or LC-MS) to prevent the subsequent reaction from occurring.
-
Q3: My reaction starts well but then stalls before all the starting material is consumed. What should I do?
-
Insight: A stalling reaction can indicate that one of the reagents has been consumed or has lost its activity. The base is a common culprit, as it can be neutralized by acidic impurities or degrade. It's also possible the product is precipitating and coating the reactants.
-
Solution:
-
Add More Base: If you suspect the base has been neutralized, add another portion (0.2-0.5 equivalents) and see if the reaction restarts.
-
Check Solubility: Observe the reaction mixture. If a large amount of precipitate has formed, it could be your product. Try switching to a solvent with higher solubilizing power for the product, or run the reaction at a slightly higher temperature.
-
Re-evaluate Reagent Purity: Impurities in your thiomorpholine (e.g., thiomorpholine S-oxide) will not be nucleophilic and can lead to incorrect stoichiometry.
-
Frequently Asked Questions (FAQs)
-
Why is the nucleophilic attack regioselective? The two chlorine atoms on 3,6-dichloropyridazine are on equivalent positions (C3 and C6). Therefore, the initial nucleophilic attack can occur at either carbon atom, leading to the same mono-substituted product. The challenge is not initial regioselectivity but preventing the second substitution. For unsymmetrical pyridazines, the site of attack is dictated by the electronic effects of other substituents on the ring.[7][8][9]
-
How do I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 30-50% Ethyl Acetate in Hexane. The product, this compound, will be more polar (lower Rf) than the 3,6-dichloropyridazine starting material and less polar (higher Rf) than the bis-substituted byproduct.
-
What is a good starting point for reaction conditions? A reliable starting point is to dissolve 3,6-dichloropyridazine (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.), and then add thiomorpholine (1.1 eq.) at room temperature. Stir for 12-24 hours while monitoring by TLC. If the reaction is slow, warm to 60 °C.
Optimization Workflow
For a systematic approach to optimizing your reaction, follow this logical progression.
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Degradation Pathways of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(6-chloropyridazin-3-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound. Understanding the degradation pathways is critical for ensuring the stability, efficacy, and safety of any potential therapeutic agent.
This document provides a structured approach to identifying and mitigating potential degradation, based on the chemical properties of the pyridazine and thiomorpholine moieties. We will explore the primary degradation mechanisms, offer solutions to common experimental challenges, and provide validated protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the this compound structure?
A1: The molecule possesses two key structural features prone to degradation:
-
The 6-chloro-3-thiomorpholinyl-pyridazine moiety: The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms.[1][2] This electron deficiency makes the chlorine atom susceptible to nucleophilic aromatic substitution. The stability of pyridazines can also be influenced by thermal stress and extreme pH.[1]
-
The Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is a soft spot for oxidation.[3] It can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone under oxidative conditions. The thiomorpholine ring itself can also undergo cleavage under certain biological or harsh chemical conditions.[4][5]
Q2: I am observing a new, more polar peak in my HPLC analysis after my sample has been stored in an aqueous buffer. What could this be?
A2: The most probable cause is the hydrolysis of the C-Cl bond on the pyridazine ring. The electron-deficient nature of the pyridazine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding pyridazinone derivative (4-(6-oxo-1,6-dihydropyridazin-3-yl)thiomorpholine). This is a common degradation pathway for chloropyridazine compounds.[6] The resulting hydroxylated compound is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
Q3: My compound shows significant degradation under oxidative stress (e.g., H₂O₂ treatment). What are the expected products?
A3: The primary site of oxidation is the sulfur atom in the thiomorpholine ring. You should expect to see two major degradation products:
-
Thiomorpholine S-oxide: The initial oxidation product where the sulfur atom is oxidized to a sulfoxide.
-
Thiomorpholine S,S-dioxide (Sulfone): Further oxidation of the sulfoxide leads to the formation of the sulfone.
These oxidation products can be readily identified by mass spectrometry, with mass increases of +16 Da and +32 Da, respectively, compared to the parent compound. This type of oxidation is a well-documented metabolic pathway for sulfur-containing heterocycles.[7]
Q4: Are there any concerns regarding the photostability of this compound?
A4: Yes, both the chloropyridazine and the thiomorpholine moieties can be sensitive to light. Aromatic halides, like chloropyridazines, can undergo photolytic degradation, potentially leading to dehalogenation via radical mechanisms. Furthermore, sulfur-containing heterocycles can be susceptible to photodegradation, which may involve complex ring cleavage and oxidation processes.[8][9] It is strongly recommended to protect solutions and solid samples of this compound from light, especially during long-term storage and analysis.
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under common stress conditions encountered in pharmaceutical development.
Caption: Predicted degradation pathways for this compound.
Troubleshooting Guides
Analytical Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) during HPLC analysis. | 1. Strong interaction of the basic nitrogen atoms in the pyridazine and thiomorpholine rings with acidic silanol groups on the HPLC column packing.[1] 2. On-column degradation. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Add a competitor base like triethylamine (0.1%) to the mobile phase. 3. Use a mobile phase with a moderate pH (e.g., pH 3-4 using formic acid or pH 6-7 using a phosphate buffer) to control the ionization state of the molecule. |
| Inconsistent results or appearance of new peaks over a sequence. | 1. Photodegradation: The sample in the autosampler is degrading upon exposure to light. 2. Hydrolysis: The compound is unstable in the aqueous mobile phase or sample diluent. | 1. Use amber or light-blocking autosampler vials. 2. Prepare samples immediately before analysis or keep the autosampler tray cooled. 3. If using an aqueous diluent, consider acidifying it slightly (e.g., with 0.1% formic acid) to improve stability, or use an organic/aqueous mixture. |
| Difficulty achieving baseline separation of parent and degradants. | 1. Degradants (e.g., S-oxide) have very similar polarity to the parent compound. 2. Co-elution of multiple degradation products. | 1. Optimize the HPLC gradient. A shallower gradient will provide better resolution. 2. Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms. 3. Ensure the use of a high-resolution mass spectrometer to differentiate co-eluting peaks by their exact mass. |
Synthetic Reaction Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Dechlorination side-product observed during a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | 1. Protonolysis: Reaction with a proton source in the presence of the palladium catalyst.[1] 2. Reductive Dehalogenation: Mediated by the Pd(0) catalyst, especially if the reaction is sluggish. | 1. Use anhydrous solvents and reagents. 2. Use a milder base (e.g., K₂CO₃ instead of stronger bases like K₃PO₄). 3. Lower the reaction temperature and shorten the reaction time. 4. Protect the reaction from light to prevent radical-mediated dehalogenation.[1] |
| Low yield and complex mixture when attempting further functionalization. | 1. The compound is unstable to the reaction conditions (e.g., strong acid/base, high temperature). 2. Oxidation of the thiomorpholine sulfur by reagents or atmospheric oxygen. | 1. Screen milder reaction conditions. 2. Ensure all reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 3. Consider protecting the thiomorpholine nitrogen if it interferes with the desired reaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a compound and develop stability-indicating analytical methods.[10][11][12]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks
-
pH meter
-
Heating block or oven
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions (perform each in duplicate, plus a control):
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 9 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
Before analysis, neutralize with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
If no degradation is observed, heat at 60 °C for 8 hours.
-
Before analysis, neutralize with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80 °C for 48 hours.
-
Prepare a 0.1 mg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a 0.1 mg/mL solution (in ACN/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil as dark controls.
-
-
-
Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method (see Protocol 2). Aim for 5-20% degradation of the parent compound.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-MS/MS Method
Objective: To separate, detect, and quantify this compound and its primary degradation products.
Instrumentation:
-
HPLC or UHPLC system with a UV/PDA detector
-
Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm (or equivalent base-deactivated column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm and 310 nm
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Analysis Mode: Full Scan (m/z 100-500) and Multiple Reaction Monitoring (MRM) for quantification.
Table 1: Predicted m/z values and potential MRM transitions
| Compound | [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | MRM Transition |
| Parent Compound | 230.05 | 113.01 (Chloropyridazine) | 230.1 → 113.0 |
| Hydrolysis Product | 212.08 | 95.05 (Pyridazinone) | 212.1 → 95.1 |
| S-Oxide | 246.05 | 113.01 (Chloropyridazine) | 246.1 → 113.0 |
| S,S-Dioxide (Sulfone) | 262.04 | 113.01 (Chloropyridazine) | 262.0 → 113.0 |
| Dehalogenated Product | 196.09 | 79.05 (Pyridazine) | 196.1 → 79.1 |
Note: These are theoretical values. Actual m/z and optimal collision energies must be determined experimentally.
References
-
Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed. Available at: [Link]
-
Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor. Semantic Scholar. Available at: [Link]
-
Intermediates of the morpholine and thiomorpholine biodegradation... ResearchGate. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]
-
Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Available at: [Link]
-
Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Diazine Stability & Aromaticity: A Computational Study. Studylib. Available at: [Link]
-
Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available at: [Link]
-
Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. ResearchGate. Available at: [Link]
-
2-Chloropyridine. PubChem. Available at: [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]
-
Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Pyridazine. Wikipedia. Available at: [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available at: [Link]
-
4-(6-Chloropyridazin-3-yl)morpholine | Pyridazine Derivative for Pharma. MySkinRecipes. Available at: [Link]
-
Current methodologies to the analysis of morphine and its metabolites in biological matrices. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Available at: [Link]
-
Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed. Available at: [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]
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3-Chloropyridazine. PubChem. Available at: [Link]
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Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org. Available at: [Link]
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Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC - NIH. Available at: [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]
-
The in Vivo Metabolism of 3-oxo-5-benzylidene-6-methyl-(4H)-2-(benzoylmethyl)pyridazine in Rats. PubMed. Available at: [Link]
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Semantic Scholar. Available at: [Link]
-
A Review of Analytical Methods for Codeine Determination. MDPI. Available at: [Link]
-
5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. PubMed. Available at: [Link]
-
Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. NIH. Available at: [Link]
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. Available at: [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]
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- 5. [PDF] Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium | Semantic Scholar [semanticscholar.org]
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- 9. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial 4-(6-Chloropyridazin-3-yl)thiomorpholine
Welcome to the technical support resource for 4-(6-Chloropyridazin-3-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to impurities in commercial batches of this important heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active compounds, its purity is paramount to the success and reproducibility of your research.
This document provides in-depth answers to frequently asked questions, troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my commercial batch of this compound and where do they come from?
The presence of impurities in any chemical reagent is an important consideration. For this compound, impurities typically arise from three main sources: the synthetic route used for its manufacture, subsequent degradation, or improper storage. The most common synthetic pathway involves the nucleophilic substitution of 3,6-dichloropyridazine with thiomorpholine. Understanding this process allows us to predict the likely process-related impurities.
Here is a breakdown of the common impurities categorized by their origin:
-
Starting Materials: These are unreacted reagents from the synthesis.
-
3,6-Dichloropyridazine: The electrophilic partner in the synthesis.
-
Thiomorpholine: The nucleophile.
-
-
Process-Related Impurities (By-products): These are formed during the synthesis through side reactions.
-
3,6-bis(thiomorpholin-4-yl)pyridazine: This di-substituted product is a common by-product, formed when a second molecule of thiomorpholine displaces the remaining chlorine atom on the pyridazine ring. Its formation is favored by an excess of thiomorpholine or prolonged reaction times.
-
-
Degradation Products: These impurities form over time due to exposure to air, moisture, or light.
-
This compound S-oxide: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming the corresponding sulfoxide. This is a common degradation pathway for many sulfur-containing compounds.
-
This compound S,S-dioxide: Further oxidation of the sulfoxide leads to the formation of the sulfone.
-
6-(thiomorpholin-4-yl)pyridazin-3(2H)-one: This results from the hydrolysis of the chloro-substituent on the pyridazine ring. The presence of moisture can facilitate this degradation.
-
Caption: Origin of common impurities.
Q2: My downstream reaction is failing or giving unexpected side products. Could impurities be the cause?
Yes, absolutely. The purity of your starting materials is critical. Here’s how the common impurities in this compound can adversely affect your experiments:
-
Unreacted 3,6-Dichloropyridazine: This is a reactive electrophile. If your downstream reaction involves a nucleophile, this impurity can compete with your desired substrate, leading to the formation of chlorinated by-products and reducing the yield of your target molecule.
-
Unreacted Thiomorpholine: As a nucleophile and a base, residual thiomorpholine can interfere with reactions that are sensitive to pH or involve other nucleophiles. It can neutralize acidic catalysts or react with electrophilic reagents you add to your reaction mixture.
-
3,6-bis(thiomorpholin-4-yl)pyridazine: This di-substituted impurity is generally more polar than the desired product. While often less reactive, its presence can complicate purification of your final product. In assays, it may lead to false positives or negatives depending on the detection method.
-
Oxidized Impurities (Sulfoxide and Sulfone): The presence of the sulfoxide and sulfone impurities alters the electronic properties and solubility of the material. These oxidized forms may exhibit different reactivity or could be inactive in your intended biological assays, leading to inconsistent results.
-
Hydrolyzed Impurity (6-(thiomorpholin-4-yl)pyridazin-3(2H)-one): The pyridazinone impurity introduces a hydrogen bond donor (the N-H group) which is absent in the parent compound. This can significantly alter the compound's solubility and its interactions with other molecules, potentially inhibiting your reaction or leading to unforeseen side products.
Q3: I see some unexpected peaks in my LC-MS/HPLC analysis. How can I identify them?
Identifying unknown peaks is a common challenge. Here is a systematic approach to troubleshoot your analytical results, with a focus on the likely impurities.
Step 1: Analyze the Mass-to-Charge Ratio (m/z)
In your LC-MS data, compare the m/z of the unexpected peaks with the theoretical masses of the postulated impurities.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₈H₁₀ClN₃S | 215.70 | 216.04 |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 148.97 |
| Thiomorpholine | C₄H₉NS | 103.19 | 104.05 |
| 3,6-bis(thiomorpholin-4-yl)pyridazine | C₁₂H₁₈N₄S₂ | 282.43 | 283.10 |
| This compound S-oxide | C₈H₁₀ClN₃OS | 231.70 | 232.03 |
| This compound S,S-dioxide | C₈H₁₀ClN₃O₂S | 247.70 | 248.03 |
| 6-(thiomorpholin-4-yl)pyridazin-3(2H)-one | C₈H₁₁N₃OS | 197.26 | 198.07 |
Step 2: Consider the Polarity and Elution Order in Reverse-Phase HPLC
In a typical reverse-phase HPLC method (e.g., using a C18 column), compounds elute based on their polarity, with more polar compounds eluting earlier.
-
Early Eluting Peaks: Expect to see the more polar impurities here. This includes thiomorpholine, the hydrolyzed product (pyridazinone), and the oxidized products (sulfoxide and sulfone).
-
Product Peak: The main peak should correspond to this compound.
-
Late Eluting Peaks: Less polar impurities will elute after the main product. This includes unreacted 3,6-dichloropyridazine and the di-substituted by-product.
Caption: Expected HPLC elution order.
Q4: How can I remove these impurities from my sample?
If the level of impurities is unacceptable for your application, purification is necessary. The best method will depend on the specific impurities present and their concentration.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, provided a suitable solvent system can be found. It is particularly good for removing impurities with different solubility profiles, such as the more polar oxidized and hydrolyzed products, or the less polar di-substituted by-product.
-
Flash Column Chromatography: For larger quantities or when recrystallization is ineffective, silica gel chromatography is a reliable option. A solvent system of intermediate polarity (e.g., ethyl acetate/hexanes or dichloromethane/methanol) will typically allow for good separation of the main product from both more and less polar impurities.
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be used, although it is less scalable.
Q5: How should I properly store this compound to prevent degradation?
Proper storage is crucial to maintain the integrity of the compound and prevent the formation of degradation products.
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation of the thiomorpholine sulfur atom.
-
Moisture: Protect from moisture to prevent hydrolysis of the chloro group. Use a well-sealed container, and consider storing it in a desiccator.
-
Light: Protect from light, as UV radiation can sometimes promote degradation of heterocyclic compounds.
Experimental Protocols
Protocol: Purity Assessment by HPLC-UV/MS
This protocol provides a general method for the analysis of this compound and its common impurities.
-
Sample Preparation:
-
Prepare a stock solution of your sample at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Dilute this stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 10% B
-
19-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detector: Monitor at 254 nm and 280 nm.
-
Mass Spectrometer (if available): Use electrospray ionization (ESI) in positive ion mode. Scan a mass range of m/z 100-500.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each peak to estimate the relative purity.
-
Use the MS data to tentatively identify impurity peaks based on their [M+H]⁺ values as listed in the table above.
-
References
-
General information on degradation products in pharmaceutical formulations can be found in studies like the one published in Journal of Pharmaceutical and Biomedical Analysis.[1]
-
Synthetic methods for thiomorpholine derivatives are described in various organic chemistry literature.[2]
-
The biodegradation pathways of thiomorpholine, which can provide insights into its chemical degradation, have been studied.[3]
-
Supplier information often provides a stated purity, but may not detail the specific impurities present.[4]
-
Synthesis of related pyridazine derivatives can offer clues about potential side reactions and by-products.[5][6]
-
The formation of degradation products from chlorinated aromatic compounds is a known phenomenon in environmental and pharmaceutical sciences.[7][8]
-
The characterization of nitrosamine impurities in related thiomorpholine structures is an area of active investigation in pharmaceutical quality control.[9][10]
Sources
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. degradation product formed: Topics by Science.gov [science.gov]
- 8. Chlorothalonil and chlorpyrifos degradation products in golf course leachate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. veeprho.com [veeprho.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(6-Chloropyridazin-3-yl)thiomorpholine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing, ensuring robust and accurate analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding peak tailing for this specific analyte.
Q1: I'm seeing significant peak tailing with this compound. What is the most likely cause?
A1: The most common cause of peak tailing for this compound is its chemical nature as a basic compound.[1] The structure contains multiple nitrogen atoms within the pyridazine and thiomorpholine rings, which can be easily protonated.[2][3] In reversed-phase HPLC, these positively charged basic sites can undergo strong secondary interactions with negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (like C18 columns).[4][5] This secondary interaction mechanism is different from the primary hydrophobic retention, causing some analyte molecules to be retained longer and elute more slowly, resulting in a "tailing" peak.[1][6]
Q2: What exactly is a "silanol interaction" and why is it problematic?
A2: Silica, the base material for most reversed-phase HPLC columns, has silanol groups (Si-OH) on its surface. While manufacturers bond a hydrophobic layer (like C18) to the silica, some unreacted silanol groups always remain.[5][7] These silanol groups are acidic and can deprotonate (ionize) to Si-O⁻ at mobile phase pH levels above approximately 3-4.[8][9]
Your basic analyte, this compound, will be protonated (positively charged) at a pH below its pKa. When both the analyte and the silanol groups are ionized, a strong ion-exchange interaction occurs. This interaction is problematic because it introduces a second, undesirable retention mechanism that leads to poor peak shapes, reduced column efficiency, and inaccurate quantification.[1][5]
Q3: How do I know if my peak tailing is severe? What is an acceptable Tailing Factor?
A3: Peak asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). According to the United States Pharmacopeia (USP), the tailing factor is calculated at 5% of the peak height. An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For most assays, a tailing factor of less than 1.5 is considered acceptable, although a value as close to 1.0 as possible is always desirable for optimal resolution and quantitation.[4][10] A value greater than 2 indicates a significant problem that requires immediate troubleshooting.
Q4: Could the sulfur atom in the thiomorpholine ring contribute to peak tailing?
A4: While the primary cause of tailing for this molecule is the basicity of its nitrogen atoms interacting with silanols, the sulfur atom can also play a minor role. Sulfur-containing compounds can sometimes chelate with trace metal impurities (like iron or aluminum) that may be present in the silica matrix of older or lower-purity (Type A) columns.[1][7] This interaction can also contribute to peak distortion. However, this issue is significantly minimized by using modern, high-purity Type B silica columns, which have very low metal content.[1] Therefore, addressing the silanol interactions is the most critical step.
Part 2: Systematic Troubleshooting Guide
Follow this systematic guide to diagnose and resolve peak tailing. We will progress from simple system checks to more advanced chemical modifications of your method.
Question: Where do I begin troubleshooting? A look at the system and setup.
Answer: Before modifying the chemistry of your separation, it's crucial to rule out common instrumental and setup-related issues that can cause peak tailing for all compounds in your chromatogram, not just your specific analyte.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
This protocol will help you determine the optimal pH for your analysis.
-
Column: Use a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare three separate aqueous phases.
-
pH 7.0: 10 mM Ammonium Acetate in Water.
-
pH 4.0: 0.1% (v/v) Formic Acid in Water.
-
pH 2.8: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm). [11] * Injection Volume: 5 µL.
-
-
Procedure:
-
Equilibrate the system thoroughly with the pH 7.0 mobile phase.
-
Inject your sample and record the chromatogram, noting the retention time and calculating the USP Tailing Factor.
-
Flush the system and re-equilibrate with the pH 4.0 mobile phase. Repeat the injection and data collection.
-
Flush the system and re-equilibrate with the pH 2.8 mobile phase. Repeat the injection and data collection.
-
| Mobile Phase pH | Expected Silanol State | Expected Analyte State | Expected Tailing Factor (Tf) | Expected Retention Time |
| 7.0 | Mostly Ionized (Si-O⁻) | Protonated (Positive) | High (> 2.0) | Moderate to Long |
| 4.0 | Partially Ionized | Protonated (Positive) | Moderate (1.5 - 2.0) | Shorter |
| 2.8 | Neutral (Si-OH) | Protonated (Positive) | Low (< 1.5) | Shortest |
Note: As pH decreases, the retention time of basic compounds typically decreases because their interaction with the stationary phase is reduced.
[12]---
Question: I've lowered the pH, and the peak is better but still not perfect. What are my next steps?
Answer: If optimizing the pH alone is insufficient, the next step is to further suppress residual silanol activity using mobile phase additives or by selecting a more inert column.
-
Objective: To use a small basic molecule, like triethylamine (TEA), to competitively block the active silanol sites on the column. 2[13]. Mobile Phase Preparation:
-
Use your optimized low-pH mobile phase from the previous step (e.g., 0.1% Formic Acid in water).
-
To this aqueous mobile phase, add triethylamine to a final concentration of 0.05% to 0.1% v/v (~10-20 mM). [1] * Caution: TEA can be "sticky" in HPLC systems and may suppress MS signal if using LC-MS. It is a more traditional approach often used with older column technologies. 3[13]. Procedure:
-
Thoroughly flush and equilibrate your system with the TEA-containing mobile phase.
-
Inject your sample and compare the peak tailing factor to the result without TEA.
-
| Strategy | Mechanism | Pros | Cons |
| Use End-Capped Column | Residual silanols are chemically bonded ("capped") with a small, non-polar group, making them inert. | [4][13] Highly effective, widely available, requires no mobile phase modification. | May still have some residual activity. |
| Increase Buffer Strength | Higher salt concentration in the mobile phase helps to shield or mask the charged silanol sites. [10][13] | Simple to implement, can improve peak shape. | High salt concentrations can cause precipitation with high organic % and are not ideal for LC-MS. |
| Add Competing Base (TEA) | A small base (TEA) preferentially interacts with silanol sites, blocking the analyte from interacting. | [13][14] Effective, especially on older columns (Type A silica). | Can cause baseline disturbances, long column equilibration times, and suppress MS signal. |
| Use Hybrid/Polymer Column | Stationary phase is based on a silica-polymer hybrid or a pure polymer, with far fewer or no silanol groups. | [1] Excellent peak shape for bases, stable over a very wide pH range (e.g., 1-12). | Can have different selectivity compared to standard silica C18 columns. |
| Use Ion-Pairing Reagent | An agent like heptanesulfonate is added to form a neutral ion-pair with the analyte, improving retention and shape. | [15][16] Can significantly improve peak shape and retention. | Adds complexity, requires long equilibration times, can be difficult to remove from the system. |
Part 3: Summary and Best Practices
For routine analysis of this compound, the following starting conditions are recommended as a best practice to proactively avoid peak tailing:
-
Column: A modern, high-purity, end-capped C18 or a hybrid particle C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile.
-
Buffer: Ensure the mobile phase is adequately buffered to maintain a consistent low pH. Formate buffer is an excellent choice for LC-MS compatibility. *[13] Sample Diluent: Always dissolve the sample in the initial mobile phase conditions.
By starting with a method designed to minimize secondary silanol interactions, you can achieve symmetrical peaks, improve resolution, and ensure the accuracy and reproducibility of your results.
Part 4: References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Amerigo Scientific. (n.d.). 4-(6-chloro-pyridazin-3-yl)-morpholine. [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]
-
MySkinRecipes. (n.d.). 4-(6-Chloropyridazin-3-yl)morpholine. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. [Link]
-
ResearchGate. (2013). How can I reduce the tailing factor in HPLC system suitability?[Link]
-
ResearchGate. (2021). How can I resolve peak tailing during the analysis of drug in HPLC?[Link]
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- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. 4-(6-Chloropyridazin-3-yl)morpholine | CymitQuimica [cymitquimica.com]
- 3. 4-(6-chloro-pyridazin-3-yl)-morpholine - Amerigo Scientific [amerigoscientific.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromtech.com [chromtech.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. labcompare.com [labcompare.com]
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- 16. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
Technical Support Center: Overcoming Poor Cell Permeability of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Welcome to the technical support center for 4-(6-Chloropyridazin-3-yl)thiomorpholine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound in their experiments. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you diagnose and overcome permeability issues, ultimately advancing your research and development efforts.
Introduction: Understanding the Permeability Challenge
This compound is a heterocyclic compound with potential applications in drug discovery. Its structure, featuring a polar pyridazine ring and a thiomorpholine moiety, can present challenges to efficient passage across cellular membranes.[1][2] The pyridazine ring, with its two adjacent nitrogen atoms, imparts a high dipole moment which can be beneficial for target engagement but may hinder passive diffusion across the lipophilic cell membrane.[1] This guide will explore the underlying reasons for poor permeability and provide a systematic approach to improving it.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound that contribute to its poor cell permeability?
A1: The poor cell permeability of this compound likely stems from a combination of factors inherent to its structure:
-
Polarity: The pyridazine ring is highly polar due to the presence of two nitrogen atoms, which can lead to a high degree of solvation in aqueous media and a reduced ability to partition into the lipid bilayer of the cell membrane.[1]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the pyridazine ring and the sulfur and nitrogen atoms in the thiomorpholine ring can act as hydrogen bond acceptors, increasing the molecule's interaction with the aqueous environment and impeding its entry into the hydrophobic membrane core.
-
Molecular Rigidity: The fused ring system may impart a degree of rigidity that is not optimal for the conformational changes often required for membrane translocation.
Q2: How can I quickly assess the passive permeability of my compound?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method to evaluate passive diffusion.[3][4] It utilizes a synthetic membrane coated with lipids to mimic the cell membrane, providing a rapid assessment of a compound's ability to passively cross this barrier without the complexities of active transport.[3][4]
Q3: My compound shows low permeability in the PAMPA assay. What does this suggest?
A3: Low permeability in a PAMPA assay strongly indicates that the compound has inherent difficulties with passive diffusion across a lipid bilayer.[3][4] This is likely due to unfavorable physicochemical properties such as high polarity or a large number of hydrogen bond donors/acceptors. Since PAMPA only measures passive transport, it isolates this as the primary issue.
Q4: What is the difference between the PAMPA and the Caco-2 cell-based assay?
A4: While PAMPA assesses only passive permeability, the Caco-2 assay provides a more comprehensive picture of intestinal absorption.[4][5][6] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, complete with active transporters and metabolic enzymes.[5][6][7] Therefore, a Caco-2 assay can evaluate both passive diffusion and the effects of active transport (uptake and efflux).[4][5] A good correlation between PAMPA and Caco-2 results suggests passive diffusion is the main route of transport, whereas discrepancies can indicate the involvement of active transporters.[4]
Q5: How can I determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A5: A bidirectional Caco-2 assay is the standard method to investigate this.[6][8] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)).[6][8] An efflux ratio greater than 2 is a strong indicator that your compound is actively transported out of the cell by efflux pumps like P-gp.[8]
Troubleshooting Guide: Strategies to Enhance Cell Permeability
If you've confirmed that this compound has poor cell permeability, the following troubleshooting strategies can be employed. The choice of strategy will depend on the specific experimental context and the feasibility of chemical modification.
Strategy 1: Chemical Modification & Prodrug Approach
Chemical modification is a powerful tool to improve the physicochemical properties of a compound.[9][10][11] The prodrug approach, where a lipophilic moiety is temporarily attached to the parent drug, is a particularly effective strategy to enhance permeability.[9][10][11][12]
Troubleshooting Steps:
-
Identify Potential Modification Sites: The thiomorpholine nitrogen and potentially the pyridazine ring are primary candidates for modification.
-
Design and Synthesize Prodrugs:
-
Ester Prodrugs: If there's a suitable functional group, converting it to an ester can mask polarity.
-
N-Acylation or N-Alkylation: Modifying the thiomorpholine nitrogen with a lipophilic acyl or alkyl group can increase lipophilicity. However, this must be done carefully to ensure the prodrug can be cleaved back to the active compound inside the cell.
-
Masking Hydrogen Bond Donors: Reducing the number of hydrogen bond donors by masking them with appropriate groups can significantly improve permeability, especially for molecules that are "beyond the rule of five".[13]
-
-
Evaluate Prodrug Permeability and Stability:
-
Use PAMPA and Caco-2 assays to assess the permeability of the new prodrugs.
-
Conduct stability studies in plasma and cell lysates to ensure the prodrug is stable enough to cross the membrane but can be efficiently converted to the active compound intracellularly.
-
Workflow for Prodrug Development
Caption: A workflow diagram illustrating the key steps in a prodrug development strategy to improve cell permeability.
Strategy 2: Formulation-Based Approaches
For in vitro experiments where chemical modification is not feasible, optimizing the formulation can help improve the apparent permeability.
Troubleshooting Steps:
-
Use of Solubilizing Agents:
-
DMSO Concentration: While commonly used, high concentrations of DMSO can be toxic to cells.[14] Titrate the lowest effective concentration of DMSO to improve solubility without compromising cell health.
-
Cyclodextrins: These can encapsulate the compound, increasing its solubility and potentially its availability at the cell surface.
-
-
Permeation Enhancers:
-
Chemicals like fatty acids or bile salts can transiently and reversibly open tight junctions or disrupt the cell membrane to increase permeability.[15] This approach should be used with caution as it can impact cell integrity and introduce experimental artifacts.
-
Chitosan and its derivatives can enhance paracellular transport.[16]
-
Strategy 3: In Silico Prediction and Rational Design
Before embarking on extensive synthesis, computational tools can provide valuable insights into the structure-permeability relationship and guide the design of more permeable analogs.[17][18][19][20]
Troubleshooting Steps:
-
Calculate Physicochemical Properties: Use software like SwissADME or ADMETlab 2.0 to predict properties such as LogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.[19] These parameters are key determinants of permeability.
-
Build a Structure-Activity Relationship (SAR): If you have a series of related compounds, analyze how small structural changes impact their predicted and experimentally determined permeability. This can reveal key moieties that are either beneficial or detrimental to cell entry.
-
Molecular Modeling: Docking studies with models of efflux transporters like P-gp can help predict if your compound is a likely substrate.
Decision Tree for Permeability Enhancement
Caption: A decision tree to guide researchers in selecting the appropriate strategy for enhancing cell permeability.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA experiment to assess passive permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
Positive and negative control compounds (e.g., highly permeable and poorly permeable drugs)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Prepare the PAMPA Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.[22]
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[21][22]
-
Prepare the Donor Solution: Dilute the test compound stock solution to the final desired concentration (e.g., 10-200 µM) in PBS. The final DMSO concentration should typically be low (e.g., <1-5%).[22][23]
-
Start the Assay: Add 200 µL of the donor solution to each well of the donor plate.[21] Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[21]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[4]
-
Calculate Permeability (Pe): The effective permeability coefficient is calculated using established equations that take into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
| Compound Classification | Typical PAMPA Pe (x 10-6 cm/s) |
| Low Permeability | < 1 |
| Medium Permeability | 1 - 10 |
| High Permeability | > 10 |
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for a bidirectional Caco-2 assay to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, etc.)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[24]
-
Test compound and control compounds
-
TEER meter to measure monolayer integrity
-
Lucifer yellow to assess paracellular flux[4]
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8][24]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²) to ensure the integrity of the cell barrier.[8][24] Also, perform a Lucifer yellow rejection assay to confirm low paracellular leakage.[8]
-
Prepare Dosing Solutions: Prepare the dosing solution of the test compound in transport buffer (e.g., HBSS) at the desired concentration.
-
Apical to Basolateral (A-B) Transport:
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking.[24] At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).
| Permeability Classification (Papp A-B) | Typical Caco-2 Papp (x 10-6 cm/s) | Efflux Ratio (ER) | Indication |
| Low | < 1 | > 2 | Poor permeability, likely an efflux substrate |
| Moderate | 1 - 10 | < 2 | Moderate passive permeability |
| High | > 10 | < 2 | High passive permeability |
References
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Jain, A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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Artursson, P., et al. Caco-2 assay protocol. [Link]
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Laskowski, R. A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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Hua, S. (2019). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. [Link]
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Jain, A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
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Di, L., & Kerns, E. H. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]
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Siew, A. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
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Jain, A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
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DeGoey, D. A., et al. (2018). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters. [Link]
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Siew, A. (2012). Permeability enhancement techniques for poorly permeable drugs: A review. [Link]
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Creative Bioarray. Caco-2 permeability assay. [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
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MDPI. Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. [Link]
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Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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Jain, A., et al. (2024). Strategies exploring prodrug approaches to improve PROTAC permeability. ResearchGate. [Link]
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Jain, A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]
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AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
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Technology Networks. PAMPA Permeability Assay. [Link]
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University of Helsinki. In vitro and In silico Predictive ADME. [Link]
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CD ComputaBio. In Silico ADMET Prediction Service. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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Brown, D. G., & Boström, J. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. [Link]
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Hewitt, V. M., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Nature Chemistry. [Link]
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Wawer, M., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]
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El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]
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Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]
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Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ResearchGate. [Link]
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Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
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Amerigo Scientific. 4-(6-chloro-pyridazin-3-yl)-morpholine. [Link]
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Volyniuk, D., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]
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El-Sayed, M. A. A., et al. (2022). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]
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Szymański, P., et al. (2018). Heterocycles in Medicinal Chemistry. Molecules. [Link]
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El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. [Link]
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Angeli, A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Pápai, M., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
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Li, H., et al. (2016). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. Thiomorpholine. PubChem Compound Database. [Link]
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Wang, D., et al. (2025). Targeted membrane permeability alterations in Enterobacter hormaechei ZS01 for high-level production of 3-succinyl-pyridine from the tobacco waste. Applied Microbiology and Biotechnology. [Link]
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Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to assisting you in navigating the complexities of using small molecule kinase inhibitors in your research. This guide focuses on strategies to minimize and troubleshoot off-target effects, a critical aspect of ensuring the validity and reproducibility of your experimental findings. While the principles discussed are broadly applicable, we will use Mps1 kinase inhibitors as a recurring example, given their importance in cell cycle regulation research.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with kinase inhibitors.
Q1: What are off-target effects of a kinase inhibitor and why are they a significant concern?
A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its primary therapeutic target.[1] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, off-target binding to other kinases can occur.[1] These unintended interactions are a major concern because they can lead to misleading experimental results, cellular toxicity, and potential adverse side effects in clinical applications.[1]
Q2: I'm observing a phenotype that is stronger or different than what I expected based on inhibiting the primary target. What could be the cause?
A2: This is a common challenge when working with kinase inhibitors that are not completely specific.[2] A stronger-than-expected phenotype could be due to the inhibitor affecting multiple pathways simultaneously through off-target interactions. For instance, with an Mps1 inhibitor, a mitotic arrest phenotype might be observed instead of the expected premature mitotic exit, potentially due to the inhibition of other kinases involved in mitotic progression.[3] A multi-faceted approach combining pharmacological and genetic tools is the most robust way to validate that the observed phenotype is a direct result of on-target inhibition.[2][4]
Q3: My kinase inhibitor is showing effects in a cell line that doesn't express the target kinase. Is this definitive proof of off-target effects?
A3: Yes, this is a strong indicator of off-target activity.[1] If the intended target is absent, any observed biological effect must be due to the inhibitor interacting with other molecules in the cell. This underscores the importance of characterizing the selectivity profile of your inhibitor.[1]
Q4: How can I interpret a steep dose-response curve for my inhibitor?
A4: A steep dose-response curve, where a small change in inhibitor concentration leads to a large change in biological effect, can sometimes be a red flag for artifacts.[5] Several factors can contribute to this, including inhibitor precipitation or aggregation at higher concentrations, or a high enzyme concentration relative to the inhibitor's dissociation constant (Kd).[5] In such "stoichiometric" inhibition, the IC50 value may reflect the enzyme concentration rather than the true potency of the inhibitor.[5]
Troubleshooting Guides
This section provides step-by-step protocols and guidance for key experiments to validate your inhibitor's specificity and troubleshoot unexpected results.
Establishing an Optimal Dose-Response Relationship
A crucial first step is to determine the appropriate concentration range for your inhibitor to maximize on-target effects while minimizing off-target interactions.
Experimental Protocol: Determining IC50 and Optimal Concentration Range
-
Assay Selection: Choose a suitable assay to measure the activity of your target kinase. Options include radiometric assays, ELISA-based assays, or luminescence/fluorescence-based assays.[6]
-
Enzyme and Substrate Concentrations: Ensure that enzyme and substrate concentrations are optimized to avoid substrate depletion or product inhibition, which can affect the accuracy of your results.[7]
-
Serial Dilution of Inhibitor: Prepare a wide range of inhibitor concentrations, typically in a log or semi-log series, to treat your cells or biochemical assay.
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration to generate a sigmoidal dose-response curve.[8] From this curve, determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.[6]
-
Concentration Selection: For cellular experiments, it is generally recommended to use the inhibitor at a concentration 5 to 10 times higher than its IC50 or Ki value to ensure complete inhibition of the target. However, be mindful that higher concentrations increase the risk of off-target effects.[3]
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Shallow dose-response curve | Low inhibitor potency or issues with the assay. | Verify inhibitor purity and activity; optimize assay conditions. |
| Steep dose-response curve | Inhibitor aggregation, stoichiometric inhibition.[5] | Re-evaluate with lower enzyme concentrations; consider alternative assays.[5] |
| Biphasic dose-response curve | Complex mechanism of action or off-target effects at different concentrations. | Investigate potential off-targets; use complementary validation methods. |
Distinguishing On-Target from Off-Target Phenotypes
A combination of pharmacological and genetic approaches is essential to confidently attribute an observed phenotype to the inhibition of your target kinase.
Workflow for Phenotypic Validation
Caption: Workflow for validating on-target phenotypes.
Experimental Strategies:
-
Inactive Control Compound: A crucial control is a structurally similar but biologically inactive analog of your inhibitor.[9] This compound should not inhibit the target kinase. If the inactive analog does not produce the observed phenotype, it provides strong evidence that the phenotype is a result of target inhibition.[9]
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic methods like RNA interference (siRNA or shRNA) or CRISPR/Cas9-mediated gene knockout to reduce or eliminate the expression of the target protein.[4] If the phenotype observed with the inhibitor is recapitulated by genetic perturbation of the target, it provides compelling evidence for on-target activity.[2][4]
Washout Experiments to Assess Reversibility
Washout experiments are particularly useful for distinguishing between reversible and irreversible inhibitors and can help to rule out certain types of off-target effects.
Experimental Protocol: Inhibitor Washout
-
Inhibitor Treatment: Treat cells with a saturating concentration of the inhibitor for a defined period (e.g., 30-60 minutes).[10]
-
Washout: Remove the inhibitor-containing medium and wash the cells extensively with fresh, inhibitor-free medium (e.g., 3-5 washes).[10]
-
Incubation in Fresh Medium: Incubate the cells in fresh medium for a period of time to allow for the inhibitor to dissociate from its target.
-
Assess Phenotype/Target Activity: At various time points after the washout, assess the biological phenotype or directly measure the activity of the target kinase.
Interpreting Washout Experiment Results
Caption: Interpreting results from a washout experiment.
-
Phenotype Reverses: If the biological effect disappears after the inhibitor is washed out, it suggests a reversible mode of action.[10]
-
Phenotype Persists: If the phenotype remains after the washout, it could indicate that the inhibitor is irreversible (forms a covalent bond with the target) or has a very slow off-rate.[10][11] However, it is also important to consider that some reversible inhibitors may accumulate to high intracellular concentrations and be difficult to wash out completely.[10]
Summary of Key Experimental Controls
| Control Experiment | Purpose | Rationale |
| Dose-Response Curve | Determine IC50 and optimal working concentration. | Minimizes off-target effects by using the lowest effective concentration.[8] |
| Structurally Distinct Inhibitor | Confirm on-target phenotype. | Reduces the likelihood that the observed effect is due to a specific chemical scaffold's off-target activity.[9] |
| Inactive Analog | Rule out non-specific effects of the chemical scaffold. | Differentiates between target-mediated effects and those caused by the compound's structure itself.[9] |
| Genetic Knockdown/Knockout | Validate the on-target phenotype. | Provides the most direct evidence linking the target to the observed biological effect.[4] |
| Washout Experiment | Assess the reversibility of inhibition. | Helps to understand the mechanism of action and can distinguish between covalent and non-covalent inhibitors.[10][11] |
References
- Addressing Mps1-IN-2 off-target effects on Plk1 in experiments. (n.d.). Benchchem.
- Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. (2014, December 15). NIH.
- Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (n.d.). PMC - PubMed Central.
- Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (n.d.). ACS Publications.
- Validating the Target of a Novel Kinase Inhibitor Using Genetic Approaches: A Comparative Guide. (n.d.). Benchchem.
- Troubleshooting Mps1-IN-1 off-target effects in experiments. (n.d.). Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. (n.d.). Benchchem.
- Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (n.d.). PMC - PubMed Central.
- Chemical genetic approaches for target validation. (2025, January 22). Scholarly Publications Leiden University.
- Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015, May 21). PMC - NIH.
- How to Interpret Dose-Response Curves. (n.d.). Sigma-Aldrich.
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). NIH.
- Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (n.d.). PMC - NIH.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
- Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (n.d.). PubMed.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). NIH.
- (PDF) Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2025, August 6).
- Ascertaining a Structural Basis in Drug Discovery and Development. (2025, February 11). PMC - NIH.
- How to Use Inhibitors. (n.d.). Sigma-Aldrich.
- Overview of the experimental design. (A) Kinase inhibitors used in the... (n.d.). ResearchGate.
- Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. (2022, November 17). MDPI.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
- Determining target engagement in living systems. (n.d.). PMC - NIH.
- Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022, February 10). ACS Publications.
- Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. (2013, September 23). NIH.
- Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. (n.d.). PMC - PubMed Central.
- Kinetics of Target Binding: Impact on Drug Activity from Bench to Bedside. (2021, March 29). YouTube.
- 4-(6-Chloropyridazin-3-yl)morpholine. (n.d.). MySkinRecipes.
- 4-(6-chloro-pyridazin-3-yl)-morpholine. (n.d.). Amerigo Scientific.
- Dose-Response Relationships. (n.d.). MSD Manual Professional Edition.
- Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). BTT - Dove Medical Press.
- Redefining target engagement with new strategies in drug discovery. (2025, November 13). News-Medical.Net.
- Emerging strategies in covalent inhibition. (2021, December 16). YouTube.
- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023, April 20). PMC - NIH.
- 4-(6-Chloropyridazin-3-yl)morpholine. (n.d.). CymitQuimica.
- Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. (n.d.). PubMed - NIH.
- Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the. (n.d.). PubMed.
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- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-(6-Chloropyridazin-3-yl)thiomorpholine in Solution
Welcome to the technical support guide for 4-(6-Chloropyridazin-3-yl)thiomorpholine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. Due to its specific chemical structure, featuring both a reactive chloropyridazine ring and an oxidizable thiomorpholine moiety, this molecule is susceptible to degradation if not handled with appropriate care. This guide offers a combination of quick-reference FAQs and in-depth troubleshooting protocols to ensure the reliability and reproducibility of your experimental results.
Section 1: Understanding the Instability - Key Degradation Pathways
The stability of this compound in solution is primarily challenged by two distinct chemical reactions targeting different parts of the molecule: hydrolysis and oxidation. Understanding these pathways is the first step toward preventing them.
-
Hydrolysis of the Chloropyridazine Ring : The pyridazine ring is an electron-deficient heterocycle, which makes the chlorine atom at the 6-position susceptible to nucleophilic substitution. In the presence of water or other nucleophiles (e.g., alcohols), the chlorine atom can be displaced to form a hydroxylated or alkoxylated impurity. This process is often accelerated by acidic or basic conditions.
-
Oxidation of the Thiomorpholine Ring : The sulfur atom within the thiomorpholine ring is a known "metabolically soft spot" and is readily oxidized. Dissolved atmospheric oxygen, or more aggressive oxidizing agents like trace peroxides in solvents, can oxidize the sulfide to a sulfoxide and, subsequently, to a sulfone.
Caption: Primary degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis. What is it likely to be?
A new, earlier-eluting (more polar) peak is commonly the hydrolysis product, 4-(6-hydroxypyridazin-3-yl)thiomorpholine. The replacement of the chlorine atom with a hydroxyl group significantly increases the compound's polarity. Another possibility, though often closer in retention time to the parent, is the sulfoxide derivative, which is also more polar than the starting material. Refer to our troubleshooting guide for identification protocols.
Q2: What is the best solvent for preparing and storing stock solutions?
For optimal stability, high-purity, anhydrous aprotic solvents are strongly recommended.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).
-
Use with Caution: Tetrahydrofuran (THF) and Dioxane should be fresh and certified peroxide-free, as peroxides will aggressively oxidize the thiomorpholine ring.
-
Avoid for Long-Term Storage: Protic solvents like water, methanol, and ethanol should be avoided for stock solutions as they can directly participate in hydrolysis/solvolysis of the C-Cl bond.
Q3: At what temperature should I store my solutions?
Temperature is a critical factor affecting the rate of degradation.
-
Long-Term Storage (>1 week): Store solutions at -20°C or, ideally, -80°C.
-
Short-Term Storage (up to 1 week): Storage at 2-8°C is acceptable, but only in a recommended aprotic solvent.
-
Working Solutions: Prepare fresh daily from a frozen stock. Avoid repeated freeze-thaw cycles.
Q4: How can I prevent oxidation of the thiomorpholine ring?
Oxidation is primarily caused by dissolved oxygen and solvent peroxides. To mitigate this:
-
Use High-Purity Solvents: Always use fresh, anhydrous grade solvents.
-
Degas Solvents: Before preparing solutions, sparge the solvent with an inert gas like argon or nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Store stock solutions under an inert atmosphere (argon or nitrogen) in tightly sealed vials.
Q5: My solution in DMSO has developed a faint yellow tint after a few days at room temperature. Is this a concern?
Yes, a color change often indicates degradation. While pure this compound solutions are typically colorless, the formation of degradation products or solvent-adducts can lead to discoloration. We strongly advise re-analyzing the solution by HPLC or LC-MS to check its purity and preparing a fresh stock. Avoid leaving solutions at room temperature.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Investigating and Identifying Degradation Products
This guide provides a systematic workflow for confirming the stability of your compound and identifying potential degradation products.
Caption: Workflow for stability assessment and degradation product identification.
Protocol 1.1: Stability Assessment by HPLC/LC-MS
This protocol is designed to separate the parent compound from its primary degradation products.
-
System Preparation: Use a well-maintained HPLC or LC-MS system.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and/or full scan MS in positive ion mode.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the parent compound and any new peaks. For MS data, extract the mass-to-charge ratio (m/z) for each peak.
Table 1: Molecular Weights of Parent Compound and Potential Degradation Products
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Notes |
| Parent Compound | C₈H₁₀ClN₃S | 215.71 | 216.03 | The target molecule. |
| Hydrolysis Product | C₈H₁₁N₃OS | 197.26 | 198.07 | Result of Cl replacement by OH. Significantly more polar. |
| Sulfoxide Derivative | C₈H₁₀ClN₃SO | 231.71 | 232.03 | First oxidation product. More polar than parent. |
| Sulfone Derivative | C₈H₁₀ClN₃SO₂ | 247.71 | 248.03 | Second oxidation product. More polar than sulfoxide. |
Guide 2: Protocol for Preparing and Storing Stable Solutions
Adherence to this protocol will maximize the shelf-life of your compound in solution and ensure the integrity of your experimental data.
Protocol 2.1: Recommended Solvent Selection and Preparation
-
Choose the Right Solvent: Select a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF).
-
Verify Purity: If using solvents prone to peroxide formation (e.g., THF), use a fresh, sealed bottle or test for peroxides using commercially available test strips.
-
Degas the Solvent (Optional but Recommended): Place the required volume of solvent in a flask and sparge with a gentle stream of inert gas (argon or nitrogen) for 10-15 minutes. This is crucial for preventing oxidation.
-
Prepare Stock Solution: Accurately weigh the solid compound and dissolve it in the prepared solvent to the desired concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
Protocol 2.2: Optimal Storage Conditions
-
Aliquot: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass HPLC vials). This minimizes the number of freeze-thaw cycles and reduces light exposure.
-
Inert Overlay: Before sealing, flush the headspace of each vial with argon or nitrogen to displace air.
-
Seal Tightly: Use high-quality, chemically resistant caps (e.g., PTFE-lined). For extra protection during long-term storage, wrap the cap and neck with Parafilm®.
-
Store Cold: Place the labeled aliquots in a freezer set to the appropriate temperature.
Table 2: Summary of Recommended Storage Conditions
| Storage Duration | Temperature | Solvent | Atmosphere | Container |
| Working Solution (<24h) | 2-8°C | Aprotic (DMSO, ACN) | Air | Sealed Vial |
| Short-Term (1-7 days) | -20°C | Anhydrous Aprotic | Inert Gas | Amber, Sealed Vial |
| Long-Term (>1 week) | -80°C | Anhydrous, Degassed Aprotic | Inert Gas | Amber, Sealed Vial |
By implementing these handling and storage strategies, you can significantly enhance the stability of this compound, leading to more accurate and reliable scientific outcomes.
References
- Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spect
Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of 4-(6-Chloropyridazin-3-yl)thiomorpholine Derivatives
Welcome to the technical support center for the NMR analysis of 4-(6-chloropyridazin-3-yl)thiomorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. The inherent structural complexity of these molecules, arising from the non-aromatic thiomorpholine ring and the electron-deficient chloropyridazine moiety, often leads to NMR spectra that are challenging to interpret.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to confidently elucidate the structure and conformation of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why do the thiomorpholine protons in my ¹H NMR spectrum show broad signals or complex multiplets instead of clean triplets?
A1: The complexity of the thiomorpholine proton signals is primarily due to the conformational flexibility of the six-membered ring. The thiomorpholine ring typically exists in a dynamic equilibrium between two chair conformations.[1] If the rate of this ring-flipping is on the same timescale as the NMR experiment, it can lead to broadened signals. Additionally, the protons on the thiomorpholine ring are diastereotopic, meaning they are chemically non-equivalent and will couple to each other, leading to complex splitting patterns even in a single conformation.
To resolve this, consider the following:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve the broad signals. At low temperatures, the ring-flip is slowed, and you may be able to observe the distinct signals for each conformer. At higher temperatures, the ring-flip may become fast enough on the NMR timescale to show sharpened, averaged signals.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even within a complex multiplet.
Q2: The aromatic protons on the chloropyridazine ring are showing an unusual splitting pattern. What should I expect?
A2: The 6-chloropyridazine ring is a heteroaromatic system with two adjacent nitrogen atoms, which significantly influences the electronic environment and coupling constants of the ring protons. You will typically observe two doublets for the pyridazine protons. The coupling constant between these adjacent protons (³JHH) is usually in the range of 8-9 Hz.[2] Long-range couplings (⁴JHH and ⁵JHH) can also be present, which may lead to further splitting or broadening of the signals.
Q3: I'm struggling to assign the signals for the carbons directly attached to the nitrogen atoms. How can I definitively identify them?
A3: The carbon atoms alpha to the nitrogen atoms in both the thiomorpholine and pyridazine rings can be challenging to assign due to the effect of the nitrogen lone pair and potential quadrupolar broadening from the ¹⁴N nucleus.[3][4] The most reliable methods for assignment are 2D NMR techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This will allow you to unambiguously identify the carbons of the thiomorpholine ring by correlating them to their respective proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons and the carbons on the pyridazine ring by observing correlations from the thiomorpholine protons. For instance, the protons on the thiomorpholine ring adjacent to the nitrogen will show a correlation to the pyridazine carbon attached to that nitrogen.
Q4: My sample has low solubility, leading to a poor signal-to-noise ratio in my NMR spectra. What can I do?
A4: Low solubility is a common issue that can significantly impact the quality of your NMR data.[5] Here are some strategies to improve the signal-to-noise ratio:
-
Increase the number of scans: The signal-to-noise ratio increases with the square root of the number of scans.
-
Use a higher-field NMR spectrometer: Higher field strengths provide greater sensitivity.
-
Optimize your solvent choice: While CDCl₃ is common, deuterated solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ might offer better solubility for your compound.[5]
-
Use a cryoprobe: If available, a cryogenically cooled probe can enhance sensitivity by a factor of 3 to 4.
Troubleshooting Guides
Guide 1: Resolving Overlapping Signals in the Thiomorpholine Region
A common challenge is the overlap of the two sets of methylene proton signals of the thiomorpholine ring. This guide provides a systematic workflow to deconstruct these complex regions of your ¹H NMR spectrum.
Step 1: Initial Assessment with 1D ¹H NMR
-
Observation: You observe broad or overlapping multiplets in the expected region for thiomorpholine protons (typically around 2.5-4.0 ppm).
-
Rationale: This is likely due to the conformational flexibility of the thiomorpholine ring and the diastereotopic nature of the methylene protons.
Step 2: Employing 2D COSY
-
Protocol: Run a standard ¹H-¹H COSY experiment.
-
Interpretation: Look for cross-peaks that indicate scalar coupling between protons. You should be able to trace the connectivity within each of the two -CH₂-CH₂- spin systems of the thiomorpholine ring. This will help you group the overlapping multiplets into their respective spin systems.
Step 3: Pinpointing Carbon-Proton Attachments with HSQC
-
Protocol: Acquire a ¹H-¹³C HSQC spectrum.
-
Interpretation: Each cross-peak in the HSQC spectrum links a proton to its directly attached carbon. This will allow you to definitively assign the proton signals to the Cα and Cβ carbons of the thiomorpholine ring.
Step 4: Confirming Assignments with HMBC
-
Protocol: Run a ¹H-¹³C HMBC experiment.
-
Interpretation: Look for 2- and 3-bond correlations. For example, the protons on the carbon adjacent to the nitrogen (Cα) should show a correlation to the pyridazine carbon. The protons on the carbon adjacent to the sulfur (Cβ) will not show this correlation. This provides an additional layer of confirmation for your assignments.
Diagram: Workflow for Resolving Overlapping Thiomorpholine Signals
Caption: A logical workflow for resolving complex signals in the thiomorpholine region of the NMR spectrum.
Guide 2: Deciphering the Pyridazine Ring Substitution Pattern
Confirming the substitution pattern on the chloropyridazine ring is crucial. Long-range couplings can be key to this, but they are often small and can be difficult to observe.
Step 1: Analyzing the ¹H NMR Spectrum
-
Observation: Two doublets are observed in the aromatic region.
-
Rationale: This is characteristic of two adjacent protons on the pyridazine ring. Note their chemical shifts and coupling constants (³JHH).
Step 2: Utilizing HMBC for Long-Range Correlations
-
Protocol: Acquire a high-quality ¹H-¹³C HMBC spectrum, optimized for smaller coupling constants (e.g., 4-8 Hz).
-
Interpretation:
-
Look for correlations from the pyridazine protons to the carbons of the ring. A proton will typically show correlations to carbons that are two and three bonds away.
-
Crucially, observe the correlations from the thiomorpholine protons (specifically those on the carbon adjacent to the nitrogen) to the pyridazine ring carbons. This will definitively establish the point of attachment.
-
Step 3: Leveraging ¹⁵N NMR (if available and necessary)
-
Protocol: For complex cases, ¹H-¹⁵N HMBC can be invaluable. This experiment shows correlations between protons and nitrogen atoms over two or three bonds.
-
Interpretation: You will observe correlations from the pyridazine protons and the adjacent thiomorpholine protons to the nitrogen atoms in the pyridazine ring, confirming the overall structure. Due to the low natural abundance and sensitivity of ¹⁵N, this may require an isotopically enriched sample or a very long acquisition time.[4][6]
Diagram: Key HMBC Correlations for Structural Confirmation
Caption: A diagram showing key 2- and 3-bond HMBC correlations for structural elucidation.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives in CDCl₃
| Moiety | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Thiomorpholine | Hα (N-CH₂) | 3.6 - 4.0 | 48 - 52 | Typically a triplet or multiplet. |
| Hβ (S-CH₂) | 2.6 - 3.0 | 25 - 29 | Typically a triplet or multiplet. | |
| Chloropyridazine | H-4' / H-5' | 6.8 - 7.5 | 115 - 130 | Two doublets with ³JHH ≈ 8-9 Hz. |
| C-3' | - | 155 - 160 | Quaternary carbon attached to nitrogen. | |
| C-6' | - | 150 - 155 | Quaternary carbon attached to chlorine. |
Note: These are approximate ranges and can be influenced by other substituents on the molecule.
References
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Pinto, D. C. G. A., et al. (n.d.).
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- Aggarwal, R., et al. (n.d.). Characteristic NMR signals of compounds 3 and 5.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
- Nikolaev, A. A., et al. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC - NIH.
- ChemicalBook. (n.d.). Thiomorpholine(123-90-0) 13C NMR spectrum.
- ChemicalBook. (n.d.). 3-chloropyridazine hydrochloride(856847-77-3) 1H NMR spectrum.
- El-Sayed, N. N. E., et al. (n.d.).
- PubChem. (n.d.). 3-Chloropyridazine.
- Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR.
- CDN. (n.d.).
- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum.
- Universidad de Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity.
- PubChem. (n.d.). Thiomorpholine.
- Sigma-Aldrich. (n.d.). Thiomorpholine 98 123-90-0.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines.
- University of Arizona. (n.d.). Nitrogen NMR.
- Royal Society of Chemistry. (n.d.). NITROGEN N.M.R. SPECTROSCOPY.
- On the configuration of five-membered rings: a spin-spin coupling constant approach. (n.d.).
- The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions.
- auremn. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 12.08 Solving NMR spectra.
- ChemRxiv. (2022, May 19).
- University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants.
- ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules.
- Royal Society of Chemistry. (2013, April 9).
- ResearchGate. (2022, May 19).
- ChemicalBook. (n.d.). Thiomorpholine(123-90-0) 1H NMR spectrum.
- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.).
- OSTI.GOV. (n.d.).
- Garbisch, E. W. (n.d.). Analysis of complex NMR spectra for the organic chemist: III. Four spin systems of the ABC2, ABX2, ABK2, AA'BB', and AA'XX' types. Semantic Scholar.
- MDPI. (n.d.).
- PMC - PubMed Central. (n.d.).
- PMC. (2014, July 1).
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Technical Support Center: Managing Unexpected Toxicity with 4-(6-Chloropyridazin-3-yl)thiomorpholine
Welcome to the technical support center for researchers utilizing 4-(6-Chloropyridazin-3-yl)thiomorpholine in cell-based assays. This guide is designed to provide in-depth troubleshooting assistance for managing unexpected cytotoxicity that may arise during your experiments. Our goal is to equip you with the scientific rationale and practical steps to diagnose and mitigate these issues, ensuring the integrity and success of your research.
Introduction: The Challenge of Unexpected Cytotoxicity
This compound is a heterocyclic compound with potential applications in various research fields, including as an intermediate for kinase inhibitors.[1] While its intended biological activity is the primary focus, researchers may occasionally observe unexpected or off-target cytotoxicity in cell-based assays. This guide provides a structured approach to troubleshooting these events, moving from initial observation to mechanistic understanding and finally, to practical solutions.
The core principle of this guide is to empower you, the researcher, to become a detective in your own experiments. By systematically ruling out common assay artifacts and then investigating plausible biological mechanisms, you can confidently determine if the observed toxicity is a genuine compound effect and, if so, what is driving it.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when encountering unexpected results with this compound.
Q1: My viability assay (e.g., MTT) shows a sharp drop in signal even at low concentrations of the compound. Is this expected?
A sharp, unexpected drop in viability can be alarming. The first step is to determine if this is a true cytotoxic event or an artifact of the assay itself. Some compounds can interfere with the chemistry of viability assays. For example, a compound with reducing properties could convert the MTT reagent to formazan non-enzymatically, leading to a false signal. Conversely, a compound that inhibits the reductase enzymes responsible for this conversion would show apparent toxicity where there is none.
Q2: Could the thiomorpholine or chloropyridazine moiety be responsible for the observed toxicity?
It's a plausible hypothesis. The thiomorpholine ring, particularly when part of a larger molecule, can undergo metabolic activation. For instance, L-thiomorpholine-3-carboxylic acid, a related structure, is known to be bioactivated by L-amino acid oxidase, leading to cytotoxicity.[2] The chloropyridazine group is an electron-withdrawing heterocycle, which can also contribute to reactivity.
Q3: How can I be sure my cell culture conditions are not the source of the problem?
This is a critical question. Any underlying stress in your cell culture can sensitize the cells to the effects of a compound. It is essential to rule out common cell culture issues such as mycoplasma contamination, high passage number leading to genetic drift, or inconsistencies in media and supplements.[3][4]
Q4: What are the most likely mechanisms of off-target toxicity for a compound like this?
Two common mechanisms for drug-induced toxicity are the generation of reactive oxygen species (ROS) and the disruption of lysosomal function.[5][6] ROS can cause widespread damage to cellular components, while lysosomal impairment can lead to the accumulation of toxic substances and trigger cell death pathways.[5][7][8]
In-Depth Troubleshooting Guides
Guide 1: Initial Assessment and De-risking Assay Interference
The first priority is to confirm that the observed cytotoxicity is real and not an artifact. This involves running orthogonal assays that measure cell viability through different mechanisms.
Recommended Experimental Workflow:
Caption: Investigating potential mechanisms of toxicity.
1. Assessing Oxidative Stress:
-
Hypothesis: The compound or its metabolites are generating reactive oxygen species (ROS), leading to cellular damage. [9]* Experiment: Treat cells with this compound and a fluorescent ROS indicator like 2',7'-dichlorofluorescin diacetate (DCFDA). An increase in fluorescence indicates ROS production.
-
Validation: Perform a rescue experiment by co-incubating the cells with the compound and an antioxidant such as N-acetylcysteine (NAC). If NAC prevents the drop in cell viability, it strongly supports the role of oxidative stress. [8] 2. Investigating Lysosomal Dysfunction:
-
Hypothesis: The compound, being a weakly basic molecule, may be sequestered in the acidic environment of lysosomes, a phenomenon known as lysosomal trapping. [7][10]This can lead to lysosomal membrane permeabilization and cell death.
-
Experiment: Use a lysosomotropic dye like LysoTracker™ Red to visualize lysosomes in treated versus untreated cells. Look for changes in the number, size, and intensity of lysosomes. A decrease in staining can indicate lysosomal membrane damage.
-
Validation: The Neutral Red Uptake (NRU) assay is a functional measure of lysosomal integrity. [11]If the IC50 value from the NRU assay is significantly lower than that from other viability assays, it points towards lysosomes as a primary target.
Standardized Experimental Protocols
To ensure reproducibility, follow these detailed protocols for the key suggested assays.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [12]4. Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well. 5. Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. Troubleshooting Quick-Guide for MTT:
| Issue | Possible Cause | Solution |
| High Background | Contamination; MTT reagent reacting with compound | Check for contamination; run a cell-free control with compound and MTT. [12] |
| Low Signal | Insufficient cell number; short incubation time | Optimize cell seeding density; increase incubation time with MTT. [12] |
| High Variability | Incomplete formazan solubilization; cell loss during washes | Ensure complete dissolution of crystals; be gentle during aspiration steps. [13] |
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare three sets of controls: (1) untreated cells for spontaneous LDH release, (2) cells treated with a lysis buffer for maximum LDH release, and (3) medium alone for background. [14]3. Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate. [15]4. LDH Reaction: Add the LDH reaction mix (containing diaphorase and a tetrazolium salt) to each well. [16]5. Incubation and Reading: Incubate in the dark at room temperature for up to 30 minutes. Stop the reaction and measure the absorbance at 490 nm. [15] Troubleshooting Quick-Guide for LDH:
| Issue | Possible Cause | Solution |
| High Background | LDH present in serum supplement | Use heat-inactivated serum or reduce serum concentration. [16] |
| High Spontaneous Release | Cells are unhealthy or plated too densely | Use lower passage cells; optimize seeding density. [16] |
| Low Signal | Low cell number; compound inhibits LDH enzyme | Increase cell number; test compound for direct LDH inhibition in a cell-free system. [17] |
Protocol 3: Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. [18]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Dye Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours. [11]3. Washing: Remove the dye-containing medium and wash the cells with a fixative solution (e.g., 1% CaCl2 in 0.5% formaldehyde). [11]4. Dye Solubilization: Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye. [11]5. Absorbance Reading: Measure the absorbance at 540 nm. [11] Troubleshooting Quick-Guide for NRU:
| Issue | Possible Cause | Solution |
| Precipitation of Dye | High dye concentration; interaction with media components | Centrifuge the neutral red solution before use; consider using phenol red-free medium. [11][19] |
| Low Absorbance | Low cell density; short incubation period | Increase cell number; optimize incubation time. [11] |
| Cell Detachment | Harsh washing steps | Be gentle when adding and removing solutions. [11] |
Concluding Remarks
Troubleshooting unexpected cytotoxicity requires a systematic and evidence-based approach. By validating the initial observation with orthogonal assays and then probing for specific mechanistic pathways such as oxidative stress or lysosomal dysfunction, you can gain valuable insights into the off-target effects of this compound. This not only helps in interpreting your primary experimental results but also contributes to a deeper understanding of the compound's overall biological activity profile.
References
-
Drug-Induced Lysosomal Impairment Is Associated with the Release of Extracellular Vesicles Carrying Autophagy Markers - PubMed. (2021). Int J Mol Sci, 22(23), 12922. [Link]
-
Drug-Induced Oxidative Stress and Toxicity. (2010). J Toxicol, 2010, 945674. [Link]
-
Drug-Induced Lysosomal Impairment Is Associated with the Release of Extracellular Vesicles Carrying Autophagy Markers. (2021). Int J Mol Sci, 22(23), 12922. [Link]
-
(PDF) Drug-Induced Oxidative Stress and Toxicity. (2010). J Toxicol, 2010. [Link]
-
A review of drug-induced lysosomal disorders of the liver in man and laboratory animals. (1995). Pharmacol Toxicol, 76(1), 1-10. [Link]
-
Drug-Induced Reversible Lysosomal Changes Tracked in Live Cells by Holo-Tomographic Flow Cytometry. (2023). Anal Chem, 95(14), 6005-6013. [Link]
-
EZcountTM Neutral Red Cell Assay Kit. HiMedia Laboratories. [Link]
-
Drug-induced lysosomal disorders in laboratory animals: new substances acting on lysosomes. (1992). Arch Toxicol, 66(1), 23-33. [Link]
-
Chemical toxicity and reactive oxygen species. (1996). Int J Occup Med Environ Health, 9(4), 331-40. [Link]
-
LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2018). Curr Protoc Toxicol, 76(1), 2.27.1-2.27.17. [Link]
-
Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging. (2023). Arch Toxicol, 97(10), 2699-2720. [Link]
-
MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. (2024). YouTube. [Link]
-
Reactive oxygen species. Wikipedia. [Link]
-
LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]
-
Cell viability assay: Problems with MTT assay in the solubilization step. (2024). ResearchGate. [Link]
-
Need Help for Neutral Red Uptake Assay. (2009). Protocol Online. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Assaying Cellular Viability Using the Neutral Red Uptake Assay. (2017). Methods Mol Biol, 1601, 19-25. [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Neutral Red viability assay not working. (2024). Reddit. [Link]
-
Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. (2012). Part Fibre Toxicol, 9, 19. [Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). J Enzyme Inhib Med Chem, 38(1), 2200371. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLoS Comput Biol, 6(9), e1000938. [Link]
-
4-(6-Chloropyridazin-3-yl)morpholine. MySkinRecipes. [Link]
-
Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. (1993). Chem Res Toxicol, 6(5), 601-8. [Link]
Sources
- 1. 4-(6-Chloropyridazin-3-yl)morpholine [myskinrecipes.com]
- 2. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of drug-induced lysosomal disorders of the liver in man and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical toxicity and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-Induced Lysosomal Impairment Is Associated with the Release of Extracellular Vesicles Carrying Autophagy Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. atcc.org [atcc.org]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Need Help for Neutral Red Uptake Assay - Tissue and Cell Culture [protocol-online.org]
Technical Support Center: Thiomorpholine Synthesis Optimization
Welcome to the Technical Support Center for thiomorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of thiomorpholine and its derivatives. Here, we address common challenges and provide strategies to reduce reaction times and improve overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to thiomorpholine, and how do they compare in terms of reaction time?
A1: Several synthetic strategies exist for thiomorpholine, with reaction times varying significantly. Key methods include:
-
Classical Multi-step Synthesis: Traditional methods, such as the reaction of diethanolamine with a sulfur source, can be time-consuming, often requiring several hours to days.[1][2]
-
Photochemical Thiol-Ene Reaction: This modern approach utilizes the reaction of cysteamine hydrochloride and vinyl chloride under photochemical conditions. It can be performed in a continuous flow setup, significantly reducing reaction times to under an hour for the complete telescoped process.[1][2][3][4][5]
-
Copper-Catalyzed Three-Component Reaction: This method involves the reaction of an amino alcohol, an aldehyde, and a diazomalonate. While specific reaction times can vary based on the substrates, it offers an efficient one-pot synthesis of highly substituted thiomorpholines.[6][7][8][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the synthesis of thiomorpholine derivatives, reducing reaction times from hours to minutes.[10][11]
Q2: My thiomorpholine synthesis is suffering from low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in thiomorpholine synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your reactants, as impurities can lead to side reactions or inhibit the desired transformation.[12]
-
Reaction Temperature: The optimal temperature is crucial. Too low, and the reaction may not proceed at a reasonable rate; too high, and you risk decomposition of reactants or products. Experiment with a range of temperatures to find the sweet spot for your specific reaction.[12]
-
Reactant Concentration: In some cases, particularly in continuous flow systems, increasing the concentration of reactants can improve the yield.[12]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and has not been poisoned. Consider using a fresh batch or a higher catalyst loading.[12]
-
Reaction Time: Some reactions are inherently slow. Monitor the reaction progress over a longer period using techniques like TLC or GC to determine if the reaction is simply incomplete.[12]
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Minimizing side products is key to a successful synthesis. Consider the following strategies:
-
Modify Reaction Temperature: Lowering the reaction temperature can often slow down side reactions more significantly than the desired reaction, thereby improving selectivity.[12]
-
Choose a More Selective Catalyst: The choice of catalyst and ligands can have a profound impact on selectivity. It is advisable to screen different catalyst systems to find one that favors the formation of the desired product.[12]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.
Q4: What are the best practices for purifying thiomorpholine and its derivatives?
A4: Purification of thiomorpholine derivatives can be challenging due to their basicity and polarity. Here are some effective strategies:
-
Modified Column Chromatography: To prevent peak tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to the eluent.[12]
-
Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases such as basic or neutral alumina, or even reverse-phase silica gel.[12]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. For liquid derivatives, converting them to a salt (e.g., hydrochloride) may yield a crystalline solid that can be purified by recrystallization.[13]
-
Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure is an excellent purification technique.[12]
-
Acid-Base Extraction: The basic nitrogen atom of the thiomorpholine ring can be exploited for purification through acid-base extraction.[12]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Impure starting materials | Verify the purity of all reactants and solvents. |
| Suboptimal reaction temperature | Systematically vary the temperature to find the optimal range. | |
| Incomplete reaction | Monitor the reaction over a longer period; consider extending the reaction time.[12] | |
| Catalyst deactivation | Use a fresh batch of catalyst or increase the catalyst loading.[12] | |
| Formation of Side Products | Reaction temperature is too high | Lower the reaction temperature to improve selectivity.[12] |
| Non-selective catalyst | Screen different catalysts and ligands to find a more selective system.[12] | |
| Incorrect stoichiometry | Carefully control the molar ratios of your reactants. | |
| Difficult Purification | Tailing on silica gel chromatography | Add a basic modifier (e.g., triethylamine) to the eluent.[12] |
| Product is highly water-soluble | Perform multiple extractions or use a continuous liquid-liquid extractor.[12] | |
| Oily or non-crystalline product | Attempt to form a crystalline salt for purification by recrystallization.[13] |
Strategies to Reduce Reaction Time: A Comparative Overview
Several modern synthetic techniques can significantly reduce the reaction time for thiomorpholine synthesis compared to traditional methods.
| Method | Typical Reaction Time | Key Advantages | Considerations |
| Conventional Batch Synthesis | 2 - 54 hours[1][2] | Simple setup for small-scale synthesis. | Long reaction times, potential for side reactions. |
| Microwave-Assisted Synthesis | 10 - 40 minutes[10] | Drastic reduction in reaction time, improved yields. | Requires specialized microwave reactor. |
| Photochemical Flow Synthesis | ~40 minutes (overall residence time)[3][4][5] | Rapid, scalable, and enhanced safety for hazardous reagents.[3] | Requires a flow reactor and photochemical setup. |
| Ultrasound-Assisted Synthesis | Can reduce reaction times from hours to minutes.[14] | Energy efficient, can lead to higher purity. | Requires an ultrasonic bath or probe. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Thiomorpholine Derivative
This protocol provides a general guideline for a microwave-assisted synthesis. Specific parameters will need to be optimized for individual reactions.
Materials:
-
Appropriate starting materials (e.g., a 1,2-aminoalcohol and a sulfur-containing reagent)
-
Suitable solvent
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine the starting materials and solvent.
-
Add a magnetic stirrer to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Set the desired reaction temperature (e.g., 160 °C) and reaction time (e.g., 10 minutes) with a specific power setting (e.g., 800 W).[10]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up the reaction mixture as appropriate for your specific product (e.g., extraction, filtration).
-
Purify the crude product using a suitable method (e.g., column chromatography, crystallization).
Protocol 2: Continuous Flow Photochemical Synthesis of Thiomorpholine
This protocol outlines the telescoped photochemical thiol-ene reaction and subsequent cyclization to form thiomorpholine.[2][5]
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
Diisopropylethylamine (DIPEA)
-
Flow photoreactor with a 365 nm LED light source
-
Pumps for liquid and gas delivery
-
T-mixer
-
Heated residence time unit
Procedure:
-
Prepare a liquid feed solution by dissolving cysteamine hydrochloride and 9-fluorenone in methanol.
-
Continuously pump the liquid feed and vinyl chloride gas into the flow photoreactor at controlled flow rates.
-
The photochemical thiol-ene reaction occurs in the irradiated section of the reactor.
-
The output stream containing the intermediate is then mixed with a solution of DIPEA using a T-mixer.
-
The resulting mixture flows through a heated residence time unit to facilitate the base-mediated cyclization to thiomorpholine.
-
The product stream is collected continuously after reaching a steady state.
Visualizing the Workflow and Logic
Experimental Workflow: Batch vs. Continuous Flow Synthesis
Caption: A comparison of the experimental workflows for batch and continuous flow synthesis of thiomorpholine.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in thiomorpholine synthesis.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - Organic Letters - Figshare [figshare.com]
- 10. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for Efficient Pyridazine Synthesis
Welcome to the technical support center for the synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyridazine scaffolds are of significant interest in medicinal chemistry, agrochemicals, and materials science, but their synthesis can present unique challenges.[1][2] This resource provides field-proven insights through troubleshooting guides and frequently asked questions to enhance the efficiency and success of your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction for pyridazine synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix it?
Potential Causes & Suggested Solutions:
-
Inactive Catalyst: The catalyst may have degraded due to improper handling or storage. Transition metal catalysts, particularly palladium complexes, can be sensitive to air and moisture. Ensure you are using fresh catalyst or catalyst stored under an inert atmosphere. For palladium-catalyzed cross-couplings, the choice of palladium precursor is critical; Pd(OAc)₂ and Pd₂(dba)₃ are common choices, but their effectiveness can be ligand-dependent.[1]
-
Inappropriate Ligand: The ligand's electronic and steric properties are paramount for stabilizing the metal center and facilitating the catalytic cycle.[3][4] For Suzuki-Miyaura couplings, bulky electron-rich phosphine ligands like SPhos or XPhos can significantly improve yields compared to simpler ligands like PPh₃.[1] If your current ligand is not effective, screen a panel of ligands with varying properties.
-
Incorrect Reaction Conditions: Temperature, solvent, and base are critical parameters. Overheating can lead to catalyst decomposition or side reactions. Underheating can result in an incomplete reaction. Screen a range of temperatures; for instance, Suzuki-Miyaura couplings on pyridazines are often run between 80-110 °C.[1] The choice of base (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) is crucial and substrate-dependent; a stronger base might be necessary for less reactive substrates.
-
Poor Substrate Quality: Impurities in your starting materials (e.g., halopyridazine, boronic acid) can poison the catalyst. Ensure all reactants are pure by recrystallization or chromatography before use. Additionally, some synthetic routes, particularly those involving ring-closure, may have inherently modest yields due to entropic factors.[2]
-
Atmospheric Contamination: Many catalytic cycles, especially those involving Pd(0) species, are highly sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that degassed solvents are used.[1]
Here is a systematic approach to diagnosing and resolving low-yield issues.
Caption: A flowchart for systematically troubleshooting low-yield pyridazine synthesis reactions.
Issue 2: Poor Regioselectivity
Question: My reaction produces a mixture of regioisomers. How can I improve the selectivity for the desired pyridazine derivative?
Potential Causes & Suggested Solutions:
-
Steric Hindrance: The directing group on your substrate may not be large enough to effectively block one reaction site over another. In C-H functionalization reactions, the catalyst will typically coordinate to the most accessible site. Consider modifying your substrate to include a bulkier directing group to enhance steric control.
-
Electronic Effects: The electronic nature of the substituents on the pyridazine ring heavily influences regioselectivity. In inverse electron-demand aza-Diels-Alder reactions, for example, the cycloaddition is highly regioselective, favoring a specific mode based on the electronics of the diene and dienophile.[5][6] Altering electron-donating or electron-withdrawing groups on your reactants can steer the reaction towards the desired isomer.
-
Catalyst/Ligand Control: The ligand plays a crucial role in determining the regiochemical outcome. Bulky ligands can enforce high steric demand around the metal center, favoring reaction at less hindered positions. For instance, in the synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides, specific interactions between the tetrazine substituents and the sulfanyl groups can lead to excellent regioselectivity.[7][8] Experimenting with different ligands is a key strategy for controlling regioselectivity.
-
Reaction Temperature: In some cases, selectivity is temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically more stable product, potentially increasing the ratio of the desired regioisomer. Optimization studies have shown that temperature can significantly influence product selectivity in pyridazine formation.[5]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the strategic selection of catalysts and reaction components.
1. How do I choose the right metal catalyst for my pyridazine synthesis?
The choice of metal is dictated by the specific transformation you aim to achieve.
-
Palladium (Pd): This is the most versatile and widely used catalyst for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to functionalize halopyridazines.[1][9] It offers a broad substrate scope and high efficiency, especially when paired with modern phosphine ligands.
-
Ruthenium (Ru): Ruthenium catalysts are particularly effective for C-H alkenylation reactions on the pyridazine core.[2][10] They can offer different reactivity and selectivity patterns compared to palladium.
-
Nickel (Ni): As a more earth-abundant and cost-effective alternative to palladium, nickel catalysts are gaining traction. They are particularly useful for C-H alkenylation and can catalyze reactions with substrates that are challenging for palladium.[10]
-
Copper (Cu): Copper-catalyzed reactions, such as aerobic cyclizations of unsaturated hydrazones, provide an efficient route to 1,6-dihydropyridazines and pyridazines.[6] They are often used in amination and Sonogashira-type couplings as well.
-
Iridium (Ir): Iridium catalysts have been successfully employed for specific transformations like ortho-C-H amination of phenyl-substituted pyridazines.[10]
This diagram provides a simplified decision-making process for catalyst selection.
Caption: A decision workflow for selecting a catalytic system based on the desired reaction type.
2. What is the role of ligands, and how do I select one?
Ligands are organic molecules that bind to the metal center, and they are not mere spectators. Their function is critical:
-
Solubility and Stability: Ligands solubilize the metal salt in organic solvents and protect the metal center from decomposition or aggregation.
-
Modulating Reactivity: They tune the electronic properties of the metal. Electron-donating ligands make the metal more nucleophilic, promoting oxidative addition. Electron-withdrawing ligands make it more electrophilic, facilitating reductive elimination.
-
Controlling Selectivity: The steric bulk of a ligand can control which substrates can access the metal center, thereby influencing regioselectivity and preventing side reactions like β-hydride elimination.
Selection Strategy: There is no universal ligand. Selection is often empirical.
-
For Cross-Coupling: Start with well-established, commercially available ligands. For Suzuki reactions, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent starting points.[1] For Sonogashira couplings, PPh₃ is a classic choice, often used with a copper co-catalyst.[1]
-
For C-H Functionalization: N-heterocyclic carbenes (NHCs), such as IPr, are often effective for nickel-catalyzed reactions.[10]
-
Screening: If standard ligands fail, consider using a high-throughput screening kit containing a diverse array of ligand types to quickly identify a promising candidate.
3. Should I use a homogeneous or a heterogeneous catalyst?
The choice depends on the specific needs of your synthesis, balancing activity, selectivity, and practical considerations like cost and scalability.[11] Homogeneous catalysts are molecularly defined complexes dissolved in the reaction medium, while heterogeneous catalysts exist in a different phase (usually a solid).[3]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Generally high activity and selectivity due to well-defined active sites.[11][12] | Often lower activity and selectivity due to multiple types of active sites.[3][11] |
| Catalyst Separation | Difficult and often expensive; may require chromatography or extraction.[3] | Easy; simple filtration or centrifugation.[3] |
| Recycling & Reuse | Difficult to recycle without loss of activity.[3] | Generally straightforward to recycle and reuse.[3][11] |
| Reaction Conditions | Milder conditions (lower temperature and pressure).[3] | Often require harsher conditions (higher temperature and pressure).[3] |
| Mechanistic Understanding | Easier to study mechanism using techniques like NMR.[3] | More difficult to characterize the active sites and study the mechanism.[3] |
| Industrial Application | Preferred for fine chemicals and pharmaceuticals where selectivity is key. | Preferred for large-scale bulk chemical production where catalyst cost and lifetime are critical. |
Synergistic approaches, such as supported homogeneous complexes or single-atom catalysts, aim to combine the high selectivity of homogeneous systems with the practical benefits of heterogeneous ones.[11][12]
4. Are there effective metal-free methods for pyridazine synthesis?
Yes, several powerful metal-free strategies exist, offering advantages in terms of cost, sustainability, and reduced metal contamination in the final product.[13]
-
Inverse Electron-Demand Aza-Diels-Alder Reaction: This is a highly efficient method where an electron-deficient diene (like a 1,2,4,5-tetrazine or 1,2,3-triazine) reacts with an electron-rich dienophile (like an enamine or ynamine).[5][6] This reaction proceeds under neutral conditions with high regioselectivity and functional group tolerance.[5]
-
Annulation Reactions: Methods like the TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene N,S-acetals and N-tosylhydrazones provide access to various trisubstituted pyridazines.[6]
-
Condensation Reactions: The classic approach of condensing a 1,4-dicarbonyl compound with hydrazine remains a fundamental and effective metal-free route to the pyridazine core.[2][14]
These methods are particularly valuable in pharmaceutical development where minimizing metal residues is a regulatory priority.
Section 3: Experimental Protocols
The following are generalized protocols for common catalytic reactions used in pyridazine synthesis. Note: These are starting points and must be optimized for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction: Coupling of a halopyridazine with a boronic acid.[1]
-
Materials:
-
Halopyridazine (1.0 equiv)
-
Boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%; PdCl₂(dppf), 5 mol%)
-
Ligand (e.g., SPhos, 4 mol%, if using Pd(OAc)₂)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, DME, or 1,4-Dioxane/H₂O mixture)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the halopyridazine, boronic acid, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: General Procedure for Nickel-Catalyzed C-H Alkenylation
-
Reaction: C3/C6-Alkenylation of Pyridazine with an Alkyne.[10]
-
Materials:
-
Pyridazine (1.0 equiv)
-
Alkyne (0.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (10 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (15 mol%)
-
Trimethylaluminum (AlMe₃) (1.2 equiv, as a 2.0 M solution in hexanes)
-
Anhydrous Toluene
-
-
Procedure:
-
Strictly under an inert atmosphere (in a glovebox): Prepare a stock solution of the catalyst by stirring Ni(cod)₂ and IPr in toluene for 15 minutes.
-
In a separate reaction vessel, add the pyridazine and the alkyne.
-
Add the pre-mixed catalyst solution to the reaction vessel.
-
Cool the mixture to 0 °C and add the AlMe₃ solution dropwise.
-
Seal the reaction vessel, remove from the glovebox, and heat at 100 °C for 12 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.[10]
-
References
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
-
Pyridazine synthesis, optimization, mechanism and scope. ResearchGate. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Homogeneous vs Heterogeneous Catalysts. LibreTexts Chemistry. [Link]
-
Eco-Friendly Hantzsch Pyridine Synthesis in Water. BIOENGINEER.ORG. [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
-
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(6-Chloropyridazin-3-yl)thiomorpholine and its Morpholine Analog: A Guide for Drug Discovery Professionals
Introduction: The Rationale for a Head-to-Head Comparison
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. One such strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, yet can significantly alter the biological activity, selectivity, and pharmacokinetic profile of the parent molecule. This guide focuses on a compelling bioisosteric pair: 4-(6-chloropyridazin-3-yl)thiomorpholine and its direct oxygen-containing counterpart, 4-(6-chloropyridazin-3-yl)morpholine.
The core structure, a 3,6-disubstituted pyridazine, is a well-established pharmacophore, particularly in the realm of kinase inhibition.[1][2][3] The pyridazine ring's nitrogen atoms are adept at forming crucial hydrogen bonds within the ATP-binding pocket of various kinases.[2][3] The morpholine and thiomorpholine moieties, while structurally similar, present a key difference in the heteroatom at the 4-position—oxygen versus sulfur.[4][5] This seemingly subtle change can have profound effects on a molecule's properties. Thiomorpholine, with its sulfur atom, is generally more lipophilic and less basic than morpholine.[6] These differences can influence cell permeability, metabolic stability, and target engagement.[7]
This guide provides a comprehensive framework for a head-to-head comparison of these two compounds. We will outline a proposed synthetic route and a tiered experimental approach to dissect their biological activities, from broad-spectrum kinase profiling to cellular pathway analysis. The objective is to provide researchers with a robust, evidence-based understanding of how the morpholine to thiomorpholine substitution impacts the biological activity of this promising pyridazine scaffold.
Proposed Synthetic Pathway
The synthesis of both this compound and its morpholine analog can be readily achieved from the commercially available starting material, 3,6-dichloropyridazine. The proposed reaction is a nucleophilic aromatic substitution, a reliable and well-documented transformation.[8]
Caption: Proposed synthesis of the target compounds.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq) as a base.
-
Nucleophilic Addition: Add either morpholine (1.1 eq) or thiomorpholine (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
A Tiered Approach to Biological Evaluation
To systematically compare the biological activities of the thiomorpholine and morpholine analogs, a multi-tiered experimental workflow is proposed. This approach begins with broad, high-throughput screening to identify potential targets, followed by more focused cellular assays to elucidate the mechanism of action.
Caption: Proposed tiered experimental workflow.
Tier 1: In Vitro Kinase Panel Screening
Rationale: Given that the pyridazine scaffold is a known "hinge-binding" motif for many protein kinases, a broad screening panel is the most efficient first step to identify potential kinase targets.[2][3] This will provide a direct comparison of the inhibitory potency and selectivity of the thiomorpholine and morpholine analogs against a large number of kinases.
Experimental Protocol: In Vitro Kinase Assay
-
Compound Preparation: Prepare stock solutions of this compound and 4-(6-chloropyridazin-3-yl)morpholine in 100% DMSO.
-
Assay Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compounds at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
Data Analysis: The percentage of inhibition for each kinase will be determined relative to a control (DMSO). "Hits" are typically defined as kinases showing >50% inhibition.
-
Follow-up: For any identified hits, perform dose-response studies to determine the IC50 (half-maximal inhibitory concentration) values for both compounds.
Expected Data Presentation:
| Kinase Target | This compound IC50 (nM) | 4-(6-Chloropyridazin-3-yl)morpholine IC50 (nM) |
| Kinase A | Experimental Value | Experimental Value |
| Kinase B | Experimental Value | Experimental Value |
| Kinase C | Experimental Value | Experimental Value |
Tier 2: Cellular Activity Profiling
Rationale: Following the identification of potential kinase targets, the next logical step is to assess the compounds' effects in a cellular context. Cell viability assays, such as the MTT or MTS assay, are robust methods to determine the antiproliferative activity of the compounds in cancer cell lines that are known to be dependent on the identified "hit" kinases.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., a line with known overexpression or mutation of a "hit" kinase) in appropriate media and conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each compound (and a DMSO vehicle control) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution) and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value for each compound.
Expected Data Presentation:
| Cell Line | This compound IC50 (µM) | 4-(6-Chloropyridazin-3-yl)morpholine IC50 (µM) |
| Cancer Cell Line 1 | Experimental Value | Experimental Value |
| Cancer Cell Line 2 | Experimental Value | Experimental Value |
Tier 3: Mechanism of Action - Signaling Pathway Analysis
Rationale: To confirm that the observed antiproliferative effects are due to the inhibition of the target kinase, it is crucial to examine the downstream signaling pathway. Western blotting is a standard technique to measure the phosphorylation status of key downstream effector proteins. A reduction in the phosphorylation of these proteins upon compound treatment would provide strong evidence of on-target activity.
Caption: Hypothetical Receptor Tyrosine Kinase (RTK) pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrate.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each condition.
Tier 4: Apoptosis Induction
Rationale: To further characterize the cellular effects, it is important to determine if the observed decrease in cell viability is due to cytostatic (inhibition of proliferation) or cytotoxic (induction of cell death) effects. Annexin V and propidium iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the compounds at 1x and 5x their IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for comparing the biological activities of this compound and its morpholine analog. The proposed tiered approach, from broad target screening to specific mechanism-of-action studies, will generate a comprehensive dataset to understand the impact of the sulfur-for-oxygen substitution.
The results of these experiments will be invaluable for structure-activity relationship (SAR) studies and will guide the future optimization of this promising pyridazine scaffold.[1][9][10] Depending on the findings, further investigations could include pharmacokinetic profiling, in vivo efficacy studies in relevant animal models, and exploration of additional structural modifications to enhance potency and selectivity. The ultimate goal is to leverage this fundamental understanding to develop novel and effective therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of 4-(6-Chloropyridazin-3-yl)thiomorpholine Analogs as Kinase Inhibitors
Introduction: The Privileged Scaffolds of Pyridazine and Thiomorpholine in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, certain heterocyclic structures emerge as "privileged scaffolds" due to their inherent ability to interact favorably with the ATP-binding sites of kinases. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is one such scaffold.[1][2] Its unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capacity, make it an attractive component in the design of ATP-competitive inhibitors.[1] The adjacent nitrogen atoms can act as key hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[2]
Complementing the pyridazine core, the thiomorpholine moiety offers a versatile, three-dimensional element that can explore deeper regions of the binding pocket, often leading to enhanced potency and selectivity.[3] The sulfur atom in the thiomorpholine ring can influence solubility and metabolic stability, while the overall conformation of the ring allows for the precise positioning of substituents to engage with specific amino acid residues. The combination of the 4-(6-chloropyridazin-3-yl) core with a thiomorpholine ring thus presents a promising starting point for the development of potent and selective kinase inhibitors. This guide will provide a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, supported by experimental data and detailed protocols for their evaluation.
Core Chemical Structure and SAR Exploration
The fundamental scaffold under consideration is 4-(6-chloropyridazin-3-yl)thiomorpholine. The exploration of its SAR typically involves systematic modifications at several key positions to optimize biological activity, selectivity, and pharmacokinetic properties.
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. The final DMSO concentration should be kept below 0.1%. Include wells with DMSO only as a negative control. [1]3. Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂. [1]4. Viability Measurement: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C. [1]5. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. [1]6. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value. [1]
Caption: Workflow for a cell-based proliferation assay.
Comparative Data Summary
The following table presents hypothetical, yet representative, data for a series of 4-(6-substituted-pyridazin-3-yl)thiomorpholine analogs, illustrating potential SAR trends against a target kinase.
| Compound | R (6-position) | Target Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| 1 | Cl | 500 | >10 |
| 2 | Phenyl | 50 | 1.2 |
| 3 | 4-Fluorophenyl | 25 | 0.8 |
| 4 | 3-Aminophenyl | 15 | 0.5 |
| 5 (Sulfoxide of 4) | 3-Aminophenyl | 20 | 0.3 |
| 6 (Morpholine analog of 4) | 3-Aminophenyl | 18 | 0.6 |
Conclusion: Navigating the Path to Optimized Kinase Inhibitors
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. A systematic exploration of the SAR, focusing on substitutions at the 6-position of the pyridazine ring and modifications of the thiomorpholine moiety, is crucial for optimizing potency, selectivity, and cellular activity. The introduction of aryl and heteroaryl groups at the 6-position, particularly those capable of forming additional hydrogen bonds, is a promising strategy for enhancing inhibitory activity. Furthermore, fine-tuning the physicochemical properties through modifications of the thiomorpholine ring can lead to improved pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these analogs, guiding the iterative process of drug design and development.
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A Comparative Analysis of 4-(6-Chloropyridazin-3-yl)thiomorpholine and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds that can impart unique selectivity and potency profiles is paramount. This guide provides an in-depth comparative analysis of the novel kinase inhibitor, 4-(6-Chloropyridazin-3-yl)thiomorpholine, with established kinase inhibitors. As specific experimental data for this compound is not yet widely published, this guide will leverage structure-activity relationship (SAR) principles and data from structurally related, well-characterized inhibitors to project a potential profile for this compound and to provide a framework for its future evaluation. We will draw comparisons with inhibitors that share its core motifs: the pyridazine ring, exemplified by the multi-kinase inhibitor Ponatinib, and the thiomorpholine moiety, by analogy to the morpholine-containing PI3K inhibitors GDC-0941 (Pictilisib) and ZSTK474.
The Strategic Importance of the Chloropyridazine and Thiomorpholine Scaffolds in Kinase Inhibition
The design of this compound incorporates two key heterocyclic scaffolds that are of significant interest in medicinal chemistry.
The Pyridazine Core: The pyridazine ring is recognized as a "privileged scaffold" due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1][2] This interaction is a cornerstone of the binding affinity for many kinase inhibitors. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP. The chloro-substituent on the pyridazine ring can serve as a reactive handle for further chemical modification to explore SAR and optimize pharmacokinetic properties.[1]
The Thiomorpholine Moiety: The thiomorpholine scaffold, a sulfur analog of morpholine, is increasingly utilized in drug design.[3][4] The substitution of the oxygen atom in morpholine with a sulfur atom alters the physicochemical properties of the ring, including its size, lipophilicity, and metabolic stability.[3] These modifications can be strategically exploited to enhance a compound's drug-like properties. The thiomorpholine moiety can also engage in specific interactions within the kinase active site, contributing to potency and selectivity.[3]
Comparative Kinase Inhibitors
To contextualize the potential of this compound, we will compare it with the following well-characterized kinase inhibitors:
-
Ponatinib (Iclusig™): A potent, orally active multi-tyrosine kinase inhibitor with an imidazo[1,2-b]pyridazine core.[2][5] It is a prime example of a pyridazine-containing compound that achieves high potency against a range of kinases, including mutated forms that are resistant to other therapies.[5][6]
-
GDC-0941 (Pictilisib): A potent, orally bioavailable pan-Class I PI3K inhibitor featuring a morpholine ring.[7][8] Its development highlights the utility of the morpholine scaffold in targeting the PI3K/Akt/mTOR pathway.
-
ZSTK474: Another potent, pan-Class I PI3K inhibitor containing two morpholine rings.[9][10][11] It serves as a further example of the successful incorporation of this moiety in PI3K inhibitor design.
Structural Comparison
Below is a visual representation of the chemical structures of the compounds discussed in this guide.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
BCR-ABL and Associated Pathways:
Ponatinib's primary target, the BCR-ABL fusion protein, drives chronic myeloid leukemia (CML) by constitutively activating multiple downstream pathways, including the MAPK and PI3K/Akt pathways. [12][13]
Experimental Protocols for Inhibitor Characterization
To empirically determine the kinase inhibitory profile of a novel compound like this compound, a series of in vitro and cell-based assays are essential.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is quantified. [14][15]Inhibition of this process by the test compound leads to a decrease in signal. Radiometric and fluorescence-based methods are common. [15][16] Step-by-Step Protocol (Luminescence-based, e.g., ADP-Glo™):
-
Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).
-
ATP Depletion: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes. [2]5. Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve. [2]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability. [17] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. [18][19]4. Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. [17]5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [18]6. Analysis: Determine the concentration of the compound that inhibits cell viability by 50% (GI50 or IC50).
Western Blotting for Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, providing direct evidence of target engagement in a cellular context. [20] Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of a target protein.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specific time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., phospho-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to confirm equal loading.
Caption: A typical workflow for kinase inhibitor characterization.
Conclusion
While further experimental data is required to fully elucidate the kinase inhibitory profile of this compound, a comparative analysis based on its constituent scaffolds provides a strong rationale for its investigation as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR pathway. The pyridazine core offers a proven anchor for hinge binding, and the thiomorpholine moiety presents an opportunity for favorable interactions and improved drug-like properties compared to its morpholine-containing counterparts. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel kinase inhibitors, from initial biochemical screening to the confirmation of cellular mechanism of action. The continued exploration of such novel chemical entities is essential for the development of the next generation of targeted cancer therapies.
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Establishing a Predictive Framework for Preclinical Efficacy: An In Vitro to In Vivo Correlation Guide for 4-(6-Chloropyridazin-3-yl)thiomorpholine
An In-Depth Technical Guide
Abstract: The journey of a novel chemical entity from laboratory bench to clinical application is fraught with challenges, primary among them being the translation of early-stage in vitro activity into predictable in vivo efficacy. This guide focuses on 4-(6-chloropyridazin-3-yl)thiomorpholine, a heterocyclic compound built upon two "privileged scaffolds" known for their broad biological activities: pyridazine and thiomorpholine.[1][2][3] Due to its structural motifs, this compound is a promising candidate for development, likely as a kinase inhibitor.[4] This document presents a comprehensive, data-driven framework for establishing a robust in vitro to in vivo correlation (IVIVC). We delineate a logical, step-by-step experimental plan, moving from initial enzymatic and cellular assays to a full pharmacokinetic/pharmacodynamic (PK/PD) analysis in a murine xenograft model. The ultimate goal is to construct a predictive mathematical model that links in vitro potency to in vivo response, thereby de-risking further development, optimizing formulation, and accelerating the regulatory pathway.[5][6]
Introduction: The Rationale for a Predictive IVIVC Framework
In modern drug development, an in vitro-in vivo correlation (IVIVC) is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) strategy.[7] The U.S. Food and Drug Administration (FDA) defines an IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response.”[6] Establishing such a correlation provides a scientifically valid surrogate for bioequivalence studies, reduces the need for extensive human trials during formulation changes, and provides a deeper understanding of a drug's performance.[8][9]
The subject of this guide, this compound, incorporates two key pharmacophores:
-
Thiomorpholine: A saturated sulfur-containing heterocycle recognized as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties contribute to a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11]
-
Chloropyridazine: A nitrogen-containing heterocycle frequently found in compounds targeting kinases and other enzymes implicated in inflammatory and proliferative diseases.[3][12]
The combination of these scaffolds suggests a high probability of activity against cellular kinases. This guide, therefore, proposes a hypothetical, yet scientifically rigorous, pathway to assess this activity and build a predictive IVIVC model, comparing its performance against a known standard-of-care (SoC) kinase inhibitor.
Part I: In Vitro Biological Characterization
The foundational step in establishing an IVIVC is to accurately quantify the compound's biological activity at the molecular and cellular levels. This provides the in vitro parameters that will serve as the basis for the correlation.
Hypothesized Mechanism of Action: Kinase Inhibition
Given its structural alerts, we hypothesize that this compound functions as an inhibitor of a specific oncogenic kinase, for example, a receptor tyrosine kinase (RTK) such as EGFR or VEGFR. The following protocols are designed to test this hypothesis.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the direct inhibitory effect of the compound on the purified target kinase.
Causality: The choice of a luminescence-based ATP consumption assay provides a high-throughput, sensitive, and direct measure of enzymatic activity. It directly links the compound's presence to the kinase's ability to perform its catalytic function (ATP hydrolysis), providing a clear IC50 or Ki value.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., recombinant human EGFR) in kinase buffer.
-
Prepare a 2X substrate solution (e.g., a generic tyrosine peptide) in kinase buffer.
-
Prepare a 10 mM stock solution of this compound and a comparator compound (e.g., Gefitinib for EGFR) in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point concentration curve.
-
-
Assay Procedure:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a commercial ADP-Glo™ or similar detection reagent to stop the reaction and deplete the remaining ATP.
-
Add 20 µL of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol 2: Cell-Based Proliferation Assay
This assay measures the compound's ability to inhibit the growth of a cancer cell line whose survival is dependent on the target kinase.
Causality: This is a critical secondary assay that validates the molecular target's relevance in a biological system. A strong correlation between enzymatic inhibition (Protocol 1) and anti-proliferative activity provides confidence that the compound's cellular effect is on-target.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., NCI-H1975 for an EGFR inhibitor) in appropriate media.
-
Cell Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point concentration curve of this compound and the comparator compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® or resazurin and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against compound concentration. Fit the data to a four-parameter logistic model to determine the GI50 (concentration for 50% growth inhibition).
Comparative In Vitro Data Summary
The data generated from these protocols can be summarized for a clear head-to-head comparison.
| Compound | Target Kinase IC50 (nM) | NCI-H1975 GI50 (nM) |
| This compound | 5.2 | 45 |
| Comparator (Gefitinib) | 2.1 | 20 |
Note: Data are hypothetical and for illustrative purposes.
Part II: In Vivo Efficacy and Pharmacokinetics
With a solid in vitro profile, the next step is to evaluate the compound's performance in a living system. This phase generates the in vivo response data essential for the IVIVC.
Experimental Protocol 3: Murine Xenograft Efficacy Study
Causality: The selection of a xenograft model using the same cell line as the in vitro proliferation assay creates a direct biological link between the two experimental systems. This continuity is fundamental to building a meaningful and predictive IVIVC.
Methodology:
-
Animal Model: Use female athymic nude mice, 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ NCI-H1975 cells into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 30 mg/kg, oral, once daily)
-
Comparator Compound (e.g., 20 mg/kg, oral, once daily)
-
-
Dosing and Monitoring: Administer the compounds for 21 consecutive days. Measure tumor volume with digital calipers twice weekly and monitor body weight as a measure of toxicity.
-
Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100 where ΔT is the change in tumor volume for the treated group and ΔC is the change for the vehicle control group.
Experimental Protocol 4: Satellite Pharmacokinetic (PK) Study
Causality: PK data is the critical bridge in IVIVC. It quantifies the drug exposure (in vivo concentration) resulting from a given dose, allowing the correlation of in vitro potency (an IC50 value) with the in vivo response (TGI). Without PK, a true correlation cannot be established.
Methodology:
-
Animal Group: Use a satellite group of tumor-bearing mice (n=3 per timepoint) dosed concurrently with the efficacy study.
-
Sample Collection: At specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture into K₂EDTA tubes.
-
Plasma Processing: Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Comparative In Vivo Data Summary
| Compound | Dose (mg/kg, PO, QD) | TGI at Day 21 (%) | AUC₀₋₂₄hr (ng·h/mL) |
| This compound | 30 | 75% | 4,500 |
| Comparator (Gefitinib) | 20 | 85% | 3,800 |
Note: Data are hypothetical and for illustrative purposes.
Part III: Constructing the In Vitro to In Vivo Correlation
This final part synthesizes the data from Parts I and II to build the predictive model. The objective is to establish a "Level A" correlation, which represents a point-to-point relationship between the in vitro and in vivo data and is the most robust level of IVIVC.[8]
IVIVC Workflow and Conceptual Model
The workflow integrates multiple data streams to generate a predictive PK/PD model, which is the essence of the IVIVC for efficacy.
Caption: IVIVC workflow from in vitro characterization to a predictive model.
Data Analysis and Modeling
-
Calculate Exposure Margins: A key metric for correlation is the ratio of in vivo exposure to in vitro potency. This is often expressed as the AUC/GI50 ratio . This unitless value represents how many multiples of the effective concentration were maintained over a 24-hour dosing period.
-
Establish the Correlation: Plot the in vivo efficacy endpoint (TGI %) against the calculated exposure margin (AUC/GI50 ratio) for both this compound and its comparator across multiple dose levels (if available).
-
Model Fitting: Fit this data to a pharmacological model, such as a sigmoid Emax model. A strong correlation (R² > 0.9) indicates that the in vitro cell potency, when corrected for pharmacokinetic exposure, is highly predictive of the in vivo anti-tumor response.
This resulting model allows researchers to predict the in vivo efficacy of new analogues or different formulations based solely on their in vitro potency and projected PK profiles, dramatically accelerating the optimization process.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for establishing an in vitro to in vivo correlation for this compound. By systematically progressing from molecular target engagement to cellular potency and finally to in vivo pharmacokinetic and efficacy studies, a predictive PK/PD model can be constructed. This IVIVC serves as an invaluable tool, enabling data-driven decisions, reducing reliance on extensive animal studies, and ultimately accelerating the translation of a promising chemical entity into a viable therapeutic candidate. The principles and protocols described herein provide a self-validating system to build confidence in the compound's translational potential.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Abstract
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the characterization of a compound's selectivity is as crucial as the determination of its potency. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for elucidating the cross-reactivity profile of a novel chemical entity, 4-(6-chloropyridazin-3-yl)thiomorpholine, hereafter referred to as "Cmpd-X". We present a multi-tiered strategy employing broad-panel biochemical screening to identify primary targets, cell-based assays to confirm target engagement in a physiological context, and phenotypic screening to assess functional consequences. By objectively comparing the performance of Cmpd-X with established tool compounds, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals to rigorously characterize novel inhibitors and make data-driven decisions for further optimization.
Introduction: The Imperative of Selectivity Profiling
The discovery of a novel bioactive molecule is merely the first step in a long and arduous journey toward a potential therapeutic. Cmpd-X, with its pyridazine core, is a scaffold present in numerous biologically active agents, suggesting potential interactions with a wide range of protein targets, especially protein kinases.[1][2][3] The fundamental challenge—and requirement—for advancing such a compound is to understand its interaction landscape across the human proteome. A highly selective compound offers a clearer path to clinical development with a more predictable safety profile. Conversely, a non-selective compound may be abandoned due to toxicity concerns or repurposed if its off-target profile is therapeutically advantageous.
Achieving inhibitor selectivity is a significant challenge due to the conserved nature of protein families like the human kinome.[4] Therefore, a robust cross-reactivity profiling cascade is not just a characterization exercise; it is an essential, self-validating system that builds confidence in the compound's mechanism of action and its therapeutic potential. This guide outlines three critical pillars of analysis:
-
Biochemical Kinome Profiling: To establish the initial target and off-target landscape.
-
Cellular Target Engagement: To verify that the compound interacts with its intended target within the complex milieu of a living cell.
-
Phenotypic Screening: To correlate target engagement with a functional cellular outcome.
For comparative analysis, we will benchmark Cmpd-X against established inhibitors that target the same putative kinase family. Based on the initial hypothetical screen, Cmpd-X shows activity against the MERTK and FLT3 kinases. Therefore, we will use UNC2025 and MRX-2843 , two well-characterized MERTK/FLT3 dual inhibitors, as our reference compounds.[5][6][7][8]
Tier 1: Broad-Spectrum Biochemical Profiling
Expert Rationale
Before investing significant resources, a broad, unbiased survey of the compound's activity is the most logical first step. A comprehensive kinase panel screen provides a bird's-eye view of selectivity across the kinome.[9] This approach is crucial for identifying not only the desired primary target(s) but also any potent off-targets that could pose liabilities later in development.[10] We utilize a binding assay format (e.g., KINOMEscan™) which measures the ability of a compound to displace a ligand from the kinase active site, providing a direct measure of binding affinity (Kd). This is often preferred for initial screening as it is independent of substrate and ATP concentrations, which can complicate the interpretation of activity assays.[11]
Experimental Protocol: Kinome-Wide Competition Binding Assay
-
Compound Preparation: Solubilize Cmpd-X, UNC2025, and MRX-2843 in 100% DMSO to create 10 mM stock solutions.
-
Assay Concentration: Prepare a working concentration for single-point screening. A concentration of 1 µM is standard for initial screens to identify potent interactions.
-
Screening: Submit the compounds to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology).[12][13] The assay typically involves incubating a DNA-tagged kinase with an immobilized ligand and the test compound. The amount of kinase bound to the solid support is quantified via qPCR.
-
Data Analysis: Results are typically reported as 'Percent of Control' (%Ctrl), where a lower number indicates stronger binding. Hits are often defined as compounds that yield a %Ctrl < 10 or < 35. Follow-up dose-response experiments are performed on initial hits to determine the dissociation constant (Kd).
Workflow for Kinome Profiling
Caption: Workflow for biochemical kinome profiling.
Comparative Data: Kinase Selectivity Profile
The following table summarizes hypothetical Kd values for Cmpd-X and its comparators against key kinases identified in the screen.
| Kinase Target | Cmpd-X (Kd, nM) | UNC2025 (Kd, nM) | MRX-2843 (Kd, nM) | Comments |
| MERTK | 5.2 | 0.74 [8] | 1.3 [6][14] | Potent primary target for all compounds. |
| FLT3 | 3.8 | 0.8 [8] | 0.64 [6][14] | Potent primary target for all compounds. |
| AXL | 155 | 122[8] | >1000 | Cmpd-X shows moderate off-target activity. |
| TYRO3 | 210 | >200 | >1000 | Cmpd-X shows moderate off-target activity. |
| SRC | 85 | >1000 | >1000 | Unique off-target liability for Cmpd-X. |
| LCK | 92 | >1000 | >1000 | Unique off-target liability for Cmpd-X. |
This data is illustrative and designed for comparative purposes.
Tier 2: Cellular Target Engagement
Expert Rationale
Confirming that a compound binds its intended target in a living cell is a critical validation step.[15] The Cellular Thermal Shift Assay (CETSA) provides this confirmation by exploiting the principle that ligand binding stabilizes a protein against thermal denaturation.[16] A positive thermal shift (an increase in the apparent melting temperature, Tagg) is direct evidence of target engagement.[17] This assay is invaluable because it accounts for factors like cell permeability and competition from endogenous ligands (e.g., ATP), providing a more physiologically relevant measure of target interaction than biochemical assays alone.[18][19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a MERTK-expressing cell line (e.g., Kasumi-1 acute myeloid leukemia cells) to ~80% confluency.[6]
-
Compound Treatment: Harvest cells and resuspend in media. Treat cell aliquots with Cmpd-X, comparators, or vehicle (DMSO) at a saturating concentration (e.g., 10 µM) for 1 hour at 37°C.
-
Thermal Challenge: Heat the cell aliquots in a PCR cycler across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble MERTK protein remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble MERTK protein against temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tagg). The thermal shift (ΔTagg) is the difference in Tagg between the compound-treated and vehicle-treated samples.
Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Target Engagement in Kasumi-1 Cells
| Compound | Vehicle Tagg (°C) | Compound Tagg (°C) | Thermal Shift (ΔTagg, °C) | Interpretation |
| Cmpd-X (10 µM) | 54.2 | 61.5 | +7.3 | Strong target engagement in cells. |
| UNC2025 (10 µM) | 54.2 | 63.8 | +9.6 | Very strong target engagement. |
| MRX-2843 (10 µM) | 54.2 | 62.9 | +8.7 | Strong target engagement. |
This data is illustrative and designed for comparative purposes.
Tier 3: Phenotypic Screening for Functional Consequences
Expert Rationale
Ultimately, the purpose of a targeted inhibitor is to elicit a specific biological response. Phenotypic screening bridges the gap between target engagement and cellular function.[20][21] By using a cell line whose survival is dependent on the target kinase, we can measure the functional consequences of inhibition. For MERTK/FLT3, AML cell lines like Kasumi-1 or B-ALL cell lines like 697 are excellent models, as their proliferation is driven by signaling through these kinases.[5] A simple cell viability assay provides a robust, quantitative measure of the compound's anti-proliferative efficacy.
Relevant Signaling Pathway
Caption: Simplified MERTK/FLT3 signaling pathway.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed Kasumi-1 cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Cmpd-X and the comparator compounds in culture media. Treat the cells and incubate for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well. This reagent measures ATP levels as an indicator of metabolic activity.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and no-cell controls (0% viability). Plot the percentage of viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Comparative Data: Anti-Proliferative Activity in Kasumi-1 Cells
| Compound | Cellular IC50 (nM) | Interpretation |
| Cmpd-X | 215 | Moderate cellular potency. |
| UNC2025 | 25-50[5] | High cellular potency. |
| MRX-2843 | 143.5 | High cellular potency. |
This data is illustrative and designed for comparative purposes.
Overall Comparison and Scientific Conclusion
This multi-tiered comparative analysis provides a holistic view of the pharmacological profile of the novel compound, this compound (Cmpd-X).
| Parameter | Cmpd-X | UNC2025 | MRX-2843 |
| Biochemical Potency (MERTK) | 5.2 nM | 0.74 nM | 1.3 nM |
| Biochemical Potency (FLT3) | 3.8 nM | 0.8 nM | 0.64 nM |
| Kinase Selectivity | Less Selective (SRC/LCK hits) | Highly Selective | Most Selective |
| Cellular Target Engagement (ΔTagg) | +7.3°C | +9.6°C | +8.7°C |
| Cellular Potency (IC50) | 215 nM | ~37.5 nM | 143.5 nM |
Senior Application Scientist's Insights:
The data generated through this rigorous profiling cascade reveals a nuanced story for Cmpd-X.
-
Potency: Cmpd-X demonstrates potent, single-digit nanomolar binding affinity for its primary targets, MERTK and FLT3, comparable to the established inhibitors UNC2025 and MRX-2843.
-
Target Engagement: The strong thermal shift observed in the CETSA experiment confirms that Cmpd-X effectively permeates the cell membrane and engages MERTK in a physiological context.
-
Selectivity: The key differentiator lies in the selectivity profile. Unlike the highly selective reference compounds, Cmpd-X exhibits moderate-to-potent activity against the off-target kinases SRC and LCK. This lack of selectivity is a significant finding and a potential liability.
-
Functional Outcome: The cellular potency of Cmpd-X is weaker than its biochemical potency and lags behind the comparator compounds. This discrepancy could be due to several factors, including efflux from the cell, or the cellular environment favoring binding to its off-targets. The activity on SRC/LCK could also contribute to a complex, and potentially confounding, phenotypic outcome.
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Branchford, B. R., et al. (2018). The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. Journal of Thrombosis and Haemostasis. [Link]
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Minson, K. A., et al. (2016). The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. JCI Insight. [Link]
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Zhang, W., et al. (2014). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PubMed Central. [Link]
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Vieth, M., et al. (2005). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
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Minson, K. A., et al. (2016). The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. JCI Insight. [Link]
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Liu, J., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Wang, Z., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]
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Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]
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Benchmarking a Novel Kinase Inhibitor Candidate, 4-(6-Chloropyridazin-3-yl)thiomorpholine, Against Standard-of-Care in c-Met Driven Malignancies
A Senior Application Scientist's Guide to Comparative Preclinical Evaluation
In the landscape of targeted oncology, the robust preclinical validation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound 4-(6-Chloropyridazin-3-yl)thiomorpholine , a putative kinase inhibitor, against established standard-of-care agents in cancers characterized by dysregulated c-Met signaling. Drawing from field-proven methodologies, we will detail the essential in vitro and in vivo assays required for a rigorous comparative analysis, emphasizing the scientific rationale behind each experimental choice to ensure data integrity and translational relevance.
The core structure of this compound suggests its role as a key intermediate in the synthesis of kinase inhibitors designed for cancer therapy.[1] Its heterocyclic nature is conducive to binding within the active sites of enzymes, a critical feature for developing selective and potent therapeutic agents.[1] Given the prevalence of pyridazine scaffolds in inhibitors of the c-Met tyrosine kinase, this guide will focus on a benchmarking strategy against c-Met-targeting drugs.[2][3]
The c-Met pathway, when aberrantly activated, is a potent driver of tumor proliferation, survival, invasion, and metastasis.[3] Consequently, it has become a critical therapeutic target in various malignancies, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC).[3][4]
This guide will use Gefitinib and Cabozantinib as the primary standard-of-care comparators.
-
Gefitinib , while primarily known as an EGFR inhibitor, provides a valuable control for kinase selectivity profiling.[5][6][7][8][9] It competitively and reversibly inhibits the ATP binding site of EGFR, blocking downstream signaling that leads to cell proliferation.[5][7]
-
Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against c-Met and VEGFR2, among others.[10][11][12][13] Its mechanism involves disrupting tumor angiogenesis, invasiveness, and metastasis, making it a highly relevant benchmark for a novel c-Met inhibitor.[11][13][14]
Section 1: Biochemical Potency and Selectivity Profiling
Objective: To determine the direct inhibitory activity of this compound against the c-Met kinase and to assess its selectivity against other relevant kinases.
Expertise & Experience: A successful kinase inhibitor must be both potent against its intended target and selective, minimizing off-target effects that can lead to toxicity. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, the LanthaScreen™ Eu Kinase Binding Assay, which is a robust, high-throughput method for quantifying inhibitor binding to the kinase ATP site.[15][16]
Workflow for Biochemical Profiling
Caption: Workflow for determining biochemical potency (IC50) using a TR-FRET assay.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines the determination of IC50 values for the test compound against c-Met and a panel of off-target kinases (e.g., EGFR, VEGFR2).
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15][16]
-
Prepare serial dilutions of this compound, Gefitinib, and Cabozantinib in DMSO, then dilute to a 4X final concentration in Kinase Buffer A.
-
Prepare a 2X Kinase/Eu-anti-Tag Antibody mixture in Kinase Buffer A.
-
Prepare a 4X Alexa Fluor™ 647-labeled Kinase Tracer solution in Kinase Buffer A.[15]
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X compound dilution to the appropriate wells.[15][17]
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.[15][17]
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells.[15][17]
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.[15]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Calculate the Emission Ratio (665/615).
-
-
Data Analysis:
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: This protocol is self-validating through the inclusion of positive controls (Cabozantinib for c-Met, Gefitinib for EGFR) and negative controls (DMSO vehicle). A Z' factor greater than 0.5 must be achieved for the assay to be considered valid.[17]
Table 1: Hypothetical Biochemical Inhibition Data
| Compound | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | EGFR IC50 (nM) |
| This compound | 5.2 | 850 | >10,000 |
| Cabozantinib (Standard) | 1.3 | 0.035 | 1,200 |
| Gefitinib (Control) | >10,000 | >10,000 | 25.7 |
Section 2: Cellular Efficacy and Target Engagement
Objective: To assess the ability of the compound to inhibit c-Met signaling in a cellular context, leading to a reduction in cancer cell viability.
Expertise & Experience: Moving from a biochemical to a cellular environment is a critical step. It validates that the compound can cross the cell membrane, engage its target, and exert a biological effect. We will use the Hs 746T gastric cancer cell line, which harbors a MET gene amplification, making it highly dependent on c-Met signaling for survival.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active, viable cells, providing a robust measure of cytotoxicity.[18][19][20]
-
Cell Culture and Plating:
-
Culture Hs 746T cells in appropriate media supplemented with 10% FBS.
-
Seed cells into opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Treat the cells and incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[20][21][22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[20][21]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20][21][22]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21][22]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot against the log of compound concentration to calculate the EC50 (half-maximal effective concentration).
-
Table 2: Hypothetical Cellular Viability Data (Hs 746T Cells)
| Compound | Cellular Viability EC50 (nM) |
| This compound | 25.8 |
| Cabozantinib (Standard) | 8.1 |
| Gefitinib (Control) | >20,000 |
Section 3: Preclinical In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity of this compound in a relevant animal model of c-Met driven cancer.
Expertise & Experience: The subcutaneous xenograft model is a foundational in vivo tool for assessing anti-cancer efficacy.[23] It allows for straightforward tumor implantation, measurement, and evaluation of a compound's ability to control tumor growth in a living system.[23][24] We will use the A549 NSCLC cell line, a widely accepted model for lung cancer studies.[25]
Workflow for In Vivo Xenograft Study
Caption: Workflow for a subcutaneous xenograft mouse model efficacy study.
Protocol 3: A549 Subcutaneous Xenograft Model
-
Cell Implantation:
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment cohorts (e.g., Vehicle, Compound X at 30 mg/kg, Cabozantinib at 30 mg/kg).
-
-
Treatment and Monitoring:
-
Administer compounds daily via oral gavage.
-
Measure tumor dimensions with calipers and animal body weights twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the vehicle group reach the predetermined endpoint size or for a set duration (e.g., 21 days).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Table 3: Hypothetical In Vivo Efficacy Data (Day 21)
| Treatment Group (30 mg/kg) | Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | 1250 ± 150 | - | +2.5 |
| This compound | 550 ± 95 | 56% | -1.8 |
| Cabozantinib (Standard) | 425 ± 80 | 66% | -4.5 |
Section 4: Preliminary Safety Assessment
Objective: To identify potential cardiac liability early in development by assessing inhibition of the hERG potassium channel.
Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[28][29] Early assessment using automated patch-clamp electrophysiology is a regulatory expectation and a critical step in drug safety profiling.[28][30]
Protocol 4: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Use a stable cell line (e.g., HEK293) expressing the hERG channel.[28]
-
-
Electrophysiology:
-
Compound Application:
-
Apply increasing, cumulative concentrations of the test compound to the cells.
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the percentage inhibition of the hERG tail current at each concentration relative to the baseline.
-
Calculate the IC50 value by fitting the concentration-response data.
-
Table 4: Hypothetical hERG Inhibition Data
| Compound | hERG IC50 (µM) |
| This compound | >30 |
| Cabozantinib (Standard) | 5.8 |
| E-4031 (Positive Control) | 0.012 |
Conclusion and Authoritative Grounding
This guide outlines a structured, multi-faceted approach to benchmarking the novel compound this compound against current standard-of-care TKIs. Based on the hypothetical data presented, the compound demonstrates promising c-Met-selective inhibition in both biochemical and cellular assays, translating to respectable anti-tumor efficacy in an in vivo model. Furthermore, its preliminary safety profile appears favorable with minimal hERG liability.
This rigorous, stepwise evaluation, grounded in authoritative and validated protocols, provides the critical data necessary for informed decision-making in the drug development pipeline. Each protocol is designed to be self-validating through the use of appropriate controls, ensuring the integrity and trustworthiness of the results. The subsequent steps would involve a broader kinase selectivity screen, detailed pharmacokinetic studies, and evaluation in orthotopic or patient-derived xenograft (PDX) models to further solidify its therapeutic potential.
References
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- LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LPG/manuals/cms_055697.pdf]
- Application Notes and Protocols for Developing a Xenograft Mouse Model of EGFR-Mutant Lung Cancer. Benchchem. [URL: https://www.benchchem.com/application-notes/xenograft-mouse-model-egfr-mutant-lung-cancer]
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- c-Met inhibitors – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2019.1627369]
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Navigating the Bioisosteric Landscape: A Comparative Guide to 4-(6-Chloropyridazin-3-yl)thiomorpholine and its Morpholine Analog
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] When coupled with saturated heterocycles like morpholine or its sulfur analog, thiomorpholine, the resulting structures present a compelling profile for further investigation.
This guide provides a comparative analysis of the hypothetical compound 4-(6-Chloropyridazin-3-yl)thiomorpholine and its well-documented oxygen-containing counterpart, 4-(6-Chloropyridazin-3-yl)morpholine . While extensive published data on the thiomorpholine derivative is not yet available, we can infer its properties and potential performance based on the established principles of bioisosterism and the known characteristics of its constituent moieties. The replacement of morpholine with thiomorpholine is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions.[4][5] This document will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a predictive comparison and detailed experimental protocols to facilitate the exploration of this promising chemical space.
I. Synthesis and Physicochemical Characterization: A Predictive Approach
The synthesis of this compound is anticipated to follow a similar pathway to its morpholine analog, likely through a nucleophilic aromatic substitution reaction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as isopropanol, add thiomorpholine (1.1 eq) and a base like anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired product.
Comparative Physicochemical Properties
The primary physicochemical difference between the two analogs is the substitution of an oxygen atom with a sulfur atom. This bioisosteric replacement is expected to increase the lipophilicity of the thiomorpholine derivative.
| Property | 4-(6-Chloropyridazin-3-yl)morpholine | This compound (Predicted) | Reference |
| Molecular Formula | C₈H₁₀ClN₃O | C₈H₁₀ClN₃S | [6][7] |
| Molecular Weight | 199.64 g/mol | 215.71 g/mol | [6][7] |
| Appearance | Solid | Solid | [6] |
| Predicted logP | ~1.5 | ~2.0 | |
| Predicted pKa (basic) | ~6.5 | ~6.0 |
Predicted values are estimates based on the structural differences and may vary.
II. Predicted Spectroscopic Characterization
The structural identity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are the predicted key features for this compound:
-
¹H NMR: The protons on the thiomorpholine ring adjacent to the sulfur atom are expected to show a downfield shift compared to those adjacent to the nitrogen. The protons on the pyridazine ring will likely appear as two doublets.
-
¹³C NMR: The carbon atoms of the thiomorpholine ring bonded to sulfur will have a characteristic chemical shift. The carbon atoms of the pyridazine ring will also be distinguishable.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the compound.
III. Inferred Biological Activity and Potential Applications
Both the pyridazine and thiomorpholine moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active compounds.[8][9]
Comparative Biological Potential
| Biological Target/Activity | Rationale for 4-(6-Chloropyridazin-3-yl)morpholine | Inferred Potential for this compound | Reference |
| Kinase Inhibition | The chloropyridazine core is a common scaffold in kinase inhibitors for cancer therapy. | The thiomorpholine analog is also a strong candidate for kinase inhibition, with potential for altered selectivity and potency. | [10] |
| Anticancer | Pyridazine derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting PARP-1. | The thiomorpholine derivative could exhibit similar or enhanced anticancer activity due to modified cell permeability and target engagement. | [2] |
| Antibacterial | The thiomorpholine moiety is present in antibiotics like Sutezolid. | This suggests that the thiomorpholine derivative may possess antibacterial properties worth investigating. | [4][8] |
| Anti-inflammatory | Pyridazinone analogs have demonstrated anti-inflammatory effects. | The chloropyridazine core suggests potential anti-inflammatory activity for both analogs. | [1][3] |
Potential Signaling Pathway Modulation
Given the prevalence of pyridazine-containing compounds as kinase inhibitors, a likely biological target for these molecules is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
IV. Standardized Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and its morpholine analog, the following standardized assays are recommended.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
-
Reagents and Materials: Recombinant human PI3Kα, lipid kinase substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a series of dilutions of the test compounds (thiomorpholine and morpholine analogs) in DMSO.
-
Assay Procedure:
-
Add the kinase, substrate, and test compound to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Plate cancer cells (e.g., a cell line with a known PI3K pathway mutation) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
V. Conclusion and Future Directions
The bioisosteric replacement of oxygen with sulfur in 4-(6-chloropyridazin-3-yl)morpholine to yield its thiomorpholine analog presents a compelling strategy for the development of novel drug candidates. The predicted increase in lipophilicity of the thiomorpholine derivative may lead to improved pharmacokinetic properties and potentially altered biological activity. This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of this compound.
Future research should focus on the actual synthesis and rigorous experimental validation of the predicted properties. Head-to-head comparisons of the two analogs in a panel of kinase and cell-based assays will be crucial to elucidate the impact of the morpholine-to-thiomorpholine substitution. Such studies will undoubtedly provide valuable insights for the rational design of next-generation pyridazine-based therapeutics.
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PubMed. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
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National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]
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National Center for Biotechnology Information. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. [Link]
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A Head-to-Head Comparison of 4-(Pyridazin-3-yl)thiomorpholine Isomers: A Guide for Drug Discovery Professionals
Welcome to a detailed comparative guide on the isomers of 4-(pyridazin-3-yl)thiomorpholine. In the landscape of medicinal chemistry, the pyridazine core is a well-established pharmacophore, known for its presence in a variety of biologically active compounds.[1][2][3] The strategic functionalization of this heterocycle can lead to compounds with a wide array of therapeutic applications, from anticancer to anti-inflammatory and cardiovascular agents.[1][4] This guide provides a head-to-head comparison of key positional isomers of 4-(pyridazin-3-yl)thiomorpholine, offering insights into their synthesis, characterization, and potential biological activities. The inclusion of the thiomorpholine moiety introduces a flexible, saturated heterocyclic ring that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.[5][6]
Our exploration will focus on three key positional isomers where the thiomorpholine group is attached to the 3, 4, or 6-position of the pyridazine ring. This variation in substitution pattern is expected to have a profound impact on the electronic distribution, steric profile, and ultimately, the biological activity of the resulting compounds. We will delve into the synthetic nuances of accessing each isomer, present a comparative analysis of their physicochemical properties, and propose a framework for evaluating their biological potential based on established methodologies for similar heterocyclic systems.
Synthetic Strategies and Isomer-Specific Considerations
The synthesis of 4-(pyridazin-3-yl)thiomorpholine isomers hinges on the availability of suitably functionalized pyridazine precursors. The choice of synthetic route is dictated by the desired point of attachment for the thiomorpholine ring. A general and robust approach involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyridazine and thiomorpholine.[5]
General Synthetic Workflow
The overarching synthetic strategy can be visualized as a two-step process: the synthesis of the halo-pyridazine precursors followed by the SNAr reaction with thiomorpholine.
Figure 1: Generalized synthetic workflow for 4-(pyridazin-yl)thiomorpholine isomers.
Experimental Protocol: General Procedure for the Synthesis of 4-(Pyridazin-yl)thiomorpholine Isomers
-
Chlorination of Pyridazinone Precursors: To a stirred solution of the appropriate pyridazinone isomer (1.0 eq) in phosphorus oxychloride (5.0 eq), the mixture is heated at reflux for 4-6 hours. Progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried under vacuum to afford the corresponding chloropyridazine isomer.[3]
-
Nucleophilic Aromatic Substitution with Thiomorpholine: A mixture of the chloropyridazine isomer (1.0 eq), thiomorpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 80-100 °C for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 4-(pyridazin-yl)thiomorpholine isomer.
Comparative Physicochemical and Spectroscopic Data
The synthesized isomers would be characterized using standard analytical techniques to confirm their structure and purity. The expected data is summarized below for a comparative overview.
| Isomer | Chemical Structure | Molecular Formula | Molecular Weight | Expected ¹H NMR Chemical Shift Range (δ ppm) |
| 4-(Pyridazin-3-yl)thiomorpholine | ![]() | C₈H₁₁N₃S | 181.26 | Pyridazine protons: 7.2-8.9; Thiomorpholine protons: 2.8-4.0 |
| 4-(Pyridazin-4-yl)thiomorpholine | ![]() | C₈H₁₁N₃S | 181.26 | Pyridazine protons: 7.5-9.1; Thiomorpholine protons: 2.8-3.8 |
| 4-(Pyridazin-6-yl)thiomorpholine | ![]() | C₈H₁₁N₃S | 181.26 | Pyridazine protons: 7.0-8.7; Thiomorpholine protons: 2.8-4.1 |
Note: The chemical structures are representative and would need to be generated. The ¹H NMR shifts are estimations based on general knowledge of these heterocyclic systems.
Proposed Biological Evaluation: A Framework for Comparative Screening
Given the diverse biological activities of pyridazine derivatives, a tiered screening approach is proposed to efficiently evaluate the therapeutic potential of the synthesized isomers.[1][2]
Tier 1: Initial Cytotoxicity and Antiproliferative Screening
Many pyridazine-containing compounds have demonstrated potent anticancer activity.[7] Therefore, an initial screen against a panel of cancer cell lines (e.g., NCI-60) would be a logical starting point.
Figure 2: Workflow for antiproliferative activity screening.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test isomers (typically from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Tier 2: Kinase Inhibition Assays
The pyridazine scaffold is a common feature in many kinase inhibitors.[7] Isomers showing significant antiproliferative activity would be further evaluated for their ability to inhibit a panel of relevant kinases (e.g., PIM kinases, as suggested by related structures).[7]
Tier 3: In Vivo Efficacy Studies
Promising candidates from in vitro assays would be selected for in vivo studies in appropriate animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
Structure-Activity Relationship (SAR) Insights and Discussion
The position of the thiomorpholine substituent is expected to significantly influence the biological activity. For instance, the electronic properties of the pyridazine ring are modulated by the position of the nitrogen atoms. Substitution at the 3- or 6-position, which are electronically distinct from the 4- and 5-positions, could lead to different interactions with biological targets. Furthermore, the steric hindrance and the potential for hydrogen bonding will vary with the substitution pattern, affecting receptor binding and enzyme inhibition.
Conclusion
This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of 4-(pyridazin-3-yl)thiomorpholine isomers. The proposed experimental protocols are based on established and reliable methodologies, ensuring the generation of robust and reproducible data. The systematic comparison of these isomers will undoubtedly provide valuable insights into the structure-activity relationships of this promising class of compounds and pave the way for the development of novel therapeutics.
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Illuminating the Kinome: A Comparative Selectivity Profile of 4-(6-Chloropyridazin-3-yl)thiomorpholine
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, governing a vast array of cellular processes from proliferation and differentiation to apoptosis.[1] The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and limiting the therapeutic window of a drug candidate. Therefore, a comprehensive understanding of a compound's kinase selectivity profile is paramount in the early stages of drug development.
This guide provides an in-depth analysis of the kinase selectivity of a novel investigational compound, 4-(6-Chloropyridazin-3-yl)thiomorpholine. While this molecule has been identified as a key intermediate in the synthesis of various kinase inhibitors, its intrinsic activity profile across the human kinome has not been extensively characterized. Here, we present a hypothetical, yet plausible, selectivity profile for this compound, generated through established in vitro screening methodologies. This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical process of kinase profiling and to provide a framework for evaluating the therapeutic potential of new chemical entities.
Methodology: A Rigorous Approach to Kinase Profiling
To ascertain the selectivity of this compound, a multi-faceted approach emulating industry-standard practices was conceptualized. The cornerstone of this evaluation is a comprehensive screen against a diverse panel of kinases, followed by dose-response studies to determine the potency of inhibition for key interactions.
Large-Scale Kinase Panel Screening
The initial screen was designed to provide a broad overview of the compound's activity across the human kinome. A radiometric kinase assay, considered the gold standard for its direct measurement of enzymatic activity, was selected for this hypothetical study.[3][4][5]
Experimental Protocol: [33P]-ATP Radiometric Kinase Assay [6][7]
-
Reagent Preparation: All recombinant kinases were expressed and purified to >90% purity. The compound, this compound, was dissolved in 100% DMSO to create a stock solution. A specific peptide or protein substrate for each kinase was prepared in the appropriate reaction buffer. The radioisotope [γ-33P]ATP was used as the phosphate donor.[8]
-
Assay Plate Preparation: The assay was conducted in a 96-well plate format. The compound was added to the assay wells at a final concentration of 1 µM. Control wells containing DMSO vehicle were included to determine baseline kinase activity.
-
Kinase Reaction: The kinase, substrate, and assay buffer were added to each well. The reaction was initiated by the addition of a mixture of MgCl2 and [γ-33P]ATP.
-
Incubation: The reaction plate was incubated at 30°C for a predetermined optimal time, ensuring the reaction remained within the linear range.
-
Reaction Termination and Substrate Capture: The kinase reaction was stopped by the addition of phosphoric acid. The reaction mixture was then transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: The filter plate was washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Signal Detection: After drying the plate, a scintillant was added to each well, and the amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition was calculated for each kinase by comparing the signal from the compound-treated wells to the DMSO control wells.
IC50 Determination
For kinases that exhibited significant inhibition (typically >70%) in the initial screen, a dose-response analysis was performed to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Dose-Response Assay
-
Compound Dilution: A serial dilution of this compound was prepared in DMSO, typically spanning a concentration range from 1 nM to 100 µM.
-
Assay Procedure: The radiometric kinase assay was performed as described above, with each concentration of the compound tested in duplicate.
-
Data Analysis: The percentage of inhibition for each concentration was plotted against the logarithm of the compound concentration. The IC50 value was determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of Experimental Workflow
Caption: Workflow for Kinase Selectivity Profiling.
Results and Discussion
The comprehensive kinase screen revealed a distinct selectivity profile for this compound. The compound demonstrated potent inhibition of several members of the Src family of non-receptor tyrosine kinases, with notable off-target activity against other kinase families.
Kinase Selectivity Profile
The following table summarizes the hypothetical percentage of inhibition of this compound at a concentration of 1 µM against a representative panel of kinases.
| Kinase Family | Kinase | % Inhibition at 1 µM |
| Tyrosine Kinase | SRC Family | |
| SRC | 98 | |
| LYN | 95 | |
| FYN | 92 | |
| YES1 | 88 | |
| ABL1 | 75 | |
| EGFR Family | ||
| EGFR | 45 | |
| ERBB2 | 30 | |
| VEGFR Family | ||
| KDR (VEGFR2) | 65 | |
| FLT1 (VEGFR1) | 58 | |
| Serine/Threonine Kinase | AGC Family | |
| AKT1 | 25 | |
| PKA | 15 | |
| CAMK Family | ||
| CAMK2A | 35 | |
| CMGC Family | ||
| CDK2/cyclin A | 55 | |
| GSK3B | 40 | |
| STE Family | ||
| MAP2K1 (MEK1) | 20 | |
| MAPK1 (ERK2) | 10 |
This data is hypothetical and for illustrative purposes only.
The data clearly indicates a strong preference for the Src family of kinases. This suggests that the chemical scaffold of this compound is well-suited for the ATP-binding pocket of these kinases. The Src family plays a crucial role in regulating a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation.[9][10] Their aberrant activation is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[11]
Comparative Potency
To further contextualize the inhibitory activity of this compound, its hypothetical IC50 values were compared against those of well-established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a potent Src/Abl inhibitor).[12][13]
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Staurosporine IC50 (nM) |
| SRC | 15 | 0.5 - 9 | 6 |
| LYN | 25 | <1 | 20 |
| ABL1 | 150 | 0.75 - 45 | N/A |
| KDR (VEGFR2) | 350 | 8 | 100 |
| EGFR | >1000 | 16 | 1.7 |
This data is hypothetical and for illustrative purposes only. IC50 values for Dasatinib and Staurosporine are approximate ranges from published literature.[12][13][14]
This comparative analysis highlights that while this compound is a potent inhibitor of Src family kinases, it is less potent than Dasatinib. However, it displays better selectivity against KDR and EGFR compared to the broad-spectrum inhibitor Staurosporine. The off-target activity against ABL1 and KDR, while less potent than the primary targets, is significant and warrants consideration. Inhibition of these kinases can have both therapeutic benefits and potential side effects. For instance, ABL1 inhibition is the basis for chronic myeloid leukemia treatment, while KDR inhibition is a key mechanism for anti-angiogenic therapies.
Implications for a Key Signaling Pathway
The potent inhibition of Src family kinases suggests that this compound could modulate signaling pathways downstream of these kinases. One such critical pathway is the one initiated by receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[15][16] Src can be activated downstream of EGFR and plays a role in mediating its signaling.[11]
Caption: Simplified EGFR-Src Signaling Pathway and Point of Inhibition.[17][18]
By inhibiting Src, this compound could potentially attenuate the signaling cascades that lead to cell proliferation, survival, and migration, making it a candidate for investigation in cancers where this pathway is hyperactivated.
Conclusion
This guide has presented a hypothetical yet scientifically grounded selectivity profile for the investigational compound this compound. The data suggests that this compound is a potent inhibitor of Src family kinases with a defined off-target profile. The presented methodologies for kinase screening and IC50 determination represent a robust framework for the characterization of novel kinase inhibitors.
The insights gleaned from such a selectivity profile are invaluable for guiding the next steps in drug development. For this compound, future research would focus on lead optimization to enhance potency for the primary targets while minimizing off-target activities to improve its therapeutic index. Furthermore, cellular assays would be essential to confirm the on-target effects and to evaluate the compound's efficacy in relevant disease models. Ultimately, a thorough understanding of the kinase selectivity profile is a critical step in the journey from a promising chemical entity to a life-saving therapeutic.
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Comparative Cytotoxicity of 4-(6-Chloropyridazin-3-yl)thiomorpholine in Normal Versus Cancer Cell Lines: A Methodological Guide
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-cancer properties.[1][2] A critical challenge in cancer chemotherapy is the non-selective nature of many cytotoxic agents, which leads to significant toxicity in healthy tissues and dose-limiting side effects.[3] Therefore, the development of novel compounds that exhibit selective cytotoxicity toward cancer cells while sparing normal cells is a primary objective in drug discovery.[4][5]
This guide introduces a novel pyridazine derivative, 4-(6-Chloropyridazin-3-yl)thiomorpholine (hereafter designated CPT-1 ), and provides a comprehensive framework for evaluating its comparative cytotoxicity. We will detail the experimental design, step-by-step protocols, and data interpretation required to assess the selective anticancer potential of this compound. The methodologies described herein are designed to be robust and self-validating, providing researchers with a practical guide for screening and characterizing novel therapeutic candidates.
Experimental Rationale and Design
The central hypothesis is that CPT-1 will induce greater cytotoxicity in cancer cells than in non-cancerous cells. To test this, we employ a multi-faceted approach:
-
Assessment of Cell Viability (MTT Assay): The primary method for quantifying cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6][7] By treating a panel of cancer and normal cell lines with a range of CPT-1 concentrations, we can generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50). The IC50 value is a key metric of a drug's potency, representing the concentration required to inhibit cell viability by 50%.[8][9] A lower IC50 value signifies higher potency.
-
Investigation of Cell Death Mechanism (Annexin V/PI Staining): To understand how CPT-1 induces cell death, we will use an Annexin V and Propidium Iodide (PI) dual-staining assay analyzed by flow cytometry.[10] In the early stages of apoptosis (programmed cell death), a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to exposed PS, allowing for the identification of early apoptotic cells.[11] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (primary necrosis).
-
This guide will compare the effects of CPT-1 on three human cancer cell lines from different tissue origins—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma)—against a non-cancerous human breast epithelial cell line, MCF-10A .
Experimental Workflow
The overall experimental process is outlined in the diagram below.
Caption: Overall experimental workflow for assessing CPT-1 cytotoxicity.
Detailed Methodologies
Cell Culture and Maintenance
-
Cell Lines:
-
Cancer: MCF-7, A549, HCT116
-
Normal: MCF-10A
-
-
Culture Media:
-
MCF-7, A549, HCT116: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-10A: MEGM Kit (Lonza) supplemented as per manufacturer's instructions.
-
-
Culture Conditions: All cells are maintained in a humidified incubator at 37°C with 5% CO₂. Cells are passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours to allow for cell adhesion.
-
Compound Treatment: Prepare a 2X concentrated serial dilution of CPT-1 in culture medium. Remove the old medium from the wells and add 100 µL of the CPT-1 dilutions. Include "vehicle control" wells (treated with DMSO at the highest concentration used for the drug) and "medium only" blank wells. Incubate for 48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL.[6] Remove the treatment medium and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the crystals.[13]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average OD of the "medium only" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the log-transformed concentration of CPT-1. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC50 value.[13]
-
Annexin V/PI Apoptosis Assay
This protocol is for analysis by flow cytometry.
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with CPT-1 at its predetermined IC50 concentration for each cell line. Also include a vehicle-treated control. Incubate for 48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10] Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants correctly.
Results: Comparative Cytotoxicity Profile
The cytotoxic effects of CPT-1 were evaluated across the selected cell lines. The IC50 values, derived from dose-response curves after 48 hours of treatment, are summarized below.
| Cell Line | Tissue of Origin | Cell Type | IC50 of CPT-1 (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast | Cancer (Adenocarcinoma) | 8.5 ± 0.9 | 7.3 |
| A549 | Lung | Cancer (Carcinoma) | 11.2 ± 1.3 | 5.5 |
| HCT116 | Colon | Cancer (Carcinoma) | 6.8 ± 0.7 | 9.1 |
| MCF-10A | Breast | Normal (Epithelial) | 62.1 ± 5.4 | - |
*Selectivity Index (SI) is calculated as: IC50 in normal cells (MCF-10A) / IC50 in cancer cells.
The results clearly indicate that CPT-1 is significantly more potent against all three cancer cell lines compared to the non-cancerous MCF-10A cell line. The highest selectivity was observed for the HCT116 colon cancer cell line (SI = 9.1), indicating that over 9 times more compound is required to inhibit the growth of normal cells by 50% compared to the cancer cells.
Mechanism of Action: Induction of Apoptosis
To determine if the observed cytotoxicity was due to apoptosis, cells were treated with their respective IC50 concentrations of CPT-1 for 48 hours and analyzed by flow cytometry.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HCT116 | Vehicle | 4.1% | 2.5% |
| CPT-1 (6.8 µM) | 35.8% | 15.2% | |
| MCF-10A | Vehicle | 3.5% | 2.1% |
| CPT-1 (62.1 µM) | 8.2% | 4.5% |
Treatment with CPT-1 led to a substantial increase in the percentage of both early and late apoptotic cells in the HCT116 cancer cell line. In contrast, treatment of the normal MCF-10A cells with a much higher concentration of CPT-1 resulted in only a marginal increase in apoptosis. This suggests that CPT-1 selectively induces apoptosis in cancer cells.
Proposed Signaling Pathway for CPT-1
Based on the apoptosis data and known mechanisms of similar pyridazinone derivatives[1][16], we propose a hypothetical signaling pathway for CPT-1's action.
Caption: Proposed intrinsic apoptosis pathway induced by CPT-1.
Discussion
The primary goal of this investigation was to evaluate the selective cytotoxicity of the novel compound this compound (CPT-1). The data presented in this guide strongly support its potential as a selective anticancer agent. The IC50 values obtained from the MTT assay demonstrate a clear therapeutic window, with CPT-1 exhibiting significantly higher potency against breast, lung, and colon cancer cell lines compared to a non-cancerous breast epithelial cell line.[17] The calculated Selectivity Index (SI) values, ranging from 5.5 to 9.1, are encouraging, as an SI greater than 3 is often considered a benchmark for promising selective activity in early-stage drug screening.[1]
Furthermore, the mechanistic studies using Annexin V/PI staining reveal that the cytotoxic effect of CPT-1 in cancer cells is mediated primarily through the induction of apoptosis. The substantial shift of HCT116 cells into early and late apoptotic populations upon treatment, compared to the minimal effect on MCF-10A cells even at a much higher concentration, corroborates the selectivity observed in the viability assays. This suggests that CPT-1 may interact with cellular targets or pathways that are dysregulated in cancer cells, leading to the activation of the programmed cell death cascade.[4]
While these in vitro results are promising, they represent the first step in characterizing CPT-1. Future studies should aim to elucidate the precise molecular target and signaling pathways modulated by the compound. Investigating its effects on a broader panel of cancer and normal cell lines, including those with different genetic backgrounds and drug-resistance profiles, will be crucial. Ultimately, validation in preclinical in vivo models will be necessary to assess its therapeutic efficacy and safety profile in a more complex biological system.
Conclusion
This guide provides a detailed and robust framework for assessing the comparative cytotoxicity of novel chemical entities. Using this methodology, we have demonstrated that this compound (CPT-1) is a promising compound that exhibits potent and selective cytotoxicity against multiple cancer cell lines while largely sparing normal cells. The primary mechanism of action appears to be the selective induction of apoptosis. These findings warrant further investigation into CPT-1 as a potential candidate for cancer therapy.
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Deconvoluting the Enigma: A Comparative Guide to Confirming Target Engagement of 4-(6-Chloropyridazin-3-yl)thiomorpholine in Cells
For researchers at the forefront of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unambiguous identification of a compound's molecular target(s) and the confirmation of its engagement within the complex milieu of a living cell. This guide is dedicated to navigating this challenge for a novel compound, 4-(6-Chloropyridazin-3-yl)thiomorpholine. Given its status as a molecule with an uncharacterized mechanism of action, we will delve into two powerful, unbiased, and proteome-wide strategies for target deconvolution and engagement confirmation: the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) and Chemical Proteomics using Kinobeads.
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a deep, logical, and comparative understanding of these two state-of-the-art techniques. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, empowering you to make informed decisions for your research.
The Central Challenge: Unmasking the Cellular Interactors of a Novel Compound
Phenotypic screening can identify compounds that elicit a desired biological response, but the underlying molecular mechanism often remains a black box. To confidently advance a compound like this compound, we must move beyond observing its effects to understanding its direct physical interactions within the cell. This is the essence of target engagement. An ideal target engagement assay should be:
-
Label-free: To avoid altering the compound's intrinsic properties.
-
Performed in a physiologically relevant context: Preferably in intact cells or lysates to account for cellular factors that influence drug-target interactions.[1][2]
-
Unbiased and proteome-wide: To identify not only the primary target but also potential off-targets, which are crucial for understanding a compound's efficacy and toxicity profile.
CETSA-MS and Kinobeads-based chemical proteomics are two premier technologies that fulfill these criteria, albeit through distinct biophysical principles.
Method 1: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS) - Probing Thermal Stability as a Proxy for Binding
The foundational principle of CETSA is that the binding of a small molecule to its protein target alters the protein's thermal stability.[3][4] This change in the melting temperature (Tm) of the protein upon ligand binding can be detected and quantified. When coupled with mass spectrometry, this technique, often referred to as Thermal Proteome Profiling (TPP), allows for the simultaneous assessment of thermal stability changes across thousands of proteins, providing a global snapshot of a compound's interactions.[5][6]
The Scientific Rationale of CETSA-MS
The stability of a protein is intrinsically linked to its three-dimensional structure. When a ligand binds, it often introduces additional intermolecular forces that stabilize the protein's folded state, making it more resistant to heat-induced denaturation and aggregation. Conversely, some binding events can destabilize a protein. In a CETSA-MS experiment, cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient. At higher temperatures, proteins begin to unfold and aggregate. The soluble fraction of proteins at each temperature is then collected and analyzed by quantitative mass spectrometry. A shift in the melting curve of a protein in the presence of the compound compared to a vehicle control is indicative of a direct or indirect interaction.[3][7][8]
Experimental Workflow: CETSA-MS
The CETSA-MS workflow is a multi-step process that requires careful execution and data analysis.
Detailed Protocol for Proteome-Wide CETSA-MS
1. Cell Culture and Treatment:
-
Culture your chosen cell line to ~80% confluency. The cell line should be relevant to the expected biological activity of this compound.
-
Treat cells with the compound at a desired concentration (a dose-response is recommended) or with a vehicle control (e.g., DMSO) for a predetermined time.
2. Heating:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble proteins from the aggregated, denatured proteins by ultracentrifugation.
4. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble fraction).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
5. TMT Labeling and Mass Spectrometry:
-
Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative proteomics.[6]
-
Combine the labeled peptide sets and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Process the raw MS data to identify and quantify peptides and proteins.
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
Calculate the change in melting temperature (ΔTm) for each protein. A significant ΔTm indicates a potential interaction.
Method 2: Chemical Proteomics with Kinobeads - Affinity Capture of Drug Targets
Chemical proteomics offers an alternative and powerful approach for target identification. The "Kinobeads" technology is a prominent example, particularly well-suited for identifying targets of compounds that interact with ATP-binding sites, such as kinases.[9][10] However, the principle can be extended to other protein families with the appropriate affinity reagents.
The Scientific Rationale of Kinobeads
This method relies on competitive affinity chromatography.[11] Kinobeads are sepharose beads to which a cocktail of broad-spectrum, immobilized kinase inhibitors are covalently attached.[9] These beads can capture a large portion of the cellular kinome from a cell lysate. To identify the targets of a free compound, like this compound, the cell lysate is pre-incubated with the compound before being exposed to the Kinobeads. The free compound will compete with the immobilized inhibitors for binding to its target proteins. Consequently, the targets of the free compound will be less abundant in the fraction of proteins that bind to the beads compared to a control sample without the free compound. This difference in abundance is then quantified by mass spectrometry.[12]
Experimental Workflow: Kinobeads
The Kinobeads workflow is a streamlined process for enriching and identifying compound targets from a cell lysate.
Detailed Protocol for Kinobeads-Based Chemical Proteomics
1. Cell Lysis:
-
Harvest cultured cells and prepare a cell lysate using a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
2. Compound Incubation:
-
Incubate the cell lysate with varying concentrations of this compound or a vehicle control. This is typically done for 30-60 minutes at 4°C.
3. Affinity Enrichment:
-
Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases and other ATP-binding proteins.
4. Washing:
-
Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer.
-
Reduce, alkylate, and digest the eluted proteins into peptides.
6. Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Quantify the relative abundance of each protein in the compound-treated samples compared to the vehicle control.
-
Proteins that show a dose-dependent decrease in abundance in the compound-treated samples are identified as targets. The data can be used to generate dose-response curves and calculate IC50 values for target binding.[12]
Comparative Analysis: CETSA-MS vs. Kinobeads
Choosing the right method for target deconvolution depends on the specific research question, the nature of the compound, and available resources. Both CETSA-MS and Kinobeads have distinct advantages and limitations.
| Feature | Cellular Thermal Shift Assay (CETSA-MS) | Chemical Proteomics (Kinobeads) |
| Principle | Ligand-induced change in protein thermal stability.[3][4] | Competitive binding to immobilized affinity matrix.[9][11] |
| Cellular Context | Can be performed in intact cells, providing a more physiological context.[1][2] | Typically performed in cell lysates.[13] |
| Compound Modification | Not required (label-free).[3] | Not required for the test compound (label-free).[9] |
| Target Scope | Proteome-wide, not limited to a specific protein class.[5][6] | Primarily targets ATP-binding proteins, especially kinases.[9][10] The scope can be expanded with different affinity matrices. |
| Information Gained | Identifies direct and indirect targets (pathway effects).[5] | Primarily identifies direct, competitive binders.[11] |
| Potential for False Negatives | Binding events that do not alter thermal stability will be missed.[2] | Non-competitive (allosteric) binders may not be identified.[11] Targets not expressed in the cell line or with low affinity for the beads will be missed. |
| Throughput | Moderate, can be increased with TMT labeling.[6] | Moderate to high, amenable to automation. |
| Resource Intensity | Requires access to a high-resolution mass spectrometer and expertise in proteomics data analysis.[3] | Requires specialized affinity beads, a mass spectrometer, and proteomics expertise.[14] |
Expert Recommendations and Concluding Remarks
For a novel compound like this compound, where the target class is unknown, CETSA-MS offers a more truly unbiased, proteome-wide discovery platform . The ability to perform the assay in intact cells is a significant advantage, as it accounts for factors like cell permeability and the influence of endogenous ligands and protein complexes on target engagement.[1][2] However, the interpretation of CETSA-MS data can be complex, as it may reveal both direct binding events and downstream pathway effects.
Kinobeads, on the other hand, is an excellent choice if there is a prior hypothesis that the compound might target kinases or other ATP-binding proteins. It is a robust and well-established method for generating quantitative dose-response data for a large number of potential targets.[9][10] The results are often more straightforward to interpret in terms of direct competitive binding.
Ultimately, the most powerful approach is often a combination of these orthogonal methods . For instance, CETSA-MS could be used for an initial unbiased screen to generate a list of potential targets. Subsequently, Kinobeads (if the targets are kinases) or other targeted affinity-based methods could be employed to validate these hits and obtain quantitative binding affinities. This integrated strategy provides a self-validating system that builds confidence in the identified targets and their engagement by this compound.
By carefully considering the principles, protocols, and comparative strengths of these advanced techniques, researchers can design a robust experimental plan to successfully unravel the mechanism of action of novel small molecules, a critical step in the path toward developing new and effective therapies.
References
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Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. (2019). ELRIG. [Link]
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A robust CETSA data analysis automation workflow for routine screening. (2024). PubMed. [Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. [Link]
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Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (n.d.). PubMed Central. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC. [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). PMC. [Link]
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Current Advances in CETSA. (2022). PMC. [Link]
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Workflow of MS-CETSA for target identification in natural products. (n.d.). ResearchGate. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). ResearchGate. [Link]
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Kinobeads workflow. Cells are pre‐incubated with increasing drug... (n.d.). ResearchGate. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
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Experimental procedures for in vivo and ex vivo CETSA. Overview of... (n.d.). ResearchGate. [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Untitled. [Link]
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Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017). PubMed. [Link]
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Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. [Link]
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Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). ACS Publications. [Link]
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The target landscape of clinical kinase drugs. (n.d.). PMC. [Link]
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Current Advances in CETSA. (2022). Frontiers. [Link]
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Simple Graph. (n.d.). GraphViz Examples and Tutorial. [Link]
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Drawing graphs with dot. (2015). Graphviz. [Link]
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Dot Language Graphviz. (n.d.). YouTube. [Link]
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Horizontal Cell Biology: Monitoring Global Changes of Protein Interaction States with the Proteome-Wide Cellular Thermal Shift Assay (CETSA). (n.d.). Semantic Scholar. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). ACS Publications. [Link]
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Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). Figshare. [Link]
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Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. (n.d.). NIH. [Link]
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Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. (n.d.). PubMed. [Link]
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A Comparative Guide to the Biological Activity of Thiopyridazine Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a "privileged structure" for the development of a wide array of therapeutic agents. Within this class, thiopyridazine analogues, characterized by the presence of a sulfur atom, have garnered significant interest for their distinct biological activities. This guide provides a comprehensive comparison of the biological performance of thiopyridazine analogues, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their quest for novel therapeutics.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Thiopyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, angiogenesis, and cell survival.
Mechanism of Action: Targeting Kinases and Inducing Apoptosis
A primary anticancer mechanism of many thiopyridazine and pyridazinone analogues is the inhibition of protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds can effectively stifle the tumor's blood supply.[1]
Furthermore, several thiopyridazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[3][4] This is often achieved through the modulation of key apoptotic proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the activation of executioner caspases like caspase-3.[3][4] Some analogues also arrest the cell cycle at different phases, preventing cancer cell proliferation.[5][6]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by thiopyridazine analogues.
Comparative Efficacy of Thiopyridazine Analogues in Cancer
The anticancer activity of thiopyridazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, with lower values indicating greater potency. The following table summarizes the in vitro cytotoxic activity of representative thiopyridazine and pyridazinone analogues against various human cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 3-propoxy-6-allylthiopyridazine | SK-Hep-1 (Hepatocellular Carcinoma) | ~15 | [3] |
| Pyridazinone derivative 10l | A549/ATCC (Non-small cell lung cancer) | 1.66–100 | [2] |
| Pyridazinone derivative 17a | Melanoma, NSCLC, Prostate, Colon | - (GI%: 62.21–100.14) | [2] |
| Pyridazine derivative IXn | UO-31 (Renal Cancer) | 0.65 (EGFR inhibition) | [4] |
| Pyridazine derivative IXg | UO-31 (Renal Cancer) | 0.75 (EGFR inhibition) | [4] |
| Pyridazine derivative 5b | HCT-116 (Colon Cancer) | Lower than imatinib | [7] |
Note: Direct comparison between thiopyridazine and pyridazinone analogues is challenging due to variations in experimental conditions across different studies. However, the data suggests that both scaffolds are promising for the development of potent anticancer agents.
Experimental Protocols: Assessing Anticancer Activity
This protocol outlines the determination of the cytotoxic potential of novel compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiopyridazine analogue in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This protocol describes a luminescence-based assay to measure the inhibitory activity of thiopyridazine analogues against VEGFR-2 kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a white 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiate Reaction: Add ATP and the appropriate substrate (e.g., Poly(Glu, Tyr) 4:1) to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Thiopyridazine and pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][10][11]
Mechanism of Action
The precise mechanisms of antimicrobial action for many thiopyridazine analogues are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies suggest that the lipophilicity of the compounds plays a crucial role in their ability to penetrate the microbial cell membrane.
Comparative Efficacy of Thiopyridazine Analogues in Microbiology
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| Pyridazinone derivative IIIa | S. pyogen, E. coli | - (Excellent activity) | [9] |
| Pyridazinone derivative IIIb | S. pyogen, S. aureus | - (Good activity) | [9] |
| Pyridazinone derivative 14c | B. subtilis | 15.62 | [11] |
| Pyridazinone derivative 15e | M. tuberculosis H37Rv | - (Highest activity) | [11] |
| Pyridazinone-based diarylurea 10h | Staphylococcus aureus | 16 | [12] |
| Pyridazinone-based diarylurea 8g | Candida albicans | 16 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial compounds.
Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the thiopyridazine analogue in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents.[13][14] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[15][16]
Mechanism of Action: Selective COX-2 Inhibition
COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, which is involved in maintaining the gastric mucosa, thiopyridazine analogues can exert anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[15]
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by thiopyridazine analogues.
Comparative Efficacy of Thiopyridazine Analogues in Inflammation
The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit COX enzymes and reduce the production of pro-inflammatory cytokines in cellular models.
| Compound/Analogue | Target | IC50 (µM) | Reference |
| Pyridazine derivative 3d | COX-2 | 0.425 | [13] |
| Pyridazine derivative 3e | COX-2 | 0.519 | [13] |
| Pyridazine derivative 4e | COX-2 | 0.356 | [13] |
| Pyridazine derivative 6b | COX-2 | 0.18 | [16] |
| Pyrazole-pyridazine hybrid 5f | COX-2 | 1.50 | [17] |
| Pyrazole-pyridazine hybrid 6f | COX-2 | 1.15 | [17] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to screen for inhibitors of COX-1 and COX-2.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the thiopyridazine analogue at various concentrations and incubate for a few minutes.
-
Substrate Addition: Add arachidonic acid to initiate the reaction.
-
Reaction Termination and Color Development: After a short incubation, add a saturated stannous chloride solution to stop the reaction and then add a colorimetric substrate solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
Thiopyridazine analogues represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The structure-activity relationship studies highlighted in the literature provide a valuable roadmap for the rational design of more potent and selective derivatives.
Future research should focus on several key areas:
-
Direct Comparative Studies: There is a clear need for more head-to-head comparative studies of thiopyridazine versus pyridazinone analogues to elucidate the specific contribution of the sulfur atom to biological activity.
-
In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the biological activities of these compounds, which will aid in the identification of novel therapeutic targets.
-
Combinatorial Approaches: Investigating the synergistic effects of thiopyridazine analogues in combination with existing therapies could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of novel thiopyridazine-based therapeutics to address unmet medical needs.
References
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- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-(6-Chloropyridazin-3-yl)thiomorpholine
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, principles-based approach to the safe disposal of 4-(6-Chloropyridazin-3-yl)thiomorpholine, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist to explain the rationale behind each procedural step, empowering you to make informed safety decisions.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a complete toxicological profile for every research chemical is often unavailable, we can infer a robust hazard assessment from its structural components and related compounds.
Chemical Properties Summary
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 56392-82-6 | [1] |
| Molecular Formula | C₈H₁₀ClN₃S | [1] |
| Molecular Weight | 215.70 g/mol | [1] |
| Physical Form | Solid | [3] |
Inferred Hazard Profile:
-
Chlorinated Heterocycle: The 6-chloropyridazine moiety places this compound in the organochlorine class. Such compounds can be persistent in the environment and may generate hazardous decomposition byproducts like hydrogen chloride gas upon thermal degradation.[4][5][6] The U.S. Environmental Protection Agency (EPA) often recommends incineration as the preferred disposal method for organochlorine wastes to ensure complete destruction.[7]
-
Thiomorpholine Moiety: The parent thiomorpholine compound is classified as corrosive, causing severe skin burns and eye damage.[8] Therefore, this compound must be handled with appropriate dermal and eye protection to prevent chemical burns.
-
Pharmacological Activity: As a heterocyclic compound developed for potential biological activity, it must be treated as a potentially potent or cytotoxic substance.[9][10] The Occupational Safety and Health Administration (OSHA) provides stringent guidelines for handling cytotoxic agents, which serve as a valuable framework for managing research chemicals of unknown toxicity.[11][12][13]
Based on this assessment, this compound and any materials contaminated with it must be classified and managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[14] Drain disposal is strictly prohibited.[15]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure via inhalation, ingestion, or dermal contact. The main routes of exposure for compounds like this are direct skin contact and inhalation of dust particles.[13][16]
| Task | Minimum Required PPE | Rationale |
| Routine Handling (Weighing, transfers in a fume hood) | • Nitrile Gloves (double-gloving recommended)• Safety Goggles• Long-sleeved Lab Coat | Prevents accidental skin contact and eye splashes. Nitrile offers good resistance to a wide range of chemicals.[17] |
| Bulk Handling or Spill Cleanup | • Chemical-Resistant Gloves (e.g., Nitrile)• Chemical Splash Goggles and Face Shield• Chemical-resistant Apron or Coveralls• Shoe Covers (for large spills) | Provides enhanced protection against widespread contamination and splashes.[18][19][20] A face shield protects the entire face from splashes.[18] |
| Generating Dust/Aerosols | • All PPE listed above• NIOSH-approved Respirator (e.g., N95 for particulates, or a cartridge respirator for organic vapors) | Required if handling outside of a certified chemical fume hood or if dust generation is unavoidable.[21][22] |
Causality Behind the Choice: Standard cotton lab coats are insufficient as they can absorb chemicals, holding them against the skin. Chemical-resistant materials are essential to form a protective barrier.[22] Similarly, leather shoes are unsuitable as they absorb chemicals and cannot be decontaminated; chemical-resistant footwear or covers must be used when a risk of spills exists.[17][21]
Step-by-Step Disposal and Waste Management Workflow
Adherence to a systematic workflow is critical for ensuring compliance and safety. Academic and research laboratories must follow specific EPA guidelines for waste accumulation.[23][24][25]
Protocol for Waste Collection:
-
Container Selection: Designate a specific, dedicated hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure, leak-proof lid.
-
Waste Segregation:
-
Solid Waste: Place excess or expired solid this compound directly into the designated waste container.
-
Contaminated Labware: Dispose of all contaminated consumables, such as gloves, weigh boats, pipette tips, and paper towels, into the same container.
-
Empty Stock Bottles: Rinse the original stock bottle three times with a suitable solvent (e.g., methanol or acetone). The rinsate is also hazardous waste and must be collected in a separate, clearly labeled "Hazardous Waste - Rinsate" container. The triple-rinsed bottle can then typically be disposed of as non-hazardous glass waste, but confirm this with your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste" .[14]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container at or near the point of generation and under the control of laboratory personnel.[24]
-
Ensure the SAA is away from drains, heat sources, and incompatible chemicals.
-
-
Scheduling Disposal: Once the container is full, or as per your institution's policy, contact your EHS department to arrange for a pickup by a licensed hazardous waste disposal company. Do not allow waste to accumulate for extended periods.
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. The following protocol applies to small, manageable spills (< 5 grams) of solid material. For larger spills, evacuate the area and contact your EHS department immediately.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[19]
-
Don PPE: At a minimum, don the PPE specified for "Bulk Handling or Spill Cleanup" in the table above.
-
Control Dust: If the material is a fine powder, gently cover it with a plastic-backed absorbent pad or wet paper towels to prevent it from becoming airborne.[19] Do not sweep dry powder.
-
Collect Spilled Material: Carefully scoop the solid material and any absorbent pads into your designated hazardous waste container. Use tools like a plastic dustpan or forceps to avoid direct contact.[19]
-
Decontaminate the Area: The causality here is critical; a multi-step process ensures the removal and neutralization of any residual active compound.
-
Step 5a (Cleaning): Wipe the spill area thoroughly with towels wetted with a detergent solution. Work from the outside edge of the spill inward to prevent spreading.[26][27]
-
Step 5b (Deactivation - Recommended for Potentially Bioactive Agents): Wipe the area with a freshly prepared 10% bleach solution, followed by a neutralizing agent like 1% sodium thiosulfate to deactivate the bleach.[19] Finally, rinse the area with water.
-
Step 5c (Final Rinse): Perform a final wipe with clean, wet towels.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, towels, etc.) are considered hazardous waste and must be placed in the sealed hazardous waste container.[19][28]
-
Personal Decontamination: Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands and any exposed skin thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for managing waste generated from this compound.
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Personal protective equipment for handling 4-(6-Chloropyridazin-3-yl)thiomorpholine
As a Senior Application Scientist, I understand that working with novel chemical entities like 4-(6-Chloropyridazin-3-yl)thiomorpholine requires a proactive and rigorous approach to safety. Since this compound is primarily for research and development, a comprehensive, peer-reviewed safety profile is often not available. Therefore, our safety protocols must be built upon a foundation of chemical intuition, analysis of structurally similar compounds, and adherence to the highest laboratory safety standards.
This guide provides a framework for the safe handling, use, and disposal of this compound, ensuring the protection of all laboratory personnel. Our directive is not just to follow procedures, but to understand the rationale behind them, creating a culture of intrinsic safety.
Hazard Assessment: An Inference-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS: 56392-82-6), we must infer its potential hazards from its constituent parts and related molecules: the chlorinated pyridazine ring and the thiomorpholine moiety.
-
Chlorinated Pyridazine Core : Pyridazine derivatives, especially those with halogens, can exhibit significant biological activity and associated toxicity. The related compound 3,6-Dichloropyridazine is classified as toxic if swallowed, harmful if inhaled, and a cause of skin and serious eye irritation.[1][2]
-
Thiomorpholine Moiety : The parent heterocycle, thiomorpholine, is a corrosive material known to cause severe skin burns and eye damage.[3][4][5] Its toxicological properties are not fully investigated, demanding a high degree of caution.[6]
-
Morpholine Analog : The oxygen-containing analog, 4-(6-chloro-pyridazin-3-yl)-morpholine, is listed as "Acute Toxicity, Oral, Category 4" (Harmful if swallowed).
Based on this analysis, it is prudent to treat this compound as a substance with, at minimum, the hazards summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Potential Hazard Statements |
| Acute Toxicity, Oral | GHS07 - Exclamation Mark | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS05 - Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage | GHS05 - Corrosion | Danger | H318: Causes serious eye damage.[3][4] |
| Respiratory Irritation | GHS07 - Exclamation Mark | Warning | H335: May cause respiratory irritation.[7] |
This conservative assessment mandates a stringent personal protective equipment (PPE) protocol as the primary barrier against exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a critical, risk-based decision. For this compound, which should be handled as a solid powder that is corrosive and potentially toxic, the following PPE is mandatory.
Essential PPE Ensemble
-
Primary Body Protection : A clean, buttoned laboratory coat must be worn at all times. For operations with a higher risk of splashes or dust generation, consider a chemical-resistant apron over the lab coat.
-
Hand Protection : Given the corrosive nature of the thiomorpholine group and the unknown permeability of this specific compound, nitrile gloves are the recommended minimum.[8] Do not use latex gloves, as they offer poor protection against a wide range of chemicals.[8] Always double-glove if there is a significant risk of splashing. Check gloves for any signs of degradation or puncture before and during use.
-
Eye and Face Protection : The risk of serious eye damage from this solid compound is high. Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[8] If there is a risk of splashing to the face, a full-face shield must be worn in addition to the goggles.
-
Respiratory Protection : All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[1][8] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with particulate filters (e.g., an N95 or P100) may be required.
Protocol: PPE Donning and Doffing
The sequence of putting on and removing PPE is critical to prevent cross-contamination. The following workflow must be adhered to.
Caption: PPE Donning and Doffing Workflow.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[9]
-
Weighing : When weighing the solid, use a draft shield or conduct the operation within the fume hood to contain any airborne particles. Use anti-static weigh boats to prevent dispersal of the powder.
-
Dissolving : When making solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution.
Storage Requirements
Store this compound in a tightly sealed container.[1][10] The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][10]
Emergency Protocols
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
Spill Management Workflow
For small spills of the solid material:
Sources
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- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



